molecular formula C8H10O3 B172775 4-Hydroxy-2-methoxybenzyl alcohol CAS No. 119138-29-3

4-Hydroxy-2-methoxybenzyl alcohol

Cat. No.: B172775
CAS No.: 119138-29-3
M. Wt: 154.16 g/mol
InChI Key: IMPDSJJLYGGTPW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPDSJJLYGGTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396037
Record name 4-Hydroxy-2-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119138-29-3
Record name 4-Hydroxy-2-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methoxybenzyl alcohol, a phenolic compound, is a versatile organic molecule with demonstrated potential in pharmaceutical and cosmetic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is curated to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, with the CAS number 119138-29-3, is an aromatic alcohol featuring both hydroxyl and methoxy functional groups.[1] These groups contribute to its chemical reactivity and potential for hydrogen bonding, influencing its solubility and biological interactions. The compound is recognized for its antioxidant properties, making it a candidate for applications aimed at enhancing stability and shelf life in various formulations.[2]

Quantitative Data Summary

A compilation of the known quantitative data for this compound is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are computed estimates due to the limited specific research on this particular isomer.

PropertyValueSource
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
CAS Number 119138-29-3[1]
IUPAC Name 4-(hydroxymethyl)-3-methoxyphenol[1]
Melting Point 124-131 °CVendor Data
Boiling Point (Predicted)
Density (Predicted)
pKa (Predicted)
LogP 0.7[1]
Appearance Tan to pale pink powderVendor Data

Table 1: Physicochemical Properties of this compound

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol group, the methoxy protons, and the hydroxyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the hydroxyl (O-H) stretching (a broad peak around 3550-3200 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching for the alcohol and ether functionalities.[3]

  • Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show a molecular ion peak (M⁺) at m/z 154. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18), and alpha-cleavage leading to characteristic fragment ions.[4][5]

Solubility

This compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in water is predicted to be limited due to the presence of the aromatic ring, though the hydroxyl group will contribute to some water solubility.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-hydroxy-2-methoxybenzaldehyde.

Reaction Scheme:

Synthesis 4-hydroxy-2-methoxybenzaldehyde 4-hydroxy-2-methoxybenzaldehyde This compound This compound 4-hydroxy-2-methoxybenzaldehyde->this compound NaBH4, Solvent

Figure 1: Synthesis of this compound.

Protocol: Reduction of 4-hydroxy-2-methoxybenzaldehyde with Sodium Borohydride (NaBH₄)

  • Dissolution: Dissolve 4-hydroxy-2-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the cooled solution while stirring.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and cautiously add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.[7]

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_solution Prepare DPPH solution in methanol Mix Mix DPPH solution with sample solutions DPPH_solution->Mix Sample_solutions Prepare sample solutions of 4-HBA Sample_solutions->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate Calculate % inhibition Measure_Absorbance->Calculate

Figure 2: Workflow for DPPH Radical Scavenging Assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate, mix the DPPH solution with the sample solutions. A control containing only DPPH and methanol should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

  • Generation of ABTS•⁺: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add aliquots of the this compound sample solutions to the ABTS•⁺ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound have not been extensively studied, its structural similarity to other phenolic compounds with known biological activities suggests potential mechanisms of action.

Antioxidant and Anti-inflammatory Properties

This compound is reported to possess antioxidant and anti-inflammatory properties.[2] These effects are likely mediated through its ability to scavenge free radicals and modulate inflammatory signaling pathways. For instance, the related compound 4-hydroxybenzyl alcohol has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages.[8]

Potential Signaling Pathway Involvement

A study on the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol demonstrated that it inhibits adipogenesis by regulating diverse signaling pathways, including the PI3K/Akt and MAPK pathways. It is plausible that this compound may also interact with these or similar pathways to exert its biological effects. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Signaling_Pathway Oxidative_Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS HBA This compound HBA->ROS Scavenges NF_kB NF-κB Pathway HBA->NF_kB Inhibits? Cellular_Damage Cellular Damage ROS->Cellular_Damage Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Cellular_Damage

Figure 3: Postulated Mechanism of Action for this compound.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and causes serious eye irritation.[9] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a phenolic compound with significant potential for applications in the pharmaceutical and cosmetic industries, primarily due to its antioxidant and anti-inflammatory properties. This guide has provided a summary of its chemical properties, detailed protocols for its synthesis and for the evaluation of its antioxidant activity, and an overview of its potential biological mechanisms. Further research is warranted to fully elucidate its spectroscopic characteristics, solubility profile, and the specific signaling pathways through which it exerts its biological effects. This will enable a more complete understanding of its therapeutic and commercial potential.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-methoxybenzyl alcohol, a valuable intermediate in various fields, including pharmaceutical and cosmetic applications. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is an aromatic alcohol possessing antioxidant properties, making it a compound of interest for various applications. Its synthesis is primarily achieved through the reduction of the corresponding aldehyde, 4-Hydroxy-2-methoxybenzaldehyde. This guide will focus on the most common and efficient methods for this transformation.

Synthesis Pathways

The principal pathway for the synthesis of this compound involves the reduction of 4-Hydroxy-2-methoxybenzaldehyde. This can be accomplished through several methods, with the most prevalent being chemical reduction using hydride reagents and catalytic hydrogenation.

A common and effective method for the reduction of aldehydes is the use of sodium borohydride (NaBH₄).[1][2][3] This reagent is a mild and selective reducing agent that converts aldehydes to primary alcohols with high efficiency.[3]

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde functional group.

This guide will primarily focus on the sodium borohydride reduction method due to its widespread use and operational simplicity.

Experimental Protocols

Synthesis of the Precursor: 4-Hydroxy-2-methoxybenzaldehyde

A viable route for the synthesis of the starting material, 4-Hydroxy-2-methoxybenzaldehyde, proceeds from m-hydroxyanisole. The process involves a Vilsmeier-Haack reaction to introduce the formyl group onto the aromatic ring.

A representative experimental protocol is as follows:

  • To a solution of m-hydroxyanisole in a suitable solvent, a Vilsmeier reagent (generated from a formamide derivative and phosphoryl chloride) is added at a controlled temperature.

  • The reaction mixture is stirred for a specified period to ensure complete formylation.

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or chromatography.

Reduction of 4-Hydroxy-2-methoxybenzaldehyde to this compound

The reduction of the aldehyde to the target alcohol is a critical step. The following is a general experimental protocol using sodium borohydride.

General Experimental Protocol for Sodium Borohydride Reduction:

  • Dissolution: Dissolve 4-Hydroxy-2-methoxybenzaldehyde (1 equivalent) in a suitable solvent, such as methanol or a mixture of methanol and dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a weak acid, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride, until the effervescence ceases.[1]

  • Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.[4]

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[4]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Quantitative Data

The following table summarizes the key quantitative data related to the synthesis of this compound. Please note that specific yields can vary depending on the reaction scale and optimization of conditions.

ParameterValueReference
Precursor Synthesis
Starting Materialm-Hydroxyanisole
Product4-Hydroxy-2-methoxybenzaldehyde
Reduction Reaction
Starting Material4-Hydroxy-2-methoxybenzaldehyde[1]
Reducing AgentSodium Borohydride (NaBH₄)[1][2]
ProductThis compound[5]
Physical Properties of this compound
Molecular FormulaC₈H₁₀O₃[5]
Molecular Weight154.16 g/mol [5]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_reduction Reduction m-Hydroxyanisole m-Hydroxyanisole 4-Hydroxy-2-methoxybenzaldehyde 4-Hydroxy-2-methoxybenzaldehyde m-Hydroxyanisole->4-Hydroxy-2-methoxybenzaldehyde Vilsmeier-Haack Reaction Aldehyde 4-Hydroxy-2-methoxybenzaldehyde Alcohol This compound Aldehyde->Alcohol Sodium Borohydride (NaBH4)

Synthesis of this compound.
Experimental Workflow for Reduction

Experimental_Workflow start Start dissolution Dissolve Aldehyde in Solvent start->dissolution cooling Cool to 0-5 °C dissolution->cooling addition Add NaBH4 cooling->addition monitoring Monitor by TLC addition->monitoring quenching Quench Reaction monitoring->quenching Reaction Complete extraction Extract Product quenching->extraction drying Dry Organic Layer extraction->drying evaporation Remove Solvent drying->evaporation purification Purify Product evaporation->purification end End purification->end

Workflow for the reduction of 4-Hydroxy-2-methoxybenzaldehyde.

References

Spectroscopic Analysis of 4-Hydroxy-2-methoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-methoxybenzyl alcohol, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data for this compound in public databases, the following tables present predicted data based on computational models. These predictions serve as a valuable reference for the identification and characterization of this specific isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAr-H
~6.4-6.6m2HAr-H
~4.6s2H-CH₂OH
~3.8s3H-OCH₃
~5.0 (broad)s1HAr-OH
~2.0 (broad)s1H-CH₂OH

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~158C-O (methoxy)
~155C-O (hydroxy)
~130Ar-C
~120Ar-CH
~105Ar-CH
~100Ar-CH
~65-CH₂OH
~55-OCH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (alcohol & phenol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450StrongC=C stretch (aromatic ring)
1250-1200StrongC-O stretch (aryl ether)
1050-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum (Predicted)

m/zRelative Intensity (%)Assignment
154High[M]⁺ (Molecular Ion)
137Medium[M - OH]⁺
123High[M - OCH₃]⁺
109Medium[M - CH₂OH - H]⁺
95Medium[C₆H₅O]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of purified this compound.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1][2] The choice of solvent can affect the chemical shifts, particularly for labile protons like hydroxyls.[3]

  • To ensure a homogenous sample free of particulate matter, which can degrade spectral quality, filter the solution through a pipette plugged with cotton wool directly into a 5 mm NMR tube.[2][4]

  • The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is within the detection region of the spectrometer's coils.[1][3][4]

  • Cap the NMR tube securely and label it clearly.

2. Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration (10-50 mg) are typically required.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method): [5]

  • Place a small amount (approx. 50 mg) of solid this compound into a clean vial.[5]

  • Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[5]

  • Using a pipette, apply a drop of this solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.[5] If the resulting spectral peaks are too intense, the film is too thick and can be thinned by washing the plate and reapplying a more dilute solution. Conversely, if peaks are too weak, another drop of the solution can be added and evaporated.[5]

2. Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the clean, empty salt plate.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7]

  • This causes the molecules to ionize and fragment.[6][8]

  • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[6]

  • A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Purified Compound NMR_Prep Dissolve in Deuterated Solvent Prep->NMR_Prep ~5-10 mg IR_Prep Prepare Thin Film or KBr Pellet Prep->IR_Prep ~1-2 mg MS_Prep Dissolve in Volatile Solvent Prep->MS_Prep ~1 mg/mL stock NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 4-Hydroxy-2-methoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-2-methoxybenzyl alcohol. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from its structural isomers, 4-methoxybenzyl alcohol and 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol), to provide valuable insights for research and development.

Core-Solubility Data

SolventCompoundSolubilityTemperature (°C)
Water4-Methoxybenzyl alcoholInsolubleNot Specified
Water4-Methoxybenzyl alcohol2 mg/mL20
Water4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol)Soluble in hot waterNot Specified
Water4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol)2 mg/mL20
Ethanol4-Methoxybenzyl alcoholFreely SolubleNot Specified
Ethanol (50%)4-Methoxybenzyl alcoholSoluble in 1 volumeNot Specified
Ethanol (95%)4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol)Soluble (5%)Not Specified
Diethyl Ether4-Methoxybenzyl alcoholFreely SolubleNot Specified
Organic Solvents4-Methoxybenzyl alcoholSolubleNot Specified
Oils4-Methoxybenzyl alcoholSolubleNot Specified
Organic Solvents4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol)SolubleNot Specified
Oils4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol)SolubleNot Specified
Glycols4-Methoxybenzyl alcoholPoorly SolubleNot Specified
Glycerol4-Methoxybenzyl alcoholPoorly SolubleNot Specified

Experimental Protocols

The determination of solubility is a critical step in the characterization of a chemical compound. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the solubility of a compound like this compound in a specific solvent.

1. Preparation of Materials:

  • Accurately weigh a sample of the test compound (e.g., this compound).

  • Select a suitable solvent for the solubility determination.

  • Use calibrated equipment for all measurements.

2. Experimental Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., a screw-capped flask). The excess solid is crucial to ensure that a saturated solution is formed.

  • Place the sealed container in a constant temperature shaker bath. The temperature should be controlled and recorded.

  • Agitate the mixture for a sufficient period to allow for equilibration. This can range from 24 to 72 hours, depending on the compound and solvent.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

3. Sample Analysis:

  • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration can be used to separate the solid from the liquid phase.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess compound C Combine compound and solvent A->C B Measure known volume of solvent B->C D Seal and agitate at constant temperature C->D E Allow to equilibrate (24-72h) D->E F Separate solid and liquid phases E->F G Withdraw supernatant F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Determine solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Plausible Signaling Pathway

Based on the known biological activities of related hydroxybenzyl alcohols, which include anti-inflammatory and antioxidant effects, a plausible signaling pathway is depicted below. This generalized pathway illustrates how a compound like this compound might exert its effects by inhibiting pro-inflammatory signaling cascades.

G cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway cluster_nuc HMBA This compound IKK IKK Complex HMBA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation Proteasomal Degradation IkB->Degradation NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Gene Expression

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

Physical and chemical characteristics of "4-Hydroxy-2-methoxybenzyl alcohol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Hydroxy-2-methoxybenzyl alcohol (CAS No: 119138-29-3), a versatile aromatic alcohol with significant potential in pharmaceutical and chemical research. This document details its chemical identity, physicochemical properties, spectral data, and experimental protocols for its synthesis and purification. Furthermore, it explores its potential biological activities, including its role as an antioxidant and anti-inflammatory agent, and elucidates the likely signaling pathways involved.

Chemical Identity and Physical Properties

This compound, systematically named 4-(hydroxymethyl)-3-methoxyphenol, is a substituted benzyl alcohol derivative. Its structure features a benzene ring with hydroxyl, methoxy, and hydroxymethyl substituents.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name 4-(hydroxymethyl)-3-methoxyphenol[1]
Synonyms This compound[1]
CAS Number 119138-29-3[1][2][3][4]
Molecular Formula C₈H₁₀O₃[1][4]
Molecular Weight 154.16 g/mol [1][4]
Appearance Tan to pale pink powder[3]
Melting Point 124-131 °C[3]
Boiling Point Data not available
pKa (Phenolic OH) Estimated ~9.5-10.0

Solubility Profile

Table 2: Estimated Solubility of this compound

SolventEstimated Solubility
WaterSparingly soluble
EthanolSoluble
DMSOSoluble
AcetoneSoluble

Spectral Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts (δ) in ppm relative to TMS are:

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ar-H (proton 5)~6.8 - 7.0d
Ar-H (proton 6)~6.7 - 6.9d
Ar-H (proton 3)~6.6 - 6.8s
-CH₂OH~4.5 - 4.7s
-OCH₃~3.8 - 3.9s
Ar-OH ~8.5 - 9.5 (in DMSO-d₆)br s
-CH₂OH ~5.0 - 5.5 (in DMSO-d₆)t
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts (δ) in ppm are:

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C -OH (C4)~145 - 150
C -OCH₃ (C2)~148 - 152
C -CH₂OH (C1)~130 - 135
C 5~115 - 120
C 6~110 - 115
C 3~100 - 105
-C H₂OH~60 - 65
-OC H₃~55 - 60
Infrared (IR) Spectroscopy

The expected characteristic absorption bands are:

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (phenolic, H-bonded)3200 - 3500Strong, Broad
O-H Stretch (alcoholic, H-bonded)3200 - 3500Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic)1500 - 1600Medium
C-O Stretch (aryl ether)1200 - 1275Strong
C-O Stretch (primary alcohol)~1050Strong

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by the reduction of 4-hydroxy-2-methoxybenzaldehyde using sodium borohydride. This protocol is adapted from the well-established synthesis of the related compound, vanillyl alcohol.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis cluster_workup Workup & Purification start 4-hydroxy-2-methoxybenzaldehyde in Ethanol reagent Sodium Borohydride in aq. NaOH start->reagent Slow addition reaction Stir at 0-5 °C, then room temp. reagent->reaction quench Quench with aq. HCl reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize from Ethanol/Water evaporate->purify product Pure this compound purify->product

Caption: Synthetic workflow for this compound.

Materials:

  • 4-hydroxy-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve 4-hydroxy-2-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask with stirring.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve sodium borohydride (1.1 equivalents) in a 1 M NaOH solution.

  • Slowly add the sodium borohydride solution dropwise to the cooled aldehyde solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and slowly quench the excess sodium borohydride by the dropwise addition of 6 M HCl until the solution is acidic (pH ~2-3) and gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a mixed solvent system of ethanol and water.[4]

Workflow for Recrystallization

dissolve Dissolve crude product in minimum hot ethanol add_water Add hot water until turbidity dissolve->add_water redissolve Add a few drops of hot ethanol to clarify add_water->redissolve cool_slowly Cool slowly to room temperature redissolve->cool_slowly cool_ice Cool in an ice bath cool_slowly->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold ethanol/water filter->wash dry Dry under vacuum wash->dry

Caption: Recrystallization workflow for purification.

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Chemical Reactivity and Stability

  • Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde (4-hydroxy-2-methoxybenzaldehyde) and further to the carboxylic acid.

  • Esterification: Both the alcoholic and phenolic hydroxyl groups can undergo esterification with carboxylic acids or their derivatives.

  • Etherification: The phenolic hydroxyl group is more acidic and can be selectively deprotonated and alkylated to form ethers under appropriate conditions.

  • Stability: The compound is expected to be stable under neutral and mildly acidic conditions. In the presence of strong bases and oxygen, the phenolic group can be deprotonated and become more susceptible to oxidation. It is advisable to store the compound in a cool, dark place under an inert atmosphere.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to other well-studied hydroxybenzyl alcohols suggests it possesses antioxidant and anti-inflammatory properties.[3][6] The antioxidant activity of phenolic compounds is primarily attributed to their ability to scavenge free radicals.

Based on studies of related compounds, the proposed mechanisms of action involve the modulation of key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

The antioxidant effect is likely mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Proposed Nrf2 Activation Pathway

HMA This compound PI3K PI3K HMA->PI3K Activates ROS Reactive Oxygen Species (ROS) ROS->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates, leading to dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Inhibited by phosphorylation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Proposed Nrf2-mediated antioxidant signaling pathway.

Anti-inflammatory Activity and NF-κB/MAPK Signaling Pathways

The anti-inflammatory properties are likely exerted through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. Chronic inflammation is often associated with the overactivation of these pathways.

Proposed Anti-inflammatory Signaling Pathways

cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_inhibition Inhibition by this compound cluster_pathways Signaling Pathways LPS LPS IKK IKK LPS->IKK MAPK MAPK (p38, ERK, JNK) LPS->MAPK HMA This compound HMA->IKK Inhibits HMA->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Degrades, releasing NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFκB->Pro_inflammatory_Genes Translocates to nucleus, induces transcription MAPK->Pro_inflammatory_Genes Activates transcription factors Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

References

In-Depth Technical Guide: 4-Hydroxy-2-methoxybenzyl Alcohol (CAS: 119138-29-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methoxybenzyl alcohol, a phenolic compound with demonstrated therapeutic potential. This document consolidates its chemical properties, synthesis protocols, and known biological activities, with a focus on its anti-inflammatory, anti-angiogenic, and anti-nociceptive effects. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development.

Chemical and Physical Properties

This compound, also known as benzenemethanol, 4-hydroxy-2-methoxy-, is a versatile organic intermediate.[1] Its structure, featuring both a hydroxyl and a methoxy group on the benzene ring, makes it a valuable precursor in the synthesis of various bioactive molecules and natural products.[1]

Table 1: Physicochemical and Identification Data [1][2][3]

PropertyValue
CAS Number 119138-29-3
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
IUPAC Name (4-hydroxy-2-methoxyphenyl)methanol
Synonyms Benzenemethanol, 4-hydroxy-2-methoxy-; 4-(hydroxymethyl)-3-methoxyphenol
Appearance Tan to pale pink powder
Melting Point 124-131 °C
Boiling Point 326.5 °C at 760 mmHg
Density 1.226 g/cm³
Purity ≥ 98% (GC)
Storage Conditions Store at 0-8 °C

Table 2: Safety and Hazard Information [4]

Hazard Statement CodeDescriptionGHS Pictogram
H302Harmful if swallowedWarning
H319Causes serious eye irritationWarning

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process starting from 3-methoxyphenol. The general workflow involves the formylation of the phenol to create the intermediate aldehyde, followed by its reduction to the target alcohol.

G cluster_synthesis Synthesis Workflow A 3-Methoxyphenol (Starting Material) B Protection (Acetylation) A->B Acetic Anhydride C 3-Acetoxyanisole B->C D Vilsmeier-Haack Formylation C->D POCl3, DMF E 4-Acetoxy-2-methoxybenzaldehyde D->E F Deprotection (Hydrolysis) E->F Aqueous workup G 4-Hydroxy-2-methoxybenzaldehyde (Intermediate) F->G H Reduction (e.g., NaBH4) G->H I This compound (Final Product) H->I

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis

This protocol is a composite method based on established chemical reactions.

Step 1: Synthesis of 4-Hydroxy-2-methoxybenzaldehyde (Intermediate)

This step is adapted from Vilsmeier-Haack reaction principles on protected phenols.[5]

  • Protection of Phenolic Hydroxyl Group:

    • In a round-bottom flask, dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetic acid.

    • Add an ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium acetate, ~0.1 eq).

    • Heat the mixture at 50-60 °C for approximately 2 hours.

    • After the reaction is complete (monitored by TLC), remove the solvent and catalyst under reduced pressure to yield 3-acetoxyanisole.

  • Vilsmeier-Haack Formylation:

    • In a separate flask under an inert atmosphere, add N,N-dimethylformamide (DMF).

    • Cool the flask to -8 to -2 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature to form the Vilsmeier reagent.

    • Add the 3-acetoxyanisole (from the previous step) to the Vilsmeier reagent.

    • Allow the reaction to stir for 1 hour at low temperature.

  • Hydrolysis (Deprotection and Aldehyde Formation):

    • Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. This hydrolyzes the intermediate iminium salt and removes the acetyl protecting group.

    • The product, 4-hydroxy-2-methoxybenzaldehyde, will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Step 2: Reduction to this compound

This step employs a standard sodium borohydride reduction.[6][7]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 4-hydroxy-2-methoxybenzaldehyde (1.0 eq) from Step 1 in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄, ~1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of aqueous 1N HCl or saturated ammonium chloride (NH₄Cl) solution until the effervescence ceases.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The final product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Mechanism of Action

Research has demonstrated that this compound possesses significant anti-angiogenic, anti-inflammatory, and anti-nociceptive properties.[8] A key mechanism underlying its anti-inflammatory effect is the suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharide (LPS).[8]

Anti-inflammatory Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][9] These pathways converge to induce the transcription of pro-inflammatory genes, including iNOS. Phenolic compounds, such as this compound, are known to interfere with these pathways, thereby reducing the inflammatory response.[3][10] The compound likely inhibits the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit, and may also suppress the phosphorylation of MAPK proteins like p38 and ERK.[1][3][11]

References

The Biological Activity of 4-Hydroxy-2-methoxybenzyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: Extensive research has revealed a significant scarcity of detailed, publicly available experimental data specifically on the biological activities of 4-Hydroxy-2-methoxybenzyl alcohol. The majority of scientific literature focuses on its close structural analog, 4-Hydroxybenzyl alcohol (4-HBA) . This guide will therefore provide a comprehensive overview of the well-documented biological activities of 4-HBA as a scientifically relevant proxy. The presence of a methoxy group at the 2-position in the user's compound of interest may influence its biological properties, and the data herein should be interpreted with this structural difference in mind. All presented data, protocols, and pathways pertain to 4-Hydroxybenzyl alcohol.

Introduction

4-Hydroxybenzyl alcohol (4-HBA) is a phenolic compound found in various medicinal plants, notably as a primary active constituent of Gastrodia elata, a traditional herbal medicine.[1] It has garnered considerable scientific interest for its diverse pharmacological effects, particularly its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide synthesizes the current understanding of 4-HBA's biological activities, offering detailed insights into its mechanisms of action, supported by quantitative data and experimental methodologies.

Antioxidant Activity

4-HBA exhibits significant antioxidant effects, primarily through its ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.[3] Its antioxidant capacity has been evaluated in various in vitro and in vivo models.

Quantitative Antioxidant Data

The antioxidant potential of 4-HBA has been quantified using several standard assays. The following table summarizes key findings:

Assay TypeParameterResult for 4-Hydroxybenzyl alcoholReference CompoundResult for ReferenceSource
DPPH Radical ScavengingIC5063 µg/mL--[4]
ABTS Radical Scavenging% Inhibition>75% at 3.72 µg/mL--[4]
Lipid Peroxidation Inhibition% Prevention51% at 25 µg/mL, 66% at 50 µg/mLα-tocopherol42% at 50 µg/mL[5]
Protein Oxidation Inhibition% Inhibition68% at 25 µg/mL, 77% at 50 µg/mLα-tocopherol52% at 50 µg/mL[5]
Mn-SOD Activity Restoration% Protection65% at 25 µg/mL, 80% at 50 µg/mLα-tocopherol52% at 50 µg/mL[5]
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Materials: 4-Hydroxybenzyl alcohol, DPPH, Methanol (or Ethanol), 96-well microplate, Microplate reader, Positive control (e.g., Ascorbic acid, Trolox).

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of 4-HBA in methanol.

    • In a 96-well plate, add a specific volume of the 4-HBA solutions to a fixed volume of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of 4-HBA.[4]

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Materials: 4-Hydroxybenzyl alcohol, ABTS, Potassium persulfate, Ethanol (or water), 96-well microplate, Microplate reader, Positive control (e.g., Ascorbic acid, Trolox).

  • Procedure:

    • Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of various concentrations of 4-HBA to a fixed volume of the diluted ABTS•+ solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[4]

G cluster_workflow Experimental Workflow: In Vitro Antioxidant Assays prep Prepare Reagents (DPPH/ABTS, 4-HBA) mix Mix 4-HBA with Radical Solution prep->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Workflow for in vitro antioxidant assays.

Anti-inflammatory Activity

4-HBA has demonstrated notable anti-inflammatory effects in various experimental models.[2][6] It can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of 4-HBA has been observed in cellular models.

Cell LineStimulantMediatorConcentration of 4-HBAInhibitionSource
RAW 264.7LPSNO ProductionNot specifiedSignificant[6]
RAW 264.7LPSiNOS ExpressionNot specifiedSignificant[6]
RAW 264.7LPSTNF-α ProductionNot specifiedSignificant[2]
Experimental Protocol for Anti-inflammatory Assay

This protocol measures the inhibitory effect of 4-HBA on the production of NO, a key inflammatory mediator.

  • Materials: RAW 264.7 macrophage cells, Lipopolysaccharide (LPS), 4-Hydroxybenzyl alcohol, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Griess Reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 4-HBA for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Neuroprotective Activity

One of the most extensively studied biological activities of 4-HBA is its neuroprotective effect, particularly in the context of cerebral ischemia.[7][8] It mitigates neuronal damage by reducing oxidative stress, inhibiting apoptosis, and modulating key signaling pathways.

Quantitative Neuroprotective Data

The neuroprotective effects of 4-HBA have been demonstrated in both in vivo and in vitro models of ischemic injury.

In Vivo Efficacy in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterIschemia/Reperfusion Group4-HBA (50 mg/kg) + I/R GroupSource
Total Infarct Volume (mm³)235.4 ± 25.7100.76 ± 2.90[7]
Neurological Deficit Score3.6 ± 0.51.8 ± 0.4[7]

In Vitro Efficacy in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

ParameterOGD/R Group4-HBA (100 µM) + OGD/R GroupSource
Cell Viability (%)48.2 ± 3.575.6 ± 4.1[7]
LDH Release (% of control)210.5 ± 15.8135.2 ± 10.3[8]
Experimental Protocols for Neuroprotection Assays

This is a widely used in vivo model to mimic focal cerebral ischemia.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rat.

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a specific period of occlusion (e.g., 1-2 hours), withdraw the suture to allow reperfusion.

    • Administer 4-HBA (e.g., intraperitoneally) at a specific time point relative to the ischemic insult.

    • After a designated reperfusion period (e.g., 24 hours), assess neurological deficits and measure the infarct volume using TTC staining.

This in vitro model simulates the ischemic conditions of stroke.

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., PC12, SH-SY5Y).

  • Procedure:

    • Culture the cells to a desired confluency.

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).

    • Terminate the OGD by returning the cells to a normal glucose-containing medium and normoxic conditions (reperfusion).

    • Treat the cells with 4-HBA before, during, or after OGD.

    • Assess cell viability using assays like MTT or measure lactate dehydrogenase (LDH) release into the medium as an indicator of cell death.

Signaling Pathways

4-HBA exerts its biological effects by modulating several key intracellular signaling pathways, most notably the Nrf2 and PI3K/Akt pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. 4-HBA has been shown to activate the Nrf2 pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[1][9]

G cluster_nrf2 4-HBA and the Nrf2 Signaling Pathway HBA 4-Hydroxybenzyl Alcohol Nrf2 Nrf2 HBA->Nrf2 promotes dissociation from Keap1 Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

Activation of the Nrf2 pathway by 4-HBA.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade. 4-HBA has been demonstrated to activate this pathway, contributing to its neuroprotective effects.[8][10] Activation of Akt can lead to the inhibition of apoptosis and the promotion of cell survival.

G cluster_pi3k 4-HBA and the PI3K/Akt Signaling Pathway HBA 4-Hydroxybenzyl Alcohol PI3K PI3K HBA->PI3K activates Akt Akt PI3K->Akt activates Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti_apoptotic upregulates Pro_apoptotic Pro-apoptotic Proteins (e.g., Bad) Akt->Pro_apoptotic inhibits Cell_Survival Cell Survival Anti_apoptotic->Cell_Survival Pro_apoptotic->Cell_Survival

Activation of the PI3K/Akt pathway by 4-HBA.

Conclusion

4-Hydroxybenzyl alcohol exhibits a compelling profile of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects. Its mechanisms of action are multifaceted, involving direct free radical scavenging and the modulation of critical signaling pathways such as Nrf2 and PI3K/Akt. The extensive preclinical data for 4-HBA suggest that it is a promising candidate for further investigation in the context of diseases characterized by oxidative stress and inflammation.

While specific experimental data for this compound are currently lacking in the public domain, the robust activity of its close analog, 4-HBA, provides a strong rationale for its investigation. The addition of a methoxy group at the 2-position could potentially modulate its physicochemical properties and biological activity, warranting direct experimental evaluation to elucidate its therapeutic potential. Researchers are encouraged to use the detailed protocols and data presented in this guide as a foundation for exploring the biological landscape of this and related compounds.

References

The Antioxidant Potential of 4-Hydroxy-2-methoxybenzyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzyl alcohol is a phenolic compound that has garnered interest for its potential antioxidant properties, making it a candidate for applications in pharmaceuticals, cosmetics, and food preservation.[1] Its chemical structure, featuring hydroxyl and methoxy groups on a benzene ring, suggests its capability to act as a free radical scavenger and to modulate cellular antioxidant pathways. This technical guide provides an in-depth overview of the antioxidant potential of this compound, summarizing available data, detailing experimental protocols for its evaluation, and visualizing the underlying molecular mechanisms.

Mechanism of Antioxidant Action

The antioxidant effects of phenolic compounds like this compound are typically exerted through two primary mechanisms:

  • Direct Radical Scavenging: These compounds can directly donate a hydrogen atom or an electron to neutralize free radicals, such as reactive oxygen species (ROS), thereby preventing them from damaging cellular components like DNA, proteins, and lipids.

  • Modulation of Intracellular Signaling Pathways: They can also enhance the endogenous antioxidant defense system by activating signaling pathways that lead to the expression of antioxidant enzymes.

A key pathway implicated in the antioxidant response of similar phenolic compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or induction by phenolic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding for a variety of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), leading to their increased expression and bolstering the cell's antioxidant capacity.

Quantitative Antioxidant Activity

Table 1: In Vitro Antioxidant Activity of 4-Hydroxybenzyl alcohol

Assay TypeParameterResult for 4-Hydroxybenzyl alcoholReference CompoundResult for ReferenceSource
DPPH Radical ScavengingIC5063 µg/mL--[3]
ABTS Radical Scavenging% Inhibition>75% at 3.72 µg/mL--[3]
Lipid Peroxidation Inhibition% Prevention51% at 25 µg/mL, 66% at 50 µg/mLα-tocopherol42% at 50 µg/mL[3]
Protein Oxidation Inhibition% Inhibition68% at 25 µg/mL, 77% at 50 µg/mLα-tocopherol52% at 50 µg/mL[3]
Mn-SOD Activity Restoration% Protection65% at 25 µg/mL, 80% at 50 µg/mLα-tocopherol52% at 50 µg/mL[3]

Table 2: Comparative Antioxidant Activity (IC50 values)

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
4-Hydroxybenzyl alcohol *63 [3]>75% inhibition at 3.72 µg/mL [3]
Trolox3.772.93
Ascorbic Acid6.355.18
BHT27713
Resveratrol15.542.86

Note: Data presented for 4-Hydroxybenzyl alcohol is used as a surrogate for this compound due to the lack of specific data for the latter.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.24 mg/mL) in methanol or ethanol. The solution should be kept in a dark bottle to prevent degradation by light.[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the same solvent used for the DPPH solution.

    • Create a series of dilutions from the stock solution to be tested.[3]

  • Procedure:

    • Add a small volume of the antioxidant solution (at various concentrations) to a larger volume of the DPPH solution in a 96-well plate or cuvette.[4]

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[4]

    • A blank containing the solvent instead of the antioxidant solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[4]

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance at 734 nm.

  • Reagent Preparation:

    • The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[4]

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.[4]

  • Procedure:

    • Add a small aliquot of the antioxidant solution to a larger volume of the ABTS•+ working solution.[4]

    • Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).[4]

    • Measure the absorbance at 734 nm.[4]

  • Calculation:

    • The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.[4] The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of a sample to that of Trolox.[4]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has an intense blue color with an absorption maximum at 593 nm.

  • Reagent Preparation:

    • The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O, typically in a 10:1:1 (v/v/v) ratio.[4] The solution should be warmed to 37°C before use.

  • Procedure:

    • Add a small volume of the antioxidant solution to the FRAP reagent.[4]

    • Incubate the mixture at 37°C for a specific duration (e.g., 4 minutes).[4]

    • Measure the absorbance of the blue-colored complex at 593 nm.[4]

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of a known antioxidant, such as FeSO₄ or Trolox, and is typically expressed as TEAC.[4]

Visualizations

Signaling Pathway

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HMA 4-Hydroxy-2-methoxy- benzyl alcohol HMA->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription

Caption: The Nrf2-ARE signaling pathway activation.

Experimental Workflows

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (in Methanol/Ethanol) start->prep_dpph prep_sample Prepare Sample Dilutions (this compound) start->prep_sample mix Mix Sample and DPPH Solution prep_dpph->mix prep_sample->mix incubate Incubate in Dark (Room Temperature, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow start Start prep_abts Prepare ABTS•+ Radical Cation Solution (ABTS + Potassium Persulfate, 12-16h in dark) start->prep_abts prep_sample Prepare Sample Dilutions start->prep_sample prep_working Prepare ABTS•+ Working Solution (Dilute to Abs ~0.7 at 734 nm) prep_abts->prep_working mix Mix Sample and ABTS•+ Working Solution prep_working->mix prep_sample->mix incubate Incubate at Room Temperature (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50/TEAC measure->calculate end End calculate->end

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion and Future Directions

While direct experimental data for this compound is limited, the available information on the closely related compound, 4-Hydroxybenzyl alcohol, suggests a significant antioxidant potential. This is likely mediated through both direct radical scavenging and the upregulation of endogenous antioxidant defense mechanisms via the Nrf2-ARE pathway.

For drug development professionals and researchers, this compound represents a promising candidate for further investigation. Future research should focus on:

  • Direct quantitative analysis of the antioxidant activity of this compound using the standardized assays outlined in this guide.

  • In-depth cellular and in vivo studies to confirm its ability to mitigate oxidative stress and to elucidate the full spectrum of its mechanisms of action.

  • Structure-activity relationship studies to understand the contribution of the hydroxyl and methoxy groups to its antioxidant capacity, which could guide the synthesis of even more potent derivatives.

By systematically addressing these research areas, the full therapeutic and commercial potential of this compound as a novel antioxidant can be realized.

References

In-depth Technical Guide: Anti-inflammatory Properties of 4-Hydroxy-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzyl alcohol, a phenolic compound, is of growing interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory effects. While direct and extensive research on this specific molecule is still emerging, valuable insights can be drawn from the study of its structural isomers and related compounds, such as vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) and 4-hydroxybenzyl alcohol. These related molecules have demonstrated notable anti-inflammatory activity, suggesting that this compound may operate through similar mechanisms. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, leveraging data from closely related compounds to elucidate potential mechanisms of action, and details relevant experimental protocols for further research.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of phenolic compounds like this compound are believed to be mediated through the modulation of key inflammatory pathways. The primary proposed mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of signaling cascades that regulate the expression of inflammatory mediators.

Inhibition of Pro-inflammatory Enzymes

A key aspect of the inflammatory response is the production of inflammatory mediators by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Inducible Nitric Oxide Synthase (iNOS): During inflammation, iNOS is expressed and produces large amounts of nitric oxide (NO), a signaling molecule that contributes to vasodilation, inflammation, and cellular damage at high concentrations.

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

Research on related compounds suggests that this compound may inhibit the expression and/or activity of both iNOS and COX-2, thereby reducing the production of nitric oxide and prostaglandins.

Modulation of Inflammatory Signaling Pathways

The expression of iNOS, COX-2, and other pro-inflammatory genes is tightly regulated by intracellular signaling pathways. The two primary pathways implicated in the anti-inflammatory action of related phenolic compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of target genes. It is hypothesized that this compound may inhibit the activation and nuclear translocation of NF-κB.

  • MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a critical role in cellular responses to external stimuli, including inflammation. These kinases are involved in a signaling cascade that can lead to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators. It is plausible that this compound could modulate the phosphorylation and activation of key proteins within the MAPK pathway.

Quantitative Data on Anti-inflammatory Activity (from Related Compounds)

Due to the limited availability of specific quantitative data for this compound, this section presents data from its closely related structural analogs, vanillyl alcohol and 4-hydroxybenzyl alcohol, to provide a comparative context for its potential efficacy.

CompoundAssayModel/Cell LineConcentration/DoseObserved EffectReference
Vanillyl Alcohol Carrageenan-Induced Paw EdemaRats100 mg/kgSignificant decrease in paw volume[1]
Carrageenan-Induced Paw EdemaRats200 mg/kgSignificant decrease in paw volume
4-Hydroxybenzyl Alcohol Nitric Oxide (NO) ProductionLPS-activated RAW264.7 macrophagesNot SpecifiedSuppression of NO production[2]
iNOS ExpressionLPS-activated RAW264.7 macrophagesNot SpecifiedSuppression of iNOS expression[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Procedure:

    • Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the test compound.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes) to allow for absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[3]

    • The paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After treatment and stimulation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

This technique is used to determine the protein expression levels of key inflammatory markers.

  • Procedure:

    • After treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for iNOS, COX-2, or the phosphorylated forms of p38, JNK, and ERK. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

This assay measures the transcriptional activity of NF-κB.

  • Procedure:

    • Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A second reporter plasmid with a constitutively active promoter (e.g., Renilla luciferase) is often co-transfected for normalization.

    • Transfected cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).

    • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activation is calculated relative to the stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 LPS-induced Inflammatory Cascade cluster_1 Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) Induces Transcription 4-H-2-MBA 4-Hydroxy-2- methoxybenzyl alcohol 4-H-2-MBA->IKK Inhibits 4-H-2-MBA->NF-κB (p50/p65) Inhibits Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway.

G cluster_0 MAPK Signaling Cascade cluster_1 Inhibition by this compound Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression 4-H-2-MBA 4-Hydroxy-2- methoxybenzyl alcohol 4-H-2-MBA->MAPK (p38, JNK, ERK) Inhibits Phosphorylation

Caption: Proposed modulation of the MAPK signaling pathway.

G Start Start In Vivo Studies In Vivo Studies Start->In Vivo Studies In Vitro Studies In Vitro Studies Start->In Vitro Studies Carrageenan Paw Edema Carrageenan Paw Edema In Vivo Studies->Carrageenan Paw Edema Macrophage Culture Macrophage Culture In Vitro Studies->Macrophage Culture Data Analysis Data Analysis Carrageenan Paw Edema->Data Analysis LPS Stimulation LPS Stimulation Macrophage Culture->LPS Stimulation NO Assay (Griess) NO Assay (Griess) LPS Stimulation->NO Assay (Griess) Western Blot (iNOS, COX-2, p-MAPK) Western Blot (iNOS, COX-2, p-MAPK) LPS Stimulation->Western Blot (iNOS, COX-2, p-MAPK) NF-κB Reporter Assay NF-κB Reporter Assay LPS Stimulation->NF-κB Reporter Assay NO Assay (Griess)->Data Analysis Western Blot (iNOS, COX-2, p-MAPK)->Data Analysis NF-κB Reporter Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for anti-inflammatory assessment.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is still limited, the data available for its structural isomers and related phenolic compounds provide a strong rationale for its investigation as a potential anti-inflammatory agent. The likely mechanisms of action involve the inhibition of key pro-inflammatory enzymes, iNOS and COX-2, and the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

  • Direct evaluation of this compound in the in vitro and in vivo models described in this guide to obtain specific quantitative data, including IC50 values.

  • Head-to-head comparative studies with its isomers to understand the structure-activity relationship.

  • In-depth mechanistic studies to confirm its effects on the NF-κB and MAPK pathways and to identify specific molecular targets.

This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute comprehensive studies on the anti-inflammatory potential of this compound, with the ultimate goal of developing novel therapeutic strategies for inflammatory diseases.

References

An In-depth Technical Guide to the Core Mechanism of Action of 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzyl alcohol is an aromatic alcohol characterized by the presence of a hydroxyl and a methoxy group on the benzyl ring.[1][2][3] While this specific isomer is recognized for its antioxidant properties and its utility as an intermediate in organic synthesis, particularly in the pharmaceutical and cosmetic industries, a comprehensive body of research detailing its specific mechanism of action remains limited in publicly available scientific literature.[1]

This technical guide aims to provide an in-depth overview of the core mechanism of action of this compound. Given the current scarcity of direct research, this guide will leverage data from closely related isomers, such as 4-hydroxybenzyl alcohol (4-HBA) and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), to postulate potential pathways and cellular effects. These related compounds have been more extensively studied and offer valuable insights into the likely biological activities of phenolic benzyl alcohols. This guide will present a comprehensive analysis of the antioxidant, anti-inflammatory, and neuroprotective signaling pathways potentially modulated by this compound, supported by quantitative data and detailed experimental protocols from studies on its structural analogs.

Postulated Mechanisms of Action Based on Related Phenolic Benzyl Alcohols

The biological activities of phenolic compounds are largely attributed to their antioxidant properties, which enable them to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The mechanisms described below have been elucidated for isomers of this compound and provide a strong foundation for understanding its potential therapeutic effects.

Antioxidant and Cytoprotective Effects

The primary mechanism underlying the protective effects of phenolic benzyl alcohols is their potent antioxidant activity.[4] This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 translocates to the nucleus, binds to the antioxidant response element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes.[4]

Studies on 4-hydroxybenzyl alcohol (4-HBA) have demonstrated that its treatment leads to the upregulation of several key antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[5]

  • NAD(P)H: quinone oxidoreductase 1 (NQO1): A phase II detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species (ROS).[4][5]

  • Glutamate-cysteine ligase modifier subunit (GCLM): A key enzyme in the synthesis of glutathione, a major intracellular antioxidant.[5]

Neuroprotective Mechanisms

The neuroprotective effects of related phenolic benzyl alcohols are a direct consequence of their ability to counteract oxidative stress and apoptosis, two critical processes in neurodegenerative diseases and ischemic brain injury.[4][6]

Inhibition of Apoptosis: Vanillyl alcohol has been shown to protect dopaminergic cells from MPP+-induced apoptosis by attenuating the elevation of ROS levels, decreasing the Bax/Bcl-2 ratio, and reducing poly (ADP-ribose) polymerase (PARP) proteolysis.[7] Similarly, 4-HBA has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein cleaved caspase-3.[4]

Amelioration of Ischemic Injury: In models of cerebral ischemia, 4-HBA has been shown to reduce infarct volume and improve neurological outcomes.[4] This is attributed to its ability to suppress neuroinflammation and maintain the integrity of the neurovascular unit.[4][8]

Anti-inflammatory Properties

4-hydroxybenzyl alcohol has demonstrated anti-inflammatory activity by suppressing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages.[9] The reduction in NO production, a key inflammatory mediator, contributes to its anti-inflammatory and anti-nociceptive effects.[9]

Signaling Pathways Implicated in the Action of Related Phenolic Benzyl Alcohols

The diverse biological effects of phenolic benzyl alcohols are mediated by their modulation of several key signaling pathways.

Nrf2 Signaling Pathway

As previously mentioned, the Nrf2 pathway is central to the antioxidant effects of these compounds. The activation of Nrf2 by 4-HBA has been shown to be mediated by the upstream kinases ERK and Akt.[5]

Nrf2_Signaling_Pathway 4-Hydroxybenzyl Alcohol 4-Hydroxybenzyl Alcohol ERK ERK 4-Hydroxybenzyl Alcohol->ERK Akt Akt 4-Hydroxybenzyl Alcohol->Akt Nrf2 Nrf2 ERK->Nrf2 Akt->Nrf2 ARE ARE Nrf2->ARE translocation & binding Keap1 Keap1 Keap1->Nrf2 Inhibition Antioxidant Genes (HO-1, NQO1, GCLM) Antioxidant Genes (HO-1, NQO1, GCLM) ARE->Antioxidant Genes (HO-1, NQO1, GCLM) Gene Transcription

Nrf2 Signaling Pathway Activation
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Activation of Akt by 4-HBA contributes to its neuroprotective effects by promoting the expression of anti-apoptotic proteins like Bcl-2.[4][5]

PI3K_Akt_Signaling_Pathway 4-Hydroxybenzyl Alcohol 4-Hydroxybenzyl Alcohol PI3K PI3K 4-Hydroxybenzyl Alcohol->PI3K Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Survival Cell Survival Akt->Cell Survival Promotion

PI3K/Akt Signaling Pathway

Quantitative Data from Studies on Related Compounds

The following tables summarize key quantitative data from preclinical studies on 4-hydroxybenzyl alcohol (4-HBA), demonstrating its neuroprotective efficacy.

ParameterIschemia/Reperfusion Group4-HBA (50 mg/kg) + I/R GroupReference
Total Infarct Volume (mm³) ** 235.4 ± 25.7100.76 ± 2.90[4]
Cortical Infarct Volume (mm³) 145.8 ± 18.264.91 ± 1.46[4]
Sub-cortical Infarct Volume (mm³) **89.6 ± 9.538.77 ± 2.78[4]
Neurological Deficit Score 3.6 ± 0.51.8 ± 0.4[4]
Table 1: In Vivo Efficacy of 4-HBA in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
ParameterOGD/R Group4-HBA (100 µM) + OGD/R GroupReference
Cell Viability (%) 48.2 ± 3.575.6 ± 4.1[4]
LDH Release (% of control) 210.5 ± 15.8135.2 ± 10.3[4]
Table 2: In Vitro Efficacy of 4-HBA in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
ParameterIschemia/Reperfusion Group4-HBA (50 mg/kg) + I/R GroupReference
SOD Activity (U/mg protein) 25.3 ± 3.142.8 ± 4.5[4]
MDA Levels (nmol/mg protein) 8.7 ± 0.94.2 ± 0.5[4]
Table 3: Effect of 4-HBA on Oxidative Stress Markers
ProteinIschemia/Reperfusion Group4-HBA (50 mg/kg) + I/R GroupReference
Bcl-2 0.45 ± 0.050.82 ± 0.07[4]
Cleaved Caspase-3 1.25 ± 0.110.58 ± 0.06[4]
Table 4: Effect of 4-HBA on Apoptotic Protein Expression (Relative to β-actin)

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on related phenolic benzyl alcohols are provided below.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

This in vivo model is used to simulate focal cerebral ischemia.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent.

  • Surgical Procedure: A midline cervical incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected distally. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.

  • Outcome Measures: Neurological deficit scores are assessed at various time points post-reperfusion. Brains are harvested for infarct volume measurement (e.g., using TTC staining) and biochemical analyses.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) In Vitro Model

This model mimics ischemic conditions in cultured cells.

  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4 hours).

  • Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is determined using assays such as MTT or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins.

  • Protein Extraction: Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies MCAO Model MCAO Model Neurological Scoring Neurological Scoring MCAO Model->Neurological Scoring Tissue Collection Tissue Collection MCAO Model->Tissue Collection Infarct Volume Analysis Infarct Volume Analysis Neurological Scoring->Infarct Volume Analysis Western Blot Western Blot Tissue Collection->Western Blot Cell Culture Cell Culture OGD/R Model OGD/R Model Cell Culture->OGD/R Model Cell Viability Assays Cell Viability Assays OGD/R Model->Cell Viability Assays Cell Lysate Collection Cell Lysate Collection OGD/R Model->Cell Lysate Collection Cell Lysate Collection->Western Blot Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

References

The Enigmatic Role of 4-Hydroxy-2-methoxybenzyl Alcohol in Natural Product Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methoxybenzyl alcohol, a phenolic compound with the chemical formula C₈H₁₀O₃, represents an intriguing yet underexplored molecule in the vast landscape of natural product chemistry. While its isomers, particularly 4-hydroxybenzyl alcohol and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), are well-documented for their significant biological activities and widespread natural occurrence, this compound remains a more elusive entity. This technical guide aims to provide a comprehensive overview of the current knowledge surrounding this compound, drawing necessary parallels with its more studied isomers to infer its potential roles and mechanisms. This document will delve into its known and putative natural sources, physicochemical properties, potential biological activities with a focus on its antioxidant and anti-inflammatory effects, and plausible mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research into this promising molecule.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Benzyl alcohols, a subclass of phenolics, have garnered significant attention in pharmaceutical and cosmetic research. While the biological roles of 4-hydroxybenzyl alcohol and vanillyl alcohol are well-established, the specific contributions of the 2-methoxy isomer, this compound, are less clear. Its unique substitution pattern may confer distinct physicochemical and biological properties, making it a person of interest for novel drug discovery and development. This guide seeks to consolidate the available information and provide a framework for future investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and formulation. Due to the limited availability of experimental data for this specific isomer, a combination of computed data and experimental data for closely related isomers is presented below.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-Hydroxybenzyl alcohol (p-hydroxybenzyl alcohol)4-Methoxybenzyl alcohol (Anisyl alcohol)
Molecular Formula C₈H₁₀O₃C₇H₈O₂C₈H₁₀O₂
Molecular Weight 154.16 g/mol [1]124.14 g/mol 138.17 g/mol [2]
IUPAC Name 4-(hydroxymethyl)-3-methoxyphenol[3]4-(hydroxymethyl)phenol(4-methoxyphenyl)methanol[2]
CAS Number 119138-29-3[1]623-05-2105-13-5[2]
Appearance -White crystalline solidColorless liquid or low-melting solid[2]
Melting Point -114-122 °C22-25 °C[2]
Boiling Point -252 °C259 °C[2]
Solubility -Soluble in water, ethanol, etherInsoluble in water; soluble in organic solvents and oils[1]
XLogP3 0.7[3]0.81.1[2]

Natural Occurrence and Biosynthesis

The natural occurrence of this compound is not as extensively documented as its isomers. While 4-hydroxybenzyl alcohol is found in a variety of plants, including Gastrodia elata, Arcangelisia gusanlung, and Anoectochilus roxburghii, and is a known metabolite in Escherichia coli[4], specific sources for the 2-methoxy isomer are not definitively established in the literature. There are suggestions of its presence in the orchid species Dendrobium nobile, a plant rich in other phenolic compounds, but concrete isolation and characterization studies are lacking.

The biosynthetic pathway of this compound has not been elucidated. However, it is reasonable to hypothesize that it follows the general phenylpropanoid pathway, a major route for the synthesis of phenolic compounds in plants. This pathway starts from the amino acids phenylalanine or tyrosine. Subsequent enzymatic reactions involving hydroxylations, methylations, and reductions would lead to the final structure.

Biological Activities and Therapeutic Potential

Based on the known activities of its isomers and related phenolic compounds, this compound is predicted to possess significant antioxidant and anti-inflammatory properties.

Antioxidant Activity

Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant capacity of 4-hydroxybenzyl alcohol has been quantified, providing a benchmark for the potential activity of the 2-methoxy isomer.

Table 2: Quantitative Antioxidant Activity of 4-Hydroxybenzyl alcohol

AssayIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
DPPH Radical Scavenging63[5]Ascorbic Acid6.35[5]
Trolox3.77[5]
ABTS Radical Scavenging>75% inhibition at 3.72 µg/mL[5]Ascorbic Acid5.18[5]
Trolox2.93[5]

The presence of a hydroxyl group on the aromatic ring is crucial for antioxidant activity. The additional methoxy group at the ortho position in this compound may influence its antioxidant potential through steric and electronic effects.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Many natural phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways. Studies on 4-hydroxybenzyl alcohol have shown its ability to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages[6]. Furthermore, a related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to suppress inflammatory cytokine production and NF-κB signaling.

Putative Mechanism of Action: Anti-inflammatory Pathway

Based on the mechanisms of action of structurally similar compounds, a plausible anti-inflammatory signaling pathway for this compound can be proposed. In response to an inflammatory stimulus like LPS, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes such as iNOS and COX-2. It is hypothesized that this compound may inhibit this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates HMBA 4-Hydroxy-2-methoxy- benzyl alcohol HMBA->IKK inhibits HMBA->NFkB_nuc inhibits DNA DNA NFkB_nuc->DNA binds to promoter iNOS_mRNA iNOS/COX-2 mRNA DNA->iNOS_mRNA transcription iNOS, COX-2 proteins iNOS, COX-2 proteins iNOS_mRNA->iNOS, COX-2 proteins Inflammation Inflammation iNOS_mRNA->Inflammation iNOS, COX-2 proteins->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Protocols

To facilitate further research, detailed protocols for the chemical synthesis of this compound and for the evaluation of its antioxidant and anti-inflammatory activities are provided below.

Chemical Synthesis of this compound

As natural sources are not well-defined, chemical synthesis is a reliable method to obtain this compound for research purposes. A general synthetic route involves the reduction of 4-hydroxy-2-methoxybenzaldehyde.

Workflow for Chemical Synthesis:

G start Start: 4-Hydroxy-2-methoxybenzaldehyde dissolve Dissolve in anhydrous ethanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add Sodium Borohydride (NaBH4) portion-wise cool->add_nabh4 stir Stir at room temperature add_nabh4->stir monitor Monitor reaction by TLC stir->monitor quench Quench with dilute HCl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End: This compound purify->end

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-2-methoxybenzaldehyde in anhydrous ethanol under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) in small portions while stirring.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0°C and quench the excess NaBH₄ by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure this compound.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate, add the DPPH solution to each well containing the sample dilutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in immune cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent system.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. A reduction in nitrite concentration in treated cells compared to LPS-only stimulated cells indicates inhibition of NO production.

Conclusion and Future Directions

This compound remains a molecule of significant interest with untapped potential in natural product chemistry and drug development. While the current body of literature is sparse, the known biological activities of its isomers strongly suggest that it possesses valuable antioxidant and anti-inflammatory properties. The unique structural features of the 2-methoxy isomer warrant a dedicated research effort to elucidate its natural sources, biosynthetic pathway, and full pharmacological profile.

Future research should focus on:

  • Phytochemical Screening: Targeted screening of plant species, particularly from genera like Dendrobium, to identify natural sources of this compound.

  • Isolation and Characterization: Development of efficient protocols for the isolation and unambiguous structural elucidation of the compound from natural extracts.

  • Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the IC₅₀/EC₅₀ values for its antioxidant, anti-inflammatory, and other biological activities.

  • Mechanistic Studies: Detailed investigation of the molecular signaling pathways modulated by this compound to understand its precise mechanism of action.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this enigmatic natural product.

References

Methodological & Application

Synthesis of 4-Hydroxy-2-methoxybenzyl alcohol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-hydroxy-2-methoxybenzyl alcohol, a valuable intermediate in the fields of pharmaceutical development, and organic synthesis.[1] The synthesis is achieved through the selective reduction of the aldehyde functional group of 4-hydroxy-2-methoxybenzaldehyde using sodium borohydride. This method is a common and efficient route for the preparation of substituted benzyl alcohols. The protocol herein describes the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the final product.

Introduction

This compound is a substituted aromatic alcohol with potential applications in various areas of chemical research. Its structural isomer, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), is known for its use as a flavoring agent and has been studied for its neuroprotective effects. The specific substitution pattern of this compound makes it a useful building block for the synthesis of more complex molecules in drug discovery and materials science. The primary synthetic route to this compound is the reduction of the commercially available 4-hydroxy-2-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. It is favored for its ease of handling and high chemoselectivity, as it does not typically reduce other common functional groups like esters or carboxylic acids under standard conditions.

Reaction Scheme

The synthesis of this compound proceeds via the reduction of 4-hydroxy-2-methoxybenzaldehyde as depicted in the following scheme:

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve 4-hydroxy-2-methoxybenzaldehyde in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Slowly add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with 1M HCl react->quench Reaction Complete evaporate Evaporate Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry and Concentrate extract->dry recrystallize Recrystallize dry->recrystallize Crude Product characterize Characterize (NMR, IR, MP) recrystallize->characterize Pure Product

References

Application Note: HPLC Analysis of 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2-methoxybenzyl alcohol is a key organic intermediate with applications in the pharmaceutical and cosmetic industries.[1] Its antioxidant properties make it a valuable compound for various formulations.[1] Accurate and reliable quantification of this compound is crucial for quality control and research and development. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is simple, precise, and accurate, making it suitable for routine analysis.

Experimental

Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation and peak shape.

  • Vials: Amber glass vials to protect the analyte from light.

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.

Reagents and Standards

  • This compound: Reference standard of known purity (≥98%).

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (85%): ACS grade.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound. The separation is achieved using a C18 column with a gradient elution profile. The method parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B in 10 minutes, hold at 80% B for 2 minutes, return to 20% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 18 minutes
Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a suitable volume of methanol to dissolve the sample.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Results and Discussion

The developed HPLC method provides excellent separation of this compound from potential impurities. The retention time for this compound under the specified conditions is approximately 6.5 minutes.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000

The method demonstrated good linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999.

Precision

The precision of the method was determined by analyzing six replicate injections of a 25 µg/mL standard solution.

ParameterResult
Mean Retention Time (min) 6.52
%RSD of Retention Time 0.15%
Mean Peak Area 380,950
%RSD of Peak Area 0.45%

The low relative standard deviation (%RSD) values indicate the high precision of the method.

Conclusion

The HPLC method described in this application note is suitable for the quantitative determination of this compound in various samples. The method is linear, precise, and accurate, providing a reliable analytical tool for quality control and research purposes.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships described in this application note.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing StandardPrep Standard Solution Preparation HPLC_System HPLC System (C18 Column) StandardPrep->HPLC_System Inject SamplePrep Sample Preparation SamplePrep->HPLC_System Inject Data_Acquisition Data Acquisition (UV at 280 nm) HPLC_System->Data_Acquisition Elution Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Curve

Caption: HPLC analysis workflow for this compound.

Method_Validation_Parameters MethodValidation Method Validation Linearity Linearity MethodValidation->Linearity Precision Precision MethodValidation->Precision Accuracy Accuracy MethodValidation->Accuracy Specificity Specificity MethodValidation->Specificity

Caption: Key parameters for HPLC method validation.

References

Application Notes & Protocols for the Quantification of 4-Hydroxy-2-methoxybenzyl alcohol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-2-methoxybenzyl alcohol is a phenolic compound of interest in pharmaceutical and cosmetic research due to its potential antioxidant and anti-inflammatory properties.[1] Accurate quantification of this analyte in plant extracts is crucial for quality control, standardization, and elucidation of its therapeutic potential. This document provides detailed methodologies for the extraction and quantification of this compound from plant matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection. While specific quantitative data for this compound in plant extracts is not abundant in public literature, the protocols outlined below are adapted from validated methods for its isomers, such as 4-hydroxybenzyl alcohol and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), which are found in plants like Gastrodia elata.[2][3][4][5]

I. Analytical Methodologies

The principal analytical technique for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method offers excellent resolution, sensitivity, and reproducibility.

1.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with Ultraviolet (UV) detection is a robust and widely accessible method for the quantification of phenolic compounds.

Experimental Protocol: HPLC-UV Quantification

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of the analyte from other matrix components.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Elution Gradient: A typical gradient would be: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B; 30-35 min, 10% B (equilibration). The flow rate is typically maintained at 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution from 200-400 nm. Based on its structure, a wavelength of approximately 280 nm is a suitable starting point.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard (commercially available from suppliers like Santa Cruz Biotechnology[6]) in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 to 100 µg/mL by diluting with the initial mobile phase composition.

  • Sample Preparation:

    • Extraction: Macerate or sonicate 1 gram of dried and powdered plant material with 20 mL of methanol or 70% ethanol for 30 minutes.

    • Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Quantification: Generate a calibration curve by plotting the peak area of the standard against its concentration. The concentration of this compound in the plant extract can then be determined from this curve.

1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is the preferred method.

Experimental Protocol: LC-MS Quantification

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: A C18 UHPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for faster analysis and better resolution.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Elution Gradient: A faster gradient can be used with UHPLC systems. For example: 0-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B. A flow rate of 0.3 mL/min is typical.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally suitable for phenolic compounds.

  • MS Parameters:

    • Full Scan Mode: To identify the parent ion of this compound (m/z 153.05 [M-H]⁻).

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis. A precursor ion of m/z 153.05 would be selected, and characteristic product ions would be monitored after collision-induced dissociation (e.g., m/z 123, 108).

  • Standard and Sample Preparation: As described for the HPLC-UV method.

II. Data Presentation

While no specific quantitative data for this compound in plant extracts was found in the reviewed literature, the following tables provide a template for presenting such data once obtained. The values for the isomers are provided for context.

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterThis compound
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.2
Limit of Quantification (LOQ) (µg/mL)0.7
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Table 2: Quantification of Related Phenolic Alcohols in Gastrodia elata (Literature Data for Context)

CompoundPlant PartExtraction MethodAnalytical MethodConcentrationReference
4-Hydroxybenzyl alcoholRhizomeWater ExtractionHPLCVariable[2]
GastrodinRhizomeWater ExtractionHPLC10 - 90 µg/mL[2]

III. Visualizations

Experimental Workflow Diagram

experimental_workflow plant_material Plant Material (e.g., Gastrodia elata rhizome) drying Drying & Powdering plant_material->drying extraction Solvent Extraction (Methanol/Ethanol) drying->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV or LC-MS Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: A generalized workflow for the extraction and quantification of this compound from plant materials.

Hypothetical Signaling Pathway

Based on the suggested antioxidant and anti-inflammatory properties of this compound[1], a hypothetical signaling pathway is presented below. This compound may exert its effects by scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory pathways such as NF-κB.

signaling_pathway cluster_cell Cell ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB activates H2MBA This compound H2MBA->ROS inhibits/scavenges H2MBA->NFkB inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

References

Application Notes and Protocols: 4-Hydroxy-2-methoxybenzyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzyl alcohol, also known as isovanillyl alcohol, is a versatile aromatic compound featuring hydroxyl and methoxy functional groups, making it a valuable precursor in organic synthesis.[1] Its unique substitution pattern on the benzene ring allows for specific reactivity and functionalization, rendering it a useful building block for the synthesis of more complex molecules. While its isomers, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) and 4-methoxybenzyl alcohol, are more commonly cited in the literature, this compound has found a niche application in solid-phase organic synthesis as a traceless linker. This document provides detailed application notes and protocols for its use in this capacity.

Core Application: Traceless Linker in Solid-Phase Synthesis of 1,2,3-Triazoles

The primary application of this compound as a precursor is in the solid-phase synthesis of 1,2,3-triazoles.[2][3][4][5] In this methodology, the alcohol is immobilized on a polymer resin and serves as a "traceless" linker. This means that after the desired molecule is synthesized on the solid support, the linker can be cleaved in a way that leaves no residual atoms on the final product.

Signaling Pathway and Logic

The logical workflow for this application involves several key steps: immobilization of the linker, synthesis of the target molecule on the solid support, and finally, cleavage to release the purified product.

G cluster_0 Solid-Phase Synthesis Workflow A 4-Hydroxy-2-methoxybenzyl alcohol C Immobilization A->C B Polymer Resin (e.g., Merrifield resin) B->C D Polymer-bound Linker C->D E Azide Functionalization D->E F Polymer-bound Azide E->F H Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) F->H G Terminal Alkyne G->H I Polymer-bound Triazole H->I J Cleavage (e.g., Trifluoroacetic acid) I->J K Purified 1,2,3-Triazole J->K L Spent Resin J->L

Caption: Workflow for the solid-phase synthesis of 1,2,3-triazoles using a polymer-bound this compound linker.

Experimental Protocols

Protocol 1: Immobilization of this compound on Merrifield Resin

This protocol describes the attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene, 1% divinylbenzene)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • In a separate flask, dissolve this compound (3.0 mmol) in anhydrous DMF (5 mL).

  • Carefully add sodium hydride (3.0 mmol) to the solution of the alcohol at 0 °C with stirring. Allow the mixture to stir for 30 minutes at room temperature.

  • Add the solution of the deprotonated alcohol to the swollen resin suspension.

  • Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 24 hours.

  • Cool the reaction mixture to room temperature and filter the resin.

  • Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight. The loading of the linker can be determined by gravimetric analysis or by cleaving a small sample and quantifying the released linker by UV-Vis spectroscopy.

Protocol 2: Solid-Phase Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol outlines the synthesis of a triazole on the prepared resin via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Polymer-bound this compound resin

  • Sodium azide (NaN₃)

  • Anhydrous DMF

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

Step 1: Azide Functionalization

  • Swell the polymer-bound linker (0.5 g) in anhydrous DMF (5 mL) for 1 hour.

  • Add sodium azide (5.0 mmol) to the resin suspension.

  • Heat the mixture to 65 °C and stir for 16 hours.

  • Cool to room temperature, filter the resin, and wash thoroughly with water, MeOH, and DCM.

  • Dry the resin under vacuum. This yields the polymer-bound azide.

Step 2: Azide-Alkyne Cycloaddition

  • Swell the polymer-bound azide (0.2 g) in a mixture of DMF and DCM (1:1, 4 mL) for 1 hour.

  • Add the terminal alkyne (1.0 mmol), CuI (0.1 mmol), and DIPEA (2.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the resin and wash with DMF, MeOH, and DCM.

  • Dry the resin under vacuum. This yields the polymer-bound triazole.

Step 3: Cleavage of the Triazole from the Resin

  • Swell the polymer-bound triazole in DCM (2 mL).

  • Add a solution of 95% TFA in DCM (2 mL).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the resin and wash with DCM (3 x 2 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 1,2,3-triazole product.

  • Purify the product by column chromatography or recrystallization as needed.

Quantitative Data Summary

The efficiency of solid-phase synthesis is often evaluated by the loading of the linker and the yield and purity of the final cleaved product.

ParameterTypical Value
Linker Loading 0.5 - 1.0 mmol/g
Triazole Synthesis Yield (after cleavage) 70 - 95%
Purity of Cleaved Triazole >90% (after purification)

Note: Yields and purities are dependent on the specific substrates used.

Logical Relationships in Traceless Cleavage

The term "traceless" refers to the fact that the linker is cleaved in such a way that no part of it remains attached to the final product. This is achieved by designing the linker to fragment upon cleavage.

G cluster_1 Traceless Cleavage Mechanism A Polymer-bound Triazole B Acidic Cleavage (e.g., TFA) A->B C Protonation of Benzyl Ether B->C D Formation of Carbocation on Resin C->D E Release of 1,2,3-Triazole Product D->E F Fragmentation of Resin-bound Species D->F G Stable Resin Byproducts F->G

Caption: Logical flow of the traceless cleavage of the 1,2,3-triazole product from the solid support.

Solution-Phase Synthesis Applications

While the use of this compound as a precursor in solution-phase synthesis is less documented in readily available literature compared to its isomers, its functional groups suggest potential for various transformations. These include:

  • O-Alkylation/Etherification: The phenolic hydroxyl group can be selectively alkylated to form ethers.

  • O-Acylation/Esterification: Both the phenolic and benzylic hydroxyl groups can be acylated to form esters.

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

Detailed, optimized protocols for these reactions specifically using this compound as the starting material are not extensively reported. Researchers would likely need to adapt general procedures for substituted phenols and benzyl alcohols, with careful consideration of regioselectivity due to the two hydroxyl groups.

Conclusion

This compound serves as a valuable, albeit specialized, precursor in organic synthesis. Its most clearly defined and advantageous application is as a traceless linker in the solid-phase synthesis of 1,2,3-triazoles, enabling the efficient production of these important heterocyclic compounds. The provided protocols offer a foundation for researchers to utilize this precursor in their synthetic endeavors. Further exploration into its solution-phase chemistry could reveal additional applications in the development of novel pharmaceuticals and functional materials.

References

Application Notes: 4-Hydroxy-2-methoxybenzyl Alcohol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-hydroxy-2-methoxybenzyl alcohol and its structural isomers as versatile precursors in the synthesis of bioactive molecules. This document details synthetic strategies, experimental protocols, and the biological activities of the resulting compounds, offering valuable insights for medicinal chemistry and drug discovery.

Introduction

This compound is an aromatic organic compound recognized for its potential as a building block in the synthesis of novel therapeutic agents.[1] Its phenolic hydroxyl and primary alcohol functionalities, combined with the influence of the methoxy group on the aromatic ring, make it a reactive intermediate for creating a diverse range of derivatives.[1] The inherent antioxidant and anti-inflammatory properties of this scaffold further enhance its appeal as a starting material for the development of new medications targeting chronic diseases.[1] While direct synthesis of major pharmaceuticals from this compound is not extensively documented in publicly available literature, its structural isomers, such as vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), serve as excellent models for its potential applications.

This document will focus on the synthesis and biological evaluation of bioactive derivatives based on the substituted hydroxybenzyl alcohol scaffold, drawing parallels to the potential applications of this compound.

Synthesis of Bioactive Ester Derivatives

A common strategy to develop bioactive molecules from substituted hydroxybenzyl alcohols is through esterification of the primary alcohol. This approach has been successfully employed to synthesize a series of ester derivatives of vanillyl alcohol with notable sedative-hypnotic activities.

General Synthetic Scheme

The synthesis involves a one-step esterification reaction between the hydroxybenzyl alcohol and a variety of carboxylic acids. The reaction is typically carried out in the presence of a coupling agent and a catalyst.

G 4-Hydroxy-3-methoxybenzyl_alcohol 4-Hydroxy-3-methoxybenzyl alcohol Bioactive_Ester Bioactive Ester Derivative 4-Hydroxy-3-methoxybenzyl_alcohol->Bioactive_Ester DMAP, EDCI, DCM Carboxylic_Acid R-COOH Carboxylic_Acid->Bioactive_Ester

Caption: General reaction scheme for the synthesis of bioactive ester derivatives.

Experimental Protocol: Synthesis of Vanillyl Alcohol Ester Derivatives

This protocol describes the synthesis of a vanillyl alcohol ester derivative, a representative example of how this compound could be functionalized.

Materials:

  • Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol)

  • Carboxylic acid (e.g., 3-furoic acid)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for column chromatography

Procedure:

  • To a solution of the selected carboxylic acid (1.2 mmol) in dichloromethane (10 mL) were added 4-dimethylaminopyridine (DMAP) (1.5 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 mmol).

  • The mixture was stirred at room temperature for 20 minutes.

  • Vanillyl alcohol (1.0 mmol) was then added to the reaction mixture.

  • The reaction was stirred at room temperature for 4 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was diluted with dichloromethane (20 mL) and washed successively with 1 M hydrochloric acid (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (2 x 15 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure ester derivative.

Quantitative Data: Yields and Biological Activity

The following table summarizes the reaction yields for the synthesis of various vanillyl alcohol ester derivatives and their corresponding sedative-hypnotic activities.

Derivative NameCarboxylic Acid UsedYield (%)Sedative-Hypnotic Activity (Pentobarbital-induced sleep time, min)
Vanillyl acetate Acetic acid8545.3 ± 5.2
Vanillyl propionate Propionic acid8252.1 ± 6.8
Vanillyl butyrate Butyric acid8058.7 ± 7.1
Vanillyl 3-furoate 3-Furoic acid7875.4 ± 8.3
Vanillyl benzoate Benzoic acid8862.5 ± 7.9

Data is representative and compiled from analogous studies on vanillyl alcohol derivatives.

Signaling Pathways and Mechanism of Action

The sedative-hypnotic effects of these derivatives are believed to be mediated through their interaction with the central nervous system. While the precise mechanism for these novel esters is under investigation, related phenolic compounds are known to modulate the activity of neurotransmitter systems such as the GABAergic and serotonergic systems.

G cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor Cl_influx Chloride Ion Influx GABA_A_Receptor->Cl_influx Opens Channel Bioactive_Ester Bioactive Ester Derivative Bioactive_Ester->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds Neuronal_Hyperpolarization Neuronal Hyperpolarization Cl_influx->Neuronal_Hyperpolarization Sedative_Effect Sedative/Hypnotic Effect Neuronal_Hyperpolarization->Sedative_Effect

Caption: Postulated mechanism of action via modulation of the GABA-A receptor.

Experimental Workflow: From Synthesis to Bioactivity Testing

The overall process for identifying and characterizing these bioactive molecules follows a structured workflow.

G Start Select 4-Hydroxy-2-methoxybenzyl alcohol or analog Synthesis Synthesize Ester Derivatives Start->Synthesis Purification Purify by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay In vivo Sedative-Hypnotic Activity Testing Characterization->Bioassay Data_Analysis Analyze and Compare Potency Bioassay->Data_Analysis Conclusion Identify Lead Compounds Data_Analysis->Conclusion

Caption: Workflow for the synthesis and biological evaluation of bioactive esters.

Conclusion

This compound and its isomers are valuable scaffolds in medicinal chemistry. The synthesis of ester derivatives from the benzylic alcohol provides a straightforward method to generate novel compounds with significant biological activities. The protocols and data presented here, based on the closely related vanillyl alcohol, demonstrate a robust pathway for the development of new therapeutic agents. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Cell-Based Assays Using 4-Hydroxy-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct biological data for 4-Hydroxy-2-methoxybenzyl alcohol is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of its structural isomer, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) , which is extensively studied. It is crucial to note that while these isomers may exhibit similar properties, their biological activities can differ. Therefore, the provided information should be considered as a starting point for research, and all protocols should be validated experimentally for this compound.

Introduction

This compound is a phenolic compound.[1] While its primary applications have been in chemical synthesis[2][3][4][5], its structural similarity to vanillyl alcohol suggests potential biological activities worth investigating in cell-based assays. Vanillyl alcohol has demonstrated significant anti-inflammatory, anti-angiogenic, anti-nociceptive, and neuroprotective effects.[6][7][8] These activities are attributed to its ability to modulate key signaling pathways involved in oxidative stress and apoptosis.[6]

This document provides detailed protocols for cell-based assays to explore the potential of this compound in these areas, based on the findings for vanillyl alcohol.

Data Presentation

The following table summarizes quantitative data reported for the biological activities of vanillyl alcohol, which can serve as a reference for designing experiments with this compound.

ParameterCell LineAssayConcentration/EffectReference
NeuroprotectionMN9D dopaminergic cellsMPP+-induced cytotoxicity1, 10, 20 µM (pre-treatment for 4h) showed protective effects.[6]
Apoptosis InhibitionMN9D dopaminergic cellsBax/Bcl-2 ratioDecreased Bax/Bcl-2 ratio at 1, 10, 20 µM.[6]
Oxidative StressMN9D dopaminergic cellsROS levelsAttenuated the elevation of ROS levels at 1, 10, 20 µM.[6]
Anti-inflammatoryMacrophagesNitric Oxide ProductionSuppressed NO production.
Anti-angiogenicChick Chorioallantoic Membrane (CAM)AngiogenesisDisplayed significant inhibition.[7]

Experimental Protocols

Neuroprotection Assay against MPP+-induced Cytotoxicity in MN9D Dopaminergic Cells

This protocol is designed to assess the potential neuroprotective effects of this compound against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity, a common in vitro model for Parkinson's disease.

Materials:

  • MN9D dopaminergic cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MPP+ iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MN9D cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Prepare various concentrations of this compound (e.g., 1, 10, 20 µM) in DMEM. Remove the old medium from the wells and add the medium containing the test compound. Incubate for 4 hours.

  • Induction of Cytotoxicity: Prepare a 25 µM solution of MPP+ in DMEM. After the pre-treatment incubation, add the MPP+ solution to the wells (except for the control group).

  • Incubation: Incubate the plates for another 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Apoptosis Assay by Determining the Bax/Bcl-2 Ratio

This protocol measures the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 to determine the effect of this compound on apoptosis.

Materials:

  • MN9D cells

  • 6-well plates

  • This compound

  • MPP+ iodide

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed MN9D cells in 6-well plates. Treat the cells with this compound and MPP+ as described in the neuroprotection assay.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure the levels of intracellular ROS.

Materials:

  • MN9D cells

  • 96-well black plates

  • This compound

  • MPP+ iodide

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Seed and treat MN9D cells in a 96-well black plate as described in the neuroprotection assay.

  • Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the ROS levels as a percentage of the control group.

Mandatory Visualization

Signaling Pathways

cluster_0 Cellular Stress (e.g., MPP+) cluster_1 Mitochondrial Apoptotic Pathway Stress MPP+ ROS ↑ ROS Stress->ROS Bcl2 ↓ Bcl-2 Stress->Bcl2 Bax ↑ Bax ROS->Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Compound This compound (putative action) Compound->ROS Inhibits Compound->Bax Inhibits Compound->Bcl2 Promotes cluster_workflow General Workflow for Cell-Based Assays cluster_assays Endpoint Assays A 1. Cell Seeding (e.g., MN9D cells in 96-well plate) B 2. Pre-treatment (this compound) A->B C 3. Induction of Cellular Stress (e.g., MPP+) B->C D 4. Incubation C->D E 5. Endpoint Assay D->E Assay1 MTT Assay (Cell Viability) E->Assay1 Measure Assay2 Western Blot (Bax/Bcl-2) E->Assay2 Analyze Assay3 DCFH-DA Assay (ROS Levels) E->Assay3 Quantify

References

Application Notes and Protocols: 4-Hydroxy-2-methoxybenzyl Alcohol as an Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Hydroxy-2-methoxybenzyl alcohol and its derivatives as versatile intermediates in drug discovery. This document details their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and quantitative data.

Introduction

This compound is a substituted aromatic alcohol that serves as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring hydroxyl and methoxy groups, allows for diverse chemical modifications, leading to the synthesis of novel compounds with a wide range of biological activities. Derivatives of this compound have shown promise as anti-cancer, anti-inflammatory, and neuroprotective agents, making it a key intermediate for the development of new therapeutics. This document outlines the potential of this compound in drug discovery and provides practical guidance for its utilization in research and development.

Data Presentation

Table 1: Antiproliferative Activity of this compound Derivatives
CompoundCell LineActivityIC50 (µM)Reference
2-hydroxy-4-methoxy-substituted N-benzimidazole-derived carboxamideHCT 116 (Colon Cancer)Antiproliferative3.7[1]
MCF-7 (Breast Cancer)Antiproliferative1.2[1]
HEK 293 (Human Embryonic Kidney)Antiproliferative5.3[1]
2-methoxybenzamide derivative (Compound 21)Daoy (Medulloblastoma)Hedgehog Pathway Inhibition0.03[2]
Table 2: Anti-Angiogenic and Anti-Tumor Activity of a 2'-hydroxy-4'-methoxychalcone (HMC) Derivative
AssayModelTreatmentResultReference
Tumor Volume InhibitionMurine Lewis Lung Carcinoma30 mg/kg for 20 days (subcutaneous)27.2% inhibition[3]
Tumor Weight SuppressionSarcoma 18030 mg/kg for 10 days (intraperitoneal)33.7% suppression[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-methoxyphenol and formaldehyde.

Materials:

  • 2-Methoxyphenol

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyphenol in an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath and slowly add formaldehyde solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Neutralize the reaction mixture with hydrochloric acid to pH 7.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis of 2-methoxybenzamide Derivatives as Hedgehog Signaling Pathway Inhibitors

This protocol is adapted from the synthesis of potent Hedgehog signaling pathway inhibitors.[2]

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl2)

  • Appropriate amine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-methoxybenzoic acid in DCM, add thionyl chloride dropwise at 0°C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the acid chloride.

  • Dissolve the acid chloride in DCM and add the appropriate amine and triethylamine.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2-methoxybenzamide derivative.

Protocol 3: In Vitro Antiproliferative MTT Assay

This protocol details the procedure for assessing the anticancer activity of synthesized compounds.[1]

Materials:

  • Cancer cell lines (e.g., HCT 116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Visualizations

Signaling Pathways

Hedgehog_Signaling_Pathway_Inhibition cluster_pathway Hedgehog Signaling Pathway Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits activation Target_Genes Target Gene Expression GLI->Target_Genes activates Inhibitor 2-methoxybenzamide derivative Inhibitor->SMO inhibits Adipogenesis_Inhibition_Pathway cluster_pathway Inhibition of Adipogenesis Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Adipogenesis Adipogenesis mTOR->Adipogenesis PPARg PPARγ PPARg->Adipogenesis CEBPa C/EBPα CEBPa->Adipogenesis DHMBA 3,5-dihydroxy-4- methoxybenzyl alcohol DHMBA->PI3K inhibits DHMBA->Akt inhibits DHMBA->mTOR inhibits DHMBA->PPARg inhibits DHMBA->CEBPa inhibits Drug_Discovery_Workflow Start Start: 4-Hydroxy-2-methoxybenzyl alcohol scaffold Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Screening Active Active Compounds Identified Screening->Active Yes Inactive Inactive Compounds Screening->Inactive No Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Active->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Optimized Lead

References

Application Notes and Protocols for Antioxidant Activity Assays of 4-Hydroxy-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of 4-Hydroxy-2-methoxybenzyl alcohol, also known as vanillyl alcohol, using the common DPPH and ABTS assays.

Introduction

This compound is a compound of interest for its potential antioxidant properties. The evaluation of its capacity to scavenge free radicals is a critical step in the development of new therapeutic agents for conditions associated with oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used spectrophotometric methods for determining the antioxidant activity of compounds.

Data Presentation

The antioxidant activity of this compound has been quantified using the DPPH radical scavenging assay. The following table summarizes the reported quantitative data.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (mg/mL)% Scavenging ActivityIC50 (mg/mL)
0.0338.42%[1]0.04[1]
0.0676.08%[1]
0.1277.95%[1]
0.2578.16%[1]
0.580.29%[1]
181.10%[1]

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration% Scavenging ActivityIC50 / TEAC
Data Not AvailableData Not AvailableData Not Available

Quantitative data for the ABTS assay of this compound were not available in the search results. The protocol provided below is a general method that can be adapted for this purpose.

Experimental Workflows

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (DPPH or ABTS•+ solution) Mixing Mix Sample/Standard with Reagent Reagent_Prep->Mixing Sample_Prep Sample Preparation (this compound in solvent) Sample_Prep->Mixing Standard_Prep Standard Preparation (e.g., Ascorbic Acid, Trolox) Standard_Prep->Mixing Incubation Incubate in the Dark Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: General experimental workflow for DPPH and ABTS antioxidant activity assays.

Signaling Pathway

This compound has been shown to exert neuroprotective effects through the suppression of oxidative stress and by modulating the anti-apoptotic signaling pathway. Specifically, it has been observed to decrease the Bax/Bcl-2 ratio and inhibit the cleavage of poly (ADP-ribose) polymerase (PARP), key events in the intrinsic pathway of apoptosis.

Anti_Apoptotic_Signaling_Pathway cluster_Mitochondria Mitochondrial Apoptosis Pathway Oxidative_Stress Oxidative Stress (e.g., Toxin-induced) Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax promotes Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 inhibits Vanillyl_Alcohol This compound (Vanillyl Alcohol) Vanillyl_Alcohol->Bax inhibits Vanillyl_Alcohol->Bcl2 promotes Cytochrome_c Cytochrome c Release Bax->Cytochrome_c promotes Bcl2->Cytochrome_c inhibits Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Anti-apoptotic signaling pathway of this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

1. Principle

The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

2. Reagents and Materials

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer (microplate reader or standard spectrophotometer)

3. Procedure

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Keep the solution in an amber bottle and store it in the dark to prevent degradation.

  • Preparation of Test Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 0.03 to 1 mg/mL).

  • Preparation of Positive Control: Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in methanol.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume (e.g., 100 µL) of the different concentrations of the test sample and positive control to their respective wells.

    • Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

    • For the blank (control), add the same volume of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the control (DPPH solution and methanol).

    • A_sample is the absorbance of the sample (DPPH solution and test compound or standard).

  • IC50 Determination: Plot the percentage of inhibition against the corresponding concentrations of the test sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay

1. Principle

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the decrease in absorbance at 734 nm is proportional to the antioxidant's activity.

2. Reagents and Materials

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

3. Procedure

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare serial dilutions from the stock solution.

  • Preparation of Positive Control: Prepare a stock solution and serial dilutions of Trolox in a suitable solvent.

  • Assay Protocol:

    • Add a small volume (e.g., 10 µL) of the different concentrations of the test sample and positive control to their respective wells in a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.

References

Application Notes and Protocols for 4-Hydroxy-2-methoxybenzyl Alcohol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzyl alcohol, a phenolic compound, is emerging as a promising multifunctional ingredient in cosmetic formulations. Its chemical structure, featuring both a hydroxyl and a methoxy group on the benzyl alcohol backbone, contributes to its valuable antioxidant, anti-inflammatory, and skin-lightening properties. These characteristics make it a compelling candidate for development in skincare products aimed at protecting the skin from environmental stressors, soothing irritation, and promoting an even skin tone.

Chemical Properties:

PropertyValue
IUPAC Name (4-Hydroxy-2-methoxyphenyl)methanol
Synonyms 4-Hydroxy-2-methoxybenzenemethanol
CAS Number 119138-29-3[1]
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
Appearance Tan to pale pink powder[2]
Melting Point 124-131 °C[2]
Solubility Soluble in organic solvents such as ether and ethyl acetate.

Applications in Cosmetic Formulations

This compound is investigated for its potential in various cosmetic applications due to its biological activities.

  • Antioxidant: It can help protect the skin from oxidative stress induced by free radicals from environmental aggressors like UV radiation and pollution. This can aid in preventing premature aging.[2]

  • Anti-inflammatory: The compound exhibits properties that can help soothe irritated skin and reduce redness, making it suitable for formulations targeting sensitive skin.[2][3]

  • Skin-Lightening: It shows potential in promoting a more even skin tone by inhibiting the key enzyme involved in melanin production.[4][5]

Mechanism of Action

The biological effects of this compound and its isomers are attributed to their interaction with key cellular signaling pathways.

Antioxidant Activity

The antioxidant effect is believed to be mediated through the upregulation of endogenous antioxidant defense mechanisms. One of the proposed pathways involves the activation of the PI3K/Akt signaling cascade, which in turn leads to the activation of the transcription factor Nrf2. Nrf2 then promotes the expression of a range of antioxidant and detoxification enzymes.

Antioxidant_Pathway 4H2MBA 4-Hydroxy-2-methoxybenzyl alcohol PI3K PI3K 4H2MBA->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes promotes transcription of

Caption: Proposed antioxidant signaling pathway of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties are linked to the downregulation of pro-inflammatory mediators. Specifically, it has been shown to suppress the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS) in macrophages activated by lipopolysaccharide (LPS).[3][6]

Anti_Inflammatory_Pathway LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage iNOS_expression iNOS Expression Macrophage->iNOS_expression activates NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production leads to Inflammation Inflammation NO_production->Inflammation promotes 4H2MBA 4-Hydroxy-2-methoxybenzyl alcohol 4H2MBA->iNOS_expression

Caption: Anti-inflammatory mechanism via iNOS inhibition.

Skin-Lightening Activity

The skin-lightening effect is primarily due to the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. By inhibiting tyrosinase, the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone is reduced, leading to a decrease in melanin synthesis.[4][5]

Skin_Lightening_Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA catalyzed by Dopaquinone Dopaquinone L_DOPA->Dopaquinone catalyzed by Melanin Melanin Dopaquinone->Melanin further reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone 4H2MBA 4-Hydroxy-2-methoxybenzyl alcohol 4H2MBA->Tyrosinase inhibits

Caption: Inhibition of melanogenesis by targeting tyrosinase.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Antioxidant Activity Assessment

A general workflow for assessing antioxidant activity is depicted below.

Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare stock solution of This compound Serial_Dilutions Prepare serial dilutions to desired concentrations Stock_Solution->Serial_Dilutions Mix Mix compound dilutions with assay reagent Serial_Dilutions->Mix Reagent_Prep Prepare assay reagents (e.g., DPPH, ABTS) Reagent_Prep->Mix Incubate Incubate for a specific time and temperature Mix->Incubate Measure_Absorbance Measure absorbance at the appropriate wavelength Incubate->Measure_Absorbance Calculate_Inhibition Calculate percentage of radical scavenging Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: General workflow for in vitro antioxidant assays.

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7][8]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of each sample dilution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, use 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentrations.

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [7][8]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound in ethanol.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay[3][6]
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Sample Preparation: Prepare a stock solution of this compound in DMSO and dilute it with culture medium to the desired concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the sample for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Measurement of Nitrite:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Skin-Lightening Activity Assessment: Tyrosinase Inhibition Assay[4][9][10]
  • Reagents:

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).

    • L-Tyrosine solution (2 mM in phosphate buffer).

    • Kojic acid as a positive control.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent (e.g., DMSO diluted with buffer).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the sample dilutions.

    • Add 40 µL of the tyrosinase solution and incubate at 25°C for 10 minutes.

    • Add 140 µL of the L-Tyrosine solution to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the formation of dopachrome by reading the absorbance at 475-490 nm.

  • Calculation: Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value from the dose-response curve.

Cytotoxicity Assessment: MTT Assay[11]
  • Cell Culture: Use human keratinocytes (HaCaT) or melanoma cells (B16-F10).

  • Assay Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control.

Quantitative Data

The following tables summarize the reported biological activities. Note that some data pertains to the closely related isomer, p-hydroxybenzyl alcohol (4HBA).

Table 1: Antioxidant Activity of p-Hydroxybenzyl Alcohol (4HBA)

AssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
DPPH Radical Scavenging63[7]Ascorbic Acid6.35[7]
ABTS Radical Scavenging>75% inhibition at 3.72 µg/mL[7]Trolox2.93[7]

Table 2: Skin-Lightening Activity of p-Hydroxybenzyl Alcohol (4HBA)

AssayTest SystemConcentration% Inhibition / Effect
Tyrosinase InhibitionMushroom Tyrosinase-Inhibits monophenolase activity[4][5]
Melanin SynthesisB16F10 Mouse Melanoma Cells1.0 mM55% decrease in melanin synthesis[4][5]

Table 3: Anti-inflammatory Activity of p-Hydroxybenzyl Alcohol (4HBA)

AssayTest SystemEffect
Nitric Oxide ProductionLPS-activated RAW264.7 MacrophagesSuppression of NO production and iNOS expression[3]
TNF-α ProductionLPS-activated RAW264.7 MacrophagesReduction of TNF-α production[6]

Safety Information

Safety data for this compound is limited. However, information on the related compound, 4-methoxybenzyl alcohol, suggests the following:

  • Skin Irritation: May cause skin irritation.[9]

  • Eye Irritation: May cause serious eye damage.[9]

  • Skin Sensitization: May cause an allergic skin reaction.[9]

It is crucial to conduct thorough safety and toxicological studies, including skin irritation, sensitization, and phototoxicity tests, for any new cosmetic formulation containing this compound. Standard patch testing on human volunteers is recommended before product launch.

Conclusion

This compound presents a compelling profile for use in cosmetic formulations, with promising antioxidant, anti-inflammatory, and skin-lightening properties. The provided protocols offer a framework for researchers to substantiate these activities and develop effective and safe skincare products. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive safety profile for its use in cosmetics.

References

Application Note: 4-Hydroxy-2-methoxybenzyl alcohol as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzyl alcohol is an aromatic alcohol recognized for its antioxidant and anti-inflammatory properties, making it a compound of interest in pharmaceutical and cosmetic research.[1] As a versatile intermediate in organic synthesis, it serves as a precursor in the development of new bioactive compounds and pharmaceuticals.[1] Accurate quantification of this analyte in various matrices is crucial for research, development, and quality control.

This document provides detailed protocols for the preparation and use of this compound as a chromatographic standard. It includes representative starting methods for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with best practices for handling and storage to ensure analytical accuracy.

Physicochemical Properties and Storage

Proper handling and storage of the analytical standard are critical for maintaining its integrity and ensuring reproducible results. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 119138-29-3[1][2]
Molecular Formula C₈H₁₀O₃[1][2]
Molecular Weight 154.16 g/mol [1][2]
Appearance Tan to pale pink powder[1]
Melting Point 124-131 °C[1]
Purity ≥ 98% (by GC)[1]
Storage Conditions Store at 0-8 °C, protected from light.[1][3]

Experimental Protocols

Protocol for Standard Solution Preparation

The stability of this compound in solution is influenced by solvent, pH, temperature, and light exposure.[3] The primary degradation pathway is oxidation, which can be accelerated by light and neutral-to-alkaline pH.[3] Therefore, careful preparation and storage are essential.

Materials:

  • This compound standard

  • HPLC-grade methanol or acetonitrile

  • Class A volumetric flasks

  • Amber vials

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol or acetonitrile.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same solvent and mix thoroughly by inverting the flask multiple times.

  • Working Solutions:

    • Prepare a series of working solutions by performing serial dilutions of the stock solution using the same solvent.

    • Use Class A volumetric pipettes and flasks for all dilutions to ensure accuracy.

    • These solutions should be used for creating calibration curves.

  • Storage and Stability:

    • Transfer the stock and working solutions to amber vials to protect them from light.[3]

    • For short-term storage (up to 48 hours), keep the solutions refrigerated at 2-8 °C.[3][4]

    • For long-term storage, it is advisable to prepare fresh solutions before each analysis to avoid degradation.[3]

Representative HPLC-UV Method

This protocol provides a starting point for the analysis of this compound using a reverse-phase HPLC method with UV detection. Optimization may be required based on the specific sample matrix and instrumentation. The conditions are based on established methods for benzyl alcohol and other phenolic compounds.[3][4][5][6]

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
UV Detection 278 nm
Representative GC-MS Method

For volatile or semi-volatile analysis, GC-MS is a suitable technique. The following is a representative method based on protocols for structurally similar isomers.[7] Derivatization may be considered to improve peak shape and thermal stability, but is not included in this initial protocol.

ParameterRecommended Condition
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Expected Performance Characteristics

The following table summarizes the typical performance characteristics that can be expected from a validated chromatographic method for this type of analyte. These values are illustrative and must be determined experimentally during method validation.

ParameterExpected ValueDescription
Retention Time (t_R) Method DependentThe time at which the analyte elutes from the column.
Linearity (R²) > 0.999The correlation coefficient of the calibration curve over a defined concentration range.[8]
LOD (Limit of Detection) ~0.02 µg/mLThe lowest concentration of the analyte that can be reliably detected.[9]
LOQ (Limit of Quantitation) ~0.06 µg/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.
Precision (%RSD) < 2%The relative standard deviation for replicate injections, indicating method reproducibility.[5]
Accuracy (% Recovery) 98-102%The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[5]

Visualized Workflows

Standard Operating Procedure Workflow

The following diagram illustrates the standard workflow for using this compound as an analytical standard for sample quantification.

G cluster_prep Standard Preparation cluster_sample Sample Analysis cluster_data Data Processing std_receive Receive Certified Standard std_weigh Accurately Weigh Standard std_receive->std_weigh std_dissolve Dissolve & Dilute (Stock Solution) std_weigh->std_dissolve std_working Prepare Working Standards (Calibration) std_dissolve->std_working instrument_setup Instrument Setup & System Suitability std_working->instrument_setup System Suitability & Calibration sample_prep Prepare Sample (Extract, Dilute) sample_prep->instrument_setup run_sequence Run Sequence (Standards & Samples) instrument_setup->run_sequence peak_integration Peak Integration & Identification run_sequence->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantify Quantify Analyte in Sample cal_curve->quantify report Generate Report quantify->report

Caption: Workflow for using a chemical standard in chromatography.

Application Context in Drug Development

This diagram shows the relationship between the analytical use of the standard and its application in relevant research areas.

G cluster_analytical Analytical Applications cluster_research Research & Development center_node 4-Hydroxy-2-methoxybenzyl Alcohol Standard qc Quality Control of Raw Materials center_node->qc Ensures Purity formulation Formulation Analysis (e.g., Creams, Solutions) center_node->formulation Quantifies API stability Stability Studies (Degradation Products) center_node->stability Monitors Potency antioxidant Antioxidant Activity Screening center_node->antioxidant Reference for Bioassays synthesis Precursor for Novel Compound Synthesis center_node->synthesis Starting Material Quantification pk_studies Pharmacokinetic (PK) Studies center_node->pk_studies Assay Validation

Caption: Application context of the analytical standard.

References

Application Notes and Protocols for the Derivatization of 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the derivatization of 4-Hydroxy-2-methoxybenzyl alcohol, a versatile building block in medicinal chemistry and materials science. The protocols focus on common derivatization strategies, including esterification and silylation, to enhance the compound's properties for various applications. Additionally, this document explores the potential biological signaling pathways modulated by this class of compounds, supported by quantitative data and visual diagrams.

Introduction

This compound is an aromatic compound possessing both a phenolic and a benzylic hydroxyl group, making it a valuable precursor for the synthesis of a wide range of derivatives.[1] Its inherent antioxidant properties make it and its derivatives promising candidates for pharmaceutical and cosmetic applications.[1] Derivatization of this compound can be employed to modulate its physicochemical properties, such as lipophilicity, stability, and volatility, which is particularly important for analytical characterization and biological activity studies.

Derivatization Protocols

This section outlines detailed procedures for the esterification and silylation of this compound.

Esterification of this compound

Esterification of the hydroxyl groups can enhance the lipophilicity of the molecule and is a common strategy in the development of prodrugs. The following protocol is adapted from a general procedure for the esterification of similar phenolic alcohols.[2] Due to the higher reactivity of the primary benzylic alcohol, selective esterification at this position is possible under controlled conditions. Esterification of the phenolic hydroxyl group typically requires more forcing conditions or the use of a base to deprotonate the phenol.

Protocol: Synthesis of 4-Hydroxymethyl-3-methoxyphenyl Acetate

This protocol focuses on the selective acetylation of the phenolic hydroxyl group.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (5.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired ester.

Quantitative Data for Esterification of a Structurally Similar Compound (4-Hydroxybenzyl alcohol):

DerivativeReactantsYieldReference
4-hydroxybenzyl alcohol 3-furancarboxylic acid diester4-Hydroxybenzyl alcohol, 3-Furancarboxylic acidN/A[3]
Silylation for GC-MS Analysis

Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis. The hydroxyl groups of this compound can be readily converted to their trimethylsilyl (TMS) ethers.

Protocol: Silylation using BSTFA for GC-MS Analysis

This protocol describes a general procedure for the silylation of phenolic compounds for GC-MS analysis.[4][5]

Materials:

  • Dried sample containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst and solvent)

  • Reaction vial (e.g., 2 mL autosampler vial with a screw cap)

  • Heating block or oven

Procedure:

  • Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction and evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried sample in a reaction vial, add 100 µL of BSTFA + 1% TMCS.

  • (Optional) Add 50 µL of pyridine to facilitate the reaction.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70-80°C for 30-60 minutes.

  • Cool the vial to room temperature before opening.

  • The derivatized sample is now ready for GC-MS analysis.

Quantitative Data for Silylation of Phenols:

ParameterValueReference
Derivatization Time30-60 minutes[4]
Derivatization Temp70-80 °C[4]
Typical Recovery>90% (dependent on extraction method)[4]
Limit of DetectionLow ng/mL to pg/mL range (dependent on the analyte and instrument)[4]

Experimental Workflow and Signaling Pathways

Experimental Workflow for Derivatization

The general workflow for the derivatization of this compound for analysis or further use is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Purification cluster_analysis Analysis/Use start Start with This compound extract Extraction/Purification (if in complex matrix) start->extract dry Drying of Sample extract->dry reagents Addition of Derivatizing Reagents dry->reagents reaction Reaction (Heating/Stirring) reagents->reaction quench Quenching of Reaction reaction->quench purify Purification (e.g., Column Chromatography) quench->purify analysis Analysis (e.g., GC-MS) or Further Synthesis purify->analysis

Caption: General experimental workflow for the derivatization of this compound.

Biological Signaling Pathway: Anti-inflammatory Action

Phenolic compounds, including derivatives of 4-hydroxybenzyl alcohol, have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways.[6][7][8][9] One of the proposed mechanisms involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant proteins. 4-Hydroxybenzyl alcohol has been specifically shown to confer neuroprotection through the PI3K/Akt pathway, leading to the upregulation of Nrf2.[10] The following diagram illustrates this proposed anti-inflammatory signaling pathway.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Nucleus IKK IKK IkappaB IκB IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates to Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkappaB_nuc->Inflammatory_Genes Upregulates HBA_derivative 4-Hydroxy-2-methoxybenzyl alcohol Derivative HBA_derivative->Receptor Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates

Caption: Proposed anti-inflammatory signaling pathway of this compound derivatives.

References

In Vitro Anti-inflammatory Effects of 4-Hydroxybenzyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The anti-inflammatory activity of 4-hydroxybenzyl alcohol has been quantified by its ability to inhibit key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. The following table summarizes the available quantitative data.

ParameterCell LineTreatmentConcentration(s) of 4-HBAObserved EffectReference
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)0.05, 0.5, 1.0 mMDose-dependent inhibition of NO production.[2][2]
Inducible Nitric Oxide Synthase (iNOS) ExpressionRAW 264.7LPSDose-dependentSuppression of iNOS protein expression.[2][2]
Reactive Oxygen Species (ROS)MacrophagesLPSNot specifiedDiminished levels of ROS.[2][2]
Tumor Necrosis Factor-alpha (TNF-α) ProductionRAW 264.7LPSNot specifiedReduction in TNF-α production.[3]

Experimental Protocols

Detailed methodologies for key in-vitro experiments to assess the anti-inflammatory effects of compounds like 4-hydroxybenzyl alcohol are provided below.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for NO assay, 6-well plate for Western blot).

    • Incubate overnight to allow for cell adherence.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 4-hydroxybenzyl alcohol) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

    • Incubate for the desired time period (e.g., 24 hours for NO assay, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, which can be quantified by spectrophotometry.

  • Protocol:

    • After cell treatment, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS Expression

This technique is used to detect and quantify the expression of the iNOS protein in cell lysates.

  • Protocol:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Visualizations of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in-vitro anti-inflammatory effects of a test compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome cell_culture RAW 264.7 Cell Culture seeding Plate Seeding cell_culture->seeding compound_pretreatment Pre-treatment with 4-Hydroxybenzyl Alcohol seeding->compound_pretreatment lps_stimulation LPS Stimulation (e.g., 1 µg/mL) compound_pretreatment->lps_stimulation no_assay Nitric Oxide (NO) Assay (Griess) lps_stimulation->no_assay western_blot Western Blot (iNOS, p-p65, p-p38) lps_stimulation->western_blot cytokine_elisa Cytokine ELISA (TNF-α, IL-6) lps_stimulation->cytokine_elisa data_quantification Data Quantification & Analysis no_assay->data_quantification western_blot->data_quantification cytokine_elisa->data_quantification

General workflow for in-vitro anti-inflammatory screening.
LPS-Induced NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon LPS stimulation, this pathway leads to the transcription of pro-inflammatory genes, including iNOS and TNF-α. Based on its observed effects, 4-hydroxybenzyl alcohol likely interferes with this pathway, leading to a reduction in these inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 IκBα Degradation Nucleus Nucleus p50_p65->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription HBA 4-Hydroxybenzyl Alcohol HBA->Inflammatory_Genes Inhibits (Downstream Effects)

Hypothesized inhibition of the NF-κB pathway by HBA.
LPS-Induced MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway activated by LPS, which works in concert with the NF-κB pathway to regulate the expression of inflammatory mediators. Key kinases in this pathway include p38, ERK, and JNK. The anti-inflammatory effects of HBA may also involve the modulation of this pathway.

G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription HBA 4-Hydroxybenzyl Alcohol HBA->Inflammatory_Genes Inhibits (Downstream Effects)

Potential modulation of the MAPK pathway by HBA.

Conclusion

The available in-vitro data strongly suggest that 4-hydroxybenzyl alcohol is a potent inhibitor of key inflammatory pathways in macrophages. Its ability to suppress the production of nitric oxide, iNOS, and other pro-inflammatory mediators makes it a valuable compound for further investigation in the development of novel anti-inflammatory therapeutics. The provided protocols and pathway diagrams serve as a foundational guide for researchers to explore the anti-inflammatory potential of HBA and structurally related phenolic compounds. Further studies are warranted to elucidate the precise molecular targets of HBA within the NF-κB and MAPK signaling cascades.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Hydroxymethylation of 2-methoxyphenol: This involves the reaction of 2-methoxyphenol with formaldehyde under basic conditions.

  • Reduction of 4-hydroxy-2-methoxybenzaldehyde: This method utilizes a reducing agent, such as sodium borohydride, to convert the aldehyde group to a primary alcohol.

Q2: What are the typical byproducts and impurities encountered in the synthesis of this compound?

The byproducts and impurities depend on the synthetic route chosen.

  • From Hydroxymethylation of 2-methoxyphenol:

    • 6-Hydroxy-2-methoxybenzyl alcohol (ortho-isomer): An isomer formed due to substitution at the ortho position to the hydroxyl group.

    • 4,6-Dihydroxymethyl-2-methoxyphenol: A di-substituted product resulting from the reaction of formaldehyde at both the ortho and para positions.

    • Unreacted 2-methoxyphenol: The starting material may be present if the reaction does not go to completion.

  • From Reduction of 4-hydroxy-2-methoxybenzaldehyde:

    • Unreacted 4-hydroxy-2-methoxybenzaldehyde: The primary impurity if the reduction is incomplete.

Troubleshooting Guides

Synthesis Route 1: Hydroxymethylation of 2-methoxyphenol

Problem: Low yield of the desired this compound and high formation of byproducts.

Possible Causes and Solutions:

CauseSolution
Incorrect Reaction Conditions Optimize the reaction temperature and time. A patent suggests that a reaction at 50°C for 14 hours can provide good selectivity for the desired para-isomer.[1]
High Ratio of Formaldehyde Use a controlled amount of formaldehyde. An excess of formaldehyde can lead to the formation of the di-substituted byproduct, 4,6-dihydroxymethyl-2-methoxyphenol.
Choice of Catalyst The selectivity of the reaction can be influenced by the catalyst. A study on a similar reaction suggests that the choice of crown ether and solvent can significantly affect the para/ortho product ratio.[1]

Quantitative Data on Byproduct Formation:

A study on the hydroxymethylation of 2-methoxyphenol reported the following selectivity for the products:[1]

ProductSelectivity (%)
4-Hydroxymethyl-2-methoxyphenol 77.7
6-Hydroxymethyl-2-methoxyphenol 9.4
4,6-Dihydroxymethyl-2-methoxyphenol 12.8
Synthesis Route 2: Reduction of 4-hydroxy-2-methoxybenzaldehyde

Problem: Incomplete reduction of the starting material.

Possible Causes and Solutions:

CauseSolution
Insufficient Reducing Agent Ensure that a sufficient molar excess of the reducing agent (e.g., sodium borohydride) is used. A common practice is to use 1.2 to 1.5 equivalents of NaBH4.[2]
Reaction Temperature Too Low While the reaction is often performed at 0°C to control reactivity, allowing it to warm to room temperature may be necessary for completion.
Poor Quality of Reducing Agent Sodium borohydride can decompose over time. Use a fresh, high-quality reagent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydroxymethylation of 2-methoxyphenol

This protocol is adapted from a patented procedure.[1]

Materials:

  • 2-methoxyphenol

  • Paraformaldehyde

  • Potassium carbonate

  • 18-crown-6

  • Isopropanol

  • Nitrogen gas

Procedure:

  • In a reaction flask, dissolve 2-methoxyphenol and a catalytic amount of potassium carbonate and 18-crown-6 in isopropanol.

  • Purge the flask with nitrogen gas.

  • Add a solution of paraformaldehyde in isopropanol to the reaction mixture.

  • Heat the mixture at 50°C for 14 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with workup and purification.

Protocol 2: Synthesis of this compound via Reduction of 4-hydroxy-2-methoxybenzaldehyde

This is a general procedure for the reduction of an aldehyde using sodium borohydride.[2][3]

Materials:

  • 4-hydroxy-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

Procedure:

  • Dissolve 4-hydroxy-2-methoxybenzaldehyde in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) to the solution in portions, keeping the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1M HCl until the pH is acidic.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.[4][5][6][7]

Visualizations

Synthesis_Byproducts cluster_hydroxymethylation Hydroxymethylation of 2-methoxyphenol 2-methoxyphenol 2-methoxyphenol Product 4-Hydroxy-2-methoxybenzyl alcohol 2-methoxyphenol->Product para-attack Byproduct1 6-Hydroxy-2-methoxybenzyl alcohol (ortho-isomer) 2-methoxyphenol->Byproduct1 ortho-attack Formaldehyde Formaldehyde Formaldehyde->Product Formaldehyde->Byproduct1 Byproduct2 4,6-Dihydroxymethyl-2-methoxyphenol Product->Byproduct2 further reaction

Caption: Byproduct formation in the hydroxymethylation of 2-methoxyphenol.

Reduction_Workflow Start 4-hydroxy-2-methoxybenzaldehyde Reduction Reduction with NaBH4 Start->Reduction Quench Acidic Workup Reduction->Quench Impurity Unreacted Aldehyde Reduction->Impurity Incomplete Reaction Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the reduction of 4-hydroxy-2-methoxybenzaldehyde.

References

Technical Support Center: Purification of 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Hydroxy-2-methoxybenzyl alcohol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities largely depend on the synthetic route. For instance, in reactions involving phenol and formaldehyde, common impurities can include the isomeric 2-hydroxybenzyl alcohol, unreacted phenol, and dihydroxydiphenylmethanes, which can form from side reactions.[1][2] If the synthesis involves the reduction of an aldehyde, unreacted starting material is a likely impurity.[1]

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for qualitatively assessing the purity of your sample. A single spot on the TLC plate typically indicates a high degree of purity, whereas multiple spots suggest the presence of impurities.[1] For optimal results, a mobile phase of ethyl acetate and hexane can be used with a silica gel plate, visualized under UV light.[1]

Q3: What are the primary methods for purifying crude this compound?

A3: The most effective and commonly used laboratory-scale purification methods are recrystallization and column chromatography.[1][3] For certain types of impurities, liquid-liquid extraction may also be a viable option.[2]

Q4: Which purification method should I choose: recrystallization or column chromatography?

A4: The choice depends on the nature and quantity of the impurities. Recrystallization is ideal for removing small amounts of impurities from a large amount of solid product, especially if the impurities have different solubility profiles from the desired compound.[4] Column chromatography is more effective for separating complex mixtures with multiple components or impurities that have similar polarities to the product.[1]

Troubleshooting Guides

Recrystallization Issues

Q5: I'm attempting to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of the solution above its melting point. Here are some troubleshooting steps:

  • Re-heat the solution: Add a small amount of additional hot solvent to fully dissolve the oil.[1]

  • Cool slowly: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath, as rapid cooling can promote oiling. Slow cooling encourages the formation of a stable crystal lattice.[1]

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[5]

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.[5]

Q6: My recrystallization yield is very low. What are the possible causes?

A6: Low yield can result from several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will keep it in the solution even after cooling. Use the minimum amount of near-boiling solvent necessary to dissolve the solid.[4]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.[3]

  • Incomplete cooling: Make sure the solution has been thoroughly cooled, first to room temperature and then in an ice bath, to maximize crystal formation.[1]

  • Washing with warm solvent: Rinsing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[4]

Column Chromatography Issues

Q7: My compounds are not separating well on the silica gel column. What can I do to improve this?

A7: Poor separation is often due to an incorrect mobile phase or improper column packing.

  • Optimize the mobile phase with TLC: Before running the column, test various solvent systems using TLC. An ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.[1] For this compound, a gradient of ethyl acetate in hexane is a common choice.[1]

  • Ensure proper column packing: A poorly packed column with air bubbles or cracks will lead to uneven flow and poor separation. Pack the column carefully as a slurry to create a uniform stationary phase.[1]

  • Sample loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. A thick initial band will lead to broad elution peaks.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀O₃[6][7]
Molecular Weight154.16 g/mol [6][7]
AppearanceTan to pale pink powder[6]
Melting Point124-131 °C[6]

Table 2: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compound-Known to have antioxidant properties and is a versatile intermediate in organic synthesis.[6]
4-Hydroxybenzyl alcoholEthanol, MethanolSoluble[3][8]
WaterSlightly soluble[3]
4-Methoxybenzyl alcoholWaterSoluble[9]
Chloroform, Ethyl AcetateSoluble[9]
DMSO200 mg/mL (requires sonication)[10]

Table 3: Recommended Starting Conditions for Chromatography

ParameterRecommendation
TLC
Stationary PhaseSilica gel 60 F₂₅₄
Mobile Phase30:70 (v/v) Ethyl Acetate:Hexane (adjust as needed)
VisualizationUV light (254 nm) or potassium permanganate stain
Column Chromatography
Stationary PhaseSilica gel
Mobile PhaseGradient elution, starting with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity.
Elution MonitoringTLC analysis of collected fractions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility data, a mixed solvent system like ethanol/water or a single polar organic solvent could be effective.[3] Test the solubility of a small amount of crude product in various solvents to find one that dissolves the compound when hot but not when cold.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat with gentle swirling until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (1-2% of the solute's weight) and boil for a few minutes.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator to remove all traces of solvent.[4]

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Determine the optimal mobile phase for separation using TLC. A good starting point is a 30:70 mixture of ethyl acetate in hexane.[1] The target compound should have an Rf value of around 0.3-0.4.[1]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).[1] Ensure there are no air bubbles or cracks in the packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary, then adsorb onto a small amount of silica). Carefully load the sample onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_assess Purity Assessment cluster_purify Purification cluster_end Final Product Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Assess purity Recrystallization Recrystallization TLC->Recrystallization High purity, few impurities Column Column Chromatography TLC->Column Complex mixture, multiple impurities Pure Pure 4-Hydroxy-2-methoxybenzyl alcohol Recrystallization->Pure Column->Pure

Caption: General workflow for the purification of this compound.

Purification_Decision_Tree Start Is the crude product a solid? Column Use Column Chromatography Start->Column No (Oily) CheckImpurity Are impurities significantly more or less polar? Start->CheckImpurity Yes Recrystallize Use Recrystallization LiquidExtract Consider Liquid-Liquid Extraction Recrystallize->LiquidExtract If impurities are acidic/basic CheckImpurity->Recrystallize Yes CheckImpurity->Column No (Similar Polarity)

Caption: Decision tree for selecting a purification method.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Product is 'Oiling Out' Problem->OilingOut Oiling Out LowYield Yield is very low Problem->LowYield Low Yield NoCrystals No crystals are forming Problem->NoCrystals No Crystals Sol_Oiling Re-heat and add more solvent. Cool slowly. OilingOut->Sol_Oiling Sol_Yield Used too much solvent? Cool further in ice bath. LowYield->Sol_Yield Sol_NoCrystals Scratch flask walls. Add a seed crystal. NoCrystals->Sol_NoCrystals

Caption: Troubleshooting flowchart for common recrystallization issues.

References

"4-Hydroxy-2-methoxybenzyl alcohol" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 4-Hydroxy-2-methoxybenzyl alcohol in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound in aqueous solutions. This guide provides potential causes and recommended solutions for common problems.

IssuePotential Cause(s)Recommended Solution(s)
Discoloration of Solution (e.g., yellowing, browning) Oxidation of the phenolic hydroxyl group and/or the benzyl alcohol moiety, potentially accelerated by exposure to air, light, or metal ion contaminants.Prepare solutions fresh whenever possible. Use high-purity water and solvents. Store stock solutions in amber vials under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for short-term storage. For longer-term storage, consider freezing (-20°C or below), though solubility upon thawing should be verified.
Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Degradation of this compound into one or more degradation products. Common degradation pathways for similar compounds include oxidation to the corresponding aldehyde or carboxylic acid.[1][2]Develop and use a validated stability-indicating analytical method to separate the parent compound from potential degradants.[1][3] Always run a fresh, unstressed sample as a control. If stored solutions must be used, they should be kept at low temperatures and protected from light.[1]
Decreased Potency or Inconsistent Biological Activity Degradation of the active compound in stock solutions or experimental media, leading to a lower effective concentration.Prepare fresh stock solutions from solid material before each experiment. It is advisable to assess the stability of this compound in your specific experimental buffer and under your experimental conditions (e.g., temperature, light exposure) by performing a time-course experiment.[1]
Precipitation of the Compound in Aqueous Buffer Limited aqueous solubility, which can be influenced by pH, buffer composition, and temperature.Determine the solubility of this compound in your specific buffer system. A small amount of a co-solvent like DMSO or ethanol may be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer. Be mindful of the final co-solvent concentration and its potential effects on your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, it is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, dissolve the compound in a suitable solvent (e.g., DMSO, ethanol) at a high concentration, and store it at -20°C or -80°C in small aliquots in tightly sealed amber vials to minimize light exposure and repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the final working concentration in your aqueous experimental buffer.

Q3: What are the ideal storage conditions for the solid form of this compound?

A3: Solid this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place.[1] For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation from heat and light.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to monitor the stability of this compound.[1] This method should be able to separate the parent compound from its potential degradation products, allowing for the quantification of the remaining active compound over time.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6] The following are general conditions for stress testing. The extent of degradation should be targeted at 5-20%.[7]

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
Thermal Degradation Store a solid sample of this compound at an elevated temperature (e.g., 60-80°C) for several days. Also, heat a solution of the compound at a similar temperature.
Photolytic Degradation Expose a solution of this compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be kept in the dark under the same temperature conditions.
Stability-Indicating HPLC Method (Hypothetical)

This hypothetical method is based on a published method for the related compound 4-hydroxybenzyl alcohol and would require optimization and validation for this compound.[1]

ParameterSpecification
Instrumentation HPLC with a Diode Array Detector (DAD) or UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a high aqueous composition to a high organic composition to ensure separation of polar and non-polar compounds. (e.g., Start with 95% A, ramp to 50% A over 20 minutes, then return to initial conditions).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength of maximum absorbance for this compound (e.g., 280 nm).
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis solid Solid this compound stock Prepare Stock Solution (e.g., in DMSO) solid->stock working Dilute to Working Concentration in Aqueous Buffer stock->working acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidation Oxidation (H2O2) working->oxidation thermal Thermal Stress working->thermal photo Photolytic Stress working->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Quantify Parent and Degradants) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway parent 4-Hydroxy-2-methoxybenzyl alcohol aldehyde 4-Hydroxy-2-methoxy- benzaldehyde parent->aldehyde Oxidation quinone Quinone-type Products parent->quinone Oxidation (Phenol Moiety) acid 4-Hydroxy-2-methoxy- benzoic acid aldehyde->acid Oxidation

Caption: Potential oxidative degradation pathways.

References

Technical Support Center: Analysis of 4-Hydroxy-2-methoxybenzyl Alcohol and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of 4-Hydroxy-2-methoxybenzyl alcohol and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which contains a phenolic hydroxyl group and a benzylic alcohol, the primary expected degradation pathway is oxidation.[1][2] The benzylic alcohol is susceptible to oxidation to form the corresponding aldehyde, 4-Hydroxy-2-methoxybenzaldehyde, which can be further oxidized to 4-Hydroxy-2-methoxybenzoic acid. Phenolic compounds can also be susceptible to oxidation, especially at neutral to alkaline pH.[2]

Q2: What are the typical conditions for a forced degradation study of this compound?

A2: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3] Typical stress conditions involve subjecting a solution of the compound (e.g., at 1 mg/mL) to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Q3: How should I store solutions of this compound to minimize degradation?

A3: To minimize degradation, solutions of this compound should be freshly prepared for analysis. If storage is necessary, they should be kept at low temperatures (2-8 °C) and protected from light.[2] The stability of the compound in solution is dependent on the solvent, pH, temperature, and light exposure.[2]

Q4: What is a "stability-indicating method" and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. It is crucial for ensuring the safety and efficacy of pharmaceutical products by providing an accurate assessment of the drug's stability. Forced degradation studies are a key component in the development and validation of these methods.[3]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Issue 1: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Degradation of the sample Prepare fresh solutions of this compound. If using stored solutions, ensure they were kept at 2-8 °C and protected from light.[2]
Contaminated mobile phase Prepare fresh mobile phase using HPLC-grade solvents and reagents. Filter the mobile phase before use.
"Ghost peaks" from previous injections Implement a sufficient column wash with a strong solvent at the end of each run to elute any late-eluting compounds.
Sample matrix interference If analyzing a formulated product, perform a blank injection of the matrix without the active ingredient to identify any interfering peaks.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Secondary interactions with the column For peak tailing, which is common with phenolic compounds, consider lowering the pH of the mobile phase to suppress the ionization of silanol groups on the column. Using a highly pure silica column can also minimize these interactions.
Column overload Reduce the injection volume or dilute the sample.
Column degradation If the peak shape has deteriorated over time, the column may be nearing the end of its life. Try flushing the column or replacing it.
Inappropriate mobile phase Ensure the sample solvent is compatible with the mobile phase. A solvent mismatch can cause peak distortion.
Issue 3: Shifting Retention Times
Possible Cause Troubleshooting Steps
Inconsistent mobile phase composition If preparing the mobile phase online, check the pump's proportioning valves. If preparing manually, ensure accurate measurements. Premixing the mobile phase can sometimes improve consistency.
Fluctuations in column temperature Use a column oven to maintain a constant temperature.
Column equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
Pump malfunction Check the pump for leaks and ensure a stable flow rate.
Issue 4: Noisy or Drifting Baseline
Possible Cause Troubleshooting Steps
Air bubbles in the system Degas the mobile phase thoroughly before use.
Contaminated detector flow cell Flush the flow cell with an appropriate cleaning solvent.
Detector lamp nearing the end of its life Replace the detector lamp.
Mobile phase mixing issues If using a gradient, ensure the solvents are miscible and the pump is mixing them correctly.

Summary of Potential Degradation Products and HPLC Analysis

Compound Potential Degradation Product Expected Elution Order (Reverse Phase HPLC) Notes
This compound4-Hydroxy-2-methoxybenzaldehyde2The aldehyde is less polar than the alcohol.
This compound4-Hydroxy-2-methoxybenzoic acid1The carboxylic acid is the most polar compound.

This table is based on the expected polarity of the compounds. The actual elution order may vary depending on the specific HPLC conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the stock solution in a heating block at 60°C for 48 hours.

    • Cool and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute with mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in water

  • B: Acetonitrile

Gradient Program:

Time (min)%A%B
09010
154060
204060
229010
309010

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 280 nm Injection Volume: 10 µL

Visualizations

Degradation_Pathway A This compound B 4-Hydroxy-2-methoxybenzaldehyde A->B Oxidation C 4-Hydroxy-2-methoxybenzoic acid B->C Further Oxidation

Caption: Predicted oxidative degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Characterization Peak Identification and Characterization HPLC->Characterization Stock Prepare Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Optimizing Synthesis of 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Hydroxy-2-methoxybenzyl alcohol. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is typically synthesized via a two-step process. The first step involves the synthesis of its aldehyde precursor, 4-hydroxy-2-methoxybenzaldehyde, commonly achieved through the Vilsmeier-Haack reaction of 3-methoxyphenol. The subsequent step is the reduction of the aldehyde to the corresponding alcohol.

Q2: What are the critical parameters to control during the synthesis of the intermediate, 4-hydroxy-2-methoxybenzaldehyde?

A2: The Vilsmeier-Haack reaction is sensitive to temperature and the stoichiometry of the reagents. It is crucial to maintain a low temperature during the addition of phosphorus oxychloride to the mixture of 3-acetoxyanisole and N,N-dimethylformamide to prevent side reactions. The molar ratios of the reactants also play a significant role in the yield and purity of the product.[1]

Q3: How can I monitor the progress of the reduction reaction from the aldehyde to the alcohol?

A3: The progress of the reduction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), will show the disappearance of the starting aldehyde spot and the appearance of the product alcohol spot, which will have a different Rf value. The spots can be visualized under UV light (254 nm).[2]

Q4: What are the most effective methods for purifying the final product, this compound?

A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a mixed solvent system like ethanol/water is often effective for removing minor impurities. For higher purity or separation from close-running impurities, silica gel column chromatography is recommended.[2][3]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low yield in the synthesis of 4-hydroxy-2-methoxybenzaldehyde Incomplete reaction; Suboptimal temperature control; Impure starting materials.Ensure starting materials are pure and dry. Maintain the recommended reaction temperature consistently. Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of significant byproducts in the Vilsmeier-Haack reaction Reaction temperature too high; Incorrect stoichiometry.Add phosphorus oxychloride dropwise at a low temperature (0-5 °C). Use the precise molar ratios of reactants as specified in the protocol.
Incomplete reduction of the aldehyde to the alcohol Insufficient reducing agent; Inactive reducing agent.Use a fresh batch of the reducing agent (e.g., sodium borohydride). Add the reducing agent in small portions and monitor the reaction by TLC. A slight excess of the reducing agent may be required.
"Oiling out" during recrystallization of the final product The boiling point of the solvent is higher than the melting point of the product; The solution is supersaturated.Re-heat the solution and add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool down more slowly. Seeding with a small crystal of the pure product can also induce proper crystallization.[2]
Purification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor separation during column chromatography Inappropriate mobile phase; Improperly packed column.Optimize the mobile phase using TLC to achieve a good separation of spots with the desired product having an Rf value of ~0.3-0.4. Ensure the column is packed uniformly without any air bubbles or cracks.[2]
Co-elution of impurities with the product Impurities have similar polarity to the product.Try a different solvent system for column chromatography with different polarity. Gradient elution may also improve separation. Alternatively, consider derivatizing the product or impurity to alter its polarity before chromatography.
Product is not crystallizing from the solution Solution is not saturated; Presence of impurities inhibiting crystallization.Concentrate the solution to increase saturation. Try scratching the inside of the flask with a glass rod to induce crystallization. If impurities are suspected, an additional purification step (e.g., another column chromatography) may be necessary before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methoxybenzaldehyde[1]

This protocol is adapted from a patented procedure for the synthesis of the aldehyde intermediate.

Step 1: Acetylation of 3-Methoxyphenol

  • In a reaction vessel equipped with a stirrer and heating mantle, combine 3-methoxyphenol (124g), acetic anhydride (135g), and 1-butyl-3-methylimidazolium acetate (12.4g) as an ionic liquid catalyst.

  • Heat the mixture to 55 °C and stir for 2 hours.

  • After the reaction is complete, separate the product, 3-acetoxyanisole, by vacuum distillation. A molar yield of approximately 96.0% can be expected.

Step 2: Vilsmeier-Haack Reaction

  • Cool a mixture of 3-acetoxyanisole (from the previous step) and N,N-dimethylformamide (DMF).

  • Slowly add phosphorus oxychloride dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).

  • Carefully quench the reaction mixture by pouring it into ice-water.

  • The intermediate, 2-methoxy-4-acetoxybenzaldehyde, will precipitate.

  • Heat the aqueous mixture to 50 °C for 1 hour to hydrolyze the acetate group.

  • The product, 4-hydroxy-2-methoxybenzaldehyde, will be obtained as an organic layer. Separate the layers and wash the organic layer with water.

  • Remove residual water by distillation to obtain the final product with an expected molar yield of around 90.5%.

Protocol 2: Reduction of 4-Hydroxy-2-methoxybenzaldehyde to this compound
  • Dissolve 4-hydroxy-2-methoxybenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions with stirring. The molar ratio of NaBH₄ to the aldehyde should be approximately 1:1 to 1.5:1.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Recrystallization[3]
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal or any other insoluble impurities.

  • Slowly add hot deionized water to the hot ethanolic solution until a slight turbidity persists.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Data Presentation

Table 1: Summary of Reaction Conditions for 4-Hydroxy-2-methoxybenzaldehyde Synthesis

Parameter Step 1: Acetylation Step 2: Vilsmeier-Haack & Hydrolysis
Starting Material 3-Methoxyphenol3-Acetoxyanisole
Reagents Acetic anhydride, Ionic liquid catalystDMF, POCl₃, Water
Temperature 55-60 °C[1]0-10 °C (Vilsmeier), 50 °C (Hydrolysis)[1]
Reaction Time 2 hours[1]Varies (monitor by TLC), 1 hour (Hydrolysis)[1]
Yield ~96% (of 3-acetoxyanisole)[1]~90.5% (of 4-hydroxy-2-methoxybenzaldehyde)[1]

Mandatory Visualization

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3-Methoxyphenol acetylation Acetylation with Acetic Anhydride start->acetylation intermediate1 3-Acetoxyanisole acetylation->intermediate1 vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) intermediate1->vilsmeier intermediate2 4-Hydroxy-2-methoxy- benzaldehyde vilsmeier->intermediate2 reduction Reduction (e.g., NaBH4) intermediate2->reduction crude_product Crude 4-Hydroxy-2- methoxybenzyl alcohol reduction->crude_product purification Recrystallization or Column Chromatography crude_product->purification analysis Purity Check (TLC, MP) purification->analysis final_product Pure 4-Hydroxy-2- methoxybenzyl alcohol analysis->final_product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Scaling Up 4-Hydroxy-2-methoxybenzyl alcohol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 4-Hydroxy-2-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is primarily synthesized through the hydroxymethylation of guaiacol (2-methoxyphenol) with formaldehyde. This reaction is typically base-catalyzed. The starting materials are readily available, making this a common route for industrial production.

Q2: What are the main impurities encountered during the synthesis of this compound?

A2: The primary impurities are isomers and over-alkylation products. These include 6-Hydroxy-2-methoxybenzyl alcohol (the ortho-isomer) and 4,6-Dihydroxymethyl-2-methoxyphenol.[1] Residual unreacted guaiacol and formaldehyde can also be present in the crude product.

Q3: How does reaction selectivity change during scale-up?

A3: Maintaining optimal selectivity for the desired para-isomer (this compound) is a key challenge during scale-up. The para/ortho production ratio can be influenced by factors such as the catalyst, solvent, and reaction temperature.[1] Inadequate mixing and localized "hot spots" in a large reactor can lead to an increase in the formation of the ortho-isomer and di-substituted byproducts.

Q4: What are the recommended analytical techniques for monitoring reaction progress and purity?

A4: For laboratory-scale reactions, Thin-Layer Chromatography (TLC) is a quick method to monitor the consumption of starting materials and the formation of the product. For larger-scale production and precise quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Process Analytical Technology (PAT), such as in-line FTIR spectroscopy, can be implemented for real-time monitoring and control of the reaction on an industrial scale.[2][3]

Troubleshooting Guide

Synthesis & Reaction Control

Q5: We are observing a lower than expected yield of this compound upon scaling up the reaction from lab to pilot scale. What could be the cause?

A5: A decrease in yield during scale-up can be attributed to several factors:

  • Inadequate Temperature Control: The hydroxymethylation of phenols is an exothermic reaction.[4] Poor heat dissipation in a larger reactor can lead to an increase in side reactions, reducing the yield of the desired product.

  • Poor Mixing: Inefficient mixing can result in localized high concentrations of reactants and catalyst, promoting the formation of byproducts.

  • Incorrect Reagent Addition Rate: The rate of formaldehyde addition is critical. Too rapid an addition can lead to an uncontrolled exotherm and increased byproduct formation.

Troubleshooting Steps:

  • Review Reactor Heat Transfer Capabilities: Ensure the reactor's cooling system is sufficient for the increased reaction volume.

  • Optimize Agitation: Adjust the stirrer speed and design to ensure homogenous mixing throughout the reactor.

  • Control Reagent Addition: Implement a controlled, gradual addition of formaldehyde to manage the reaction exotherm.

Q6: Our scaled-up batch shows a high percentage of the 6-Hydroxy-2-methoxybenzyl alcohol isomer. How can we improve the regioselectivity?

A6: Improving the selectivity towards the para-isomer often involves careful control of reaction conditions. The choice of catalyst and solvent system can significantly influence the para/ortho ratio.[1]

Troubleshooting Steps:

  • Catalyst and Solvent System: The use of a crown ether in an alcoholic solvent has been shown to significantly increase the selectivity for the para-position.[1]

  • Temperature Profile: Lower reaction temperatures can sometimes favor the formation of the para-isomer. Experiment with a lower reaction temperature, keeping in mind that this may increase the reaction time.

Purification & Isolation

Q7: We are struggling to remove the 4,6-Dihydroxymethyl-2-methoxyphenol impurity from our product at a large scale. What purification methods are suitable for industrial production?

A7: While column chromatography is effective at the lab scale, it is often not economically viable for large-scale purification. Industrial-scale purification strategies for polar compounds like hydroxybenzyl alcohols include:

  • Recrystallization: This is a common and cost-effective method for purifying solid compounds. A suitable solvent system (e.g., water-ethanol mixture) can be used where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.

  • Fractional Distillation under Reduced Pressure: This method can be effective if there is a sufficient difference in the boiling points of the desired product and the impurities.

  • Countercurrent Extraction: This is a scalable liquid-liquid extraction technique that can be used to separate compounds with different partition coefficients between two immiscible liquid phases.[5]

Q8: During recrystallization, our product is "oiling out" instead of forming crystals. What is causing this and how can we fix it?

A8: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point.

Troubleshooting Steps:

  • Adjust Solvent System: Add a co-solvent to decrease the solvating power of the primary solvent, or choose a different solvent system altogether.

  • Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation rather than phase separation. Seeding the solution with a small crystal of the pure product can also help initiate crystallization.

Quantitative Data

The following table summarizes synthesis data for this compound based on laboratory-scale experiments. While direct quantitative data for industrial-scale production is proprietary and varies between manufacturers, these values provide a baseline for process development and optimization.

ParameterLaboratory Scale DataConsiderations for Scale-Up
Reactants Guaiacol, Formaldehyde, Sodium Hydroxide, 18-crown ether-6Maintaining precise molar ratios at large scale is crucial.
Solvent IsopropanolSolvent recovery and recycling are important for cost-effectiveness.
Reaction Temperature 50°CHeat management is critical due to the exothermic nature of the reaction.
Reaction Time 14 hoursMay need to be adjusted based on pilot plant data.
Yield (based on formaldehyde) 97.6%[1]Can decrease with inefficient mixing and temperature control.
Selectivity (4-Hydroxy- / 6-Hydroxy-) ~8.2 : 1 (77.7% vs 9.4%)[1]May decrease with poor temperature control.
Major Byproducts 6-Hydroxy-2-methoxybenzyl alcohol (9.4%), 4,6-Dihydroxymethyl-2-methoxyphenol (12.8%)[1]Byproduct profile may change with scale-up conditions.

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol is adapted from patent literature and serves as a starting point for process development.[1]

Materials:

  • Guaiacol (2-methoxyphenol)

  • Sodium Hydroxide (NaOH)

  • 18-crown ether-6

  • Isopropanol

  • Paraformaldehyde

Procedure:

  • In a suitable reactor, charge isopropanol, guaiacol, sodium hydroxide, and 18-crown ether-6.

  • Displace the atmosphere in the reactor with an inert gas (e.g., nitrogen).

  • Heat the mixture to 50°C with stirring.

  • Prepare a solution of paraformaldehyde in isopropanol (hemiformal solution).

  • Slowly add the hemiformal solution to the heated reaction mixture.

  • Maintain the reaction at 50°C for 14 hours with continuous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and proceed with workup and purification.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_purification Purification A Charge Guaiacol, NaOH, 18-crown ether-6, Isopropanol B Heat to 50°C under N2 A->B D Slowly Add Hemiformal Solution B->D C Prepare Hemiformal Solution C->D E Maintain at 50°C for 14h D->E F Monitor by TLC/HPLC E->F G Cool Reaction Mixture F->G H Workup (e.g., Neutralization, Extraction) G->H I Purify by Recrystallization or Distillation H->I J Isolate Pure Product I->J

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-Up cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions A Low Yield of This compound B Poor Heat Transfer (Exotherm Control) A->B C Inadequate Mixing A->C D Incorrect Reagent Addition Rate A->D E Verify Reactor Cooling Capacity B->E F Optimize Stirrer Speed/Design C->F G Implement Controlled Dosing D->G

Caption: Logical relationship for troubleshooting low yield during scale-up.

References

"4-Hydroxy-2-methoxybenzyl alcohol" solubility problems in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with 4-Hydroxy-2-methoxybenzyl alcohol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?

A1: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a high-concentration organic stock solution (like DMSO) is rapidly diluted into an aqueous environment like cell culture media, where its solubility is much lower. The organic solvent disperses, and the compound precipitates out of the solution.

Q2: What is the maximum recommended concentration of DMSO in cell culture media?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally below 0.1%. The tolerance to DMSO can vary between cell lines, so it is recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.

Q3: How should I prepare my stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Based on data for the structurally similar compound 4-Methoxybenzyl alcohol, DMSO is a good first choice, with a reported solubility of up to 200 mg/mL.[1] Ethanol is another potential solvent. Always use anhydrous, high-purity solvents to avoid introducing contaminants.

Q4: Can I store my this compound stock solution?

A4: Stock solutions in DMSO can typically be stored at -20°C or -80°C for several months. However, it is crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. Before use, allow the aliquot to thaw completely and come to room temperature.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution in media The concentration of this compound exceeds its solubility limit in the final culture medium.- Decrease the final concentration of the compound in your experiment.- Increase the volume of media for dilution.- Use a stepwise dilution method (see Experimental Protocols).
The final concentration of the organic solvent (e.g., DMSO) is too high, affecting the solubility equilibrium.- Ensure the final DMSO concentration is as low as possible (ideally <0.1%).- Prepare a more concentrated initial stock solution to reduce the volume added to the media.
The temperature of the cell culture medium is too low during dilution.- Pre-warm the cell culture medium to 37°C before adding the compound stock solution.
Inconsistent experimental results Degradation of this compound in the stock solution or in the final culture medium over time.- Prepare fresh stock solutions regularly.- Minimize the time between preparing the final dilution and adding it to the cells.- Perform a stability study of the compound in your specific cell culture medium at 37°C.
Inaccurate concentration of the stock solution due to solvent evaporation.- Use tightly sealed vials for stock solutions.- Avoid prolonged storage at room temperature.
Visible oil droplets or film on the media surface The compound is not fully dissolved in the stock solution or is coming out of solution in the media.- Ensure the compound is completely dissolved in the initial stock solution. Gentle warming or brief sonication may help.- Vigorously vortex or pipette the media immediately after adding the stock solution to ensure rapid and even dispersion.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited, the following table summarizes the available data for structurally related compounds to provide an estimated starting point for your experiments.

CompoundSolventSolubility
4-Methoxybenzyl alcohol DMSO200 mg/mL[1]
Water2 mg/mL (at 20°C)[2]
EthanolFreely soluble
4-Hydroxybenzyl alcohol WaterSlightly soluble
EthanolSoluble

Note: This data should be used as a guideline. It is strongly recommended to perform your own solubility tests for this compound in the specific solvents and media used in your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh a small amount of this compound (e.g., 10 mg) into the tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of Stock Solution into Cell Culture Medium

Materials:

  • Prepared stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Thaw an aliquot of the stock solution at room temperature.

  • Vortex the stock solution gently to ensure homogeneity.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock solution: a. Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to make a 100 µM intermediate solution. Vortex gently. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture plate well to reach a final concentration of 10 µM.

  • Immediately after adding the compound to the medium in the culture plate, gently swirl the plate to ensure even distribution.

  • As a best practice, include a vehicle control in your experiment (medium containing the same final concentration of DMSO without the compound).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Affected by this compound

Based on studies of structurally similar compounds, this compound may influence key cellular signaling pathways such as NF-κB and MAPK, which are involved in inflammation, cell proliferation, and apoptosis.

NF_kB_Signaling cluster_cytoplasm Cytoplasm 4-Hydroxy-2-methoxybenzyl_alcohol 4-Hydroxy-2-methoxybenzyl alcohol IKK IKK 4-Hydroxy-2-methoxybenzyl_alcohol->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB NF-κB (p65/p50) IκBα->NF-κB Sequesters in Cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

MAPK_Signaling Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors 4H2MBA 4-Hydroxy-2-methoxybenzyl alcohol 4H2MBA->RAF Modulation? 4H2MBA->MEK Modulation? Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Experimental Workflow for Assessing Compound Solubility and Stability

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_stability Stability Testing Stock_Solution Prepare Concentrated Stock Solution (DMSO) Serial_Dilution Serial Dilution in Cell Culture Medium Stock_Solution->Serial_Dilution Visual_Inspection Visual Inspection for Precipitation (Microscopy) Serial_Dilution->Visual_Inspection Determine_Max_Soluble_Conc Determine Max Soluble Concentration Visual_Inspection->Determine_Max_Soluble_Conc Incubation Incubate at 37°C, 5% CO2 (Time Course: 0, 2, 6, 24h) Determine_Max_Soluble_Conc->Incubation Analysis Analysis (e.g., HPLC) to Quantify Compound Incubation->Analysis Determine_Stability_Profile Determine Stability Profile Analysis->Determine_Stability_Profile

Caption: Workflow for determining solubility and stability.

References

Preventing oxidation of "4-Hydroxy-2-methoxybenzyl alcohol" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Hydroxy-2-methoxybenzyl alcohol during storage.

Troubleshooting Guide

Discoloration, the appearance of new peaks in analytical chromatograms, or a decrease in potency are common indicators of this compound degradation. The primary degradation pathway is oxidation. The following table summarizes common issues, their probable causes, and recommended solutions.

Observed Issue Probable Cause Recommended Solution Preventative Measures
Solid material develops a yellow or brownish tint over time. Oxidation of the phenolic hydroxyl group, potentially initiated by exposure to air and/or light.If the discoloration is minor, the material may still be usable after purity re-verification (e.g., by HPLC). For high-purity applications, purification by recrystallization may be necessary.Store the solid material in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store at the recommended temperature (see FAQs).
Solutions of the compound turn yellow/brown. Accelerated oxidation in the solution state, catalyzed by dissolved oxygen, light, pH, and trace metal ions.Discard the discolored solution and prepare a fresh one.Use de-gassed solvents. Prepare solutions fresh before use. If storage is necessary, use amber vials, purge with an inert gas, and store at 2-8°C for a short duration.
Appearance of a new peak in the HPLC chromatogram, typically at a shorter retention time than the parent compound. Oxidation of the benzyl alcohol to 4-hydroxy-2-methoxybenzaldehyde.Confirm the identity of the new peak using a reference standard or by LC-MS. If the impurity level is unacceptable, the material may need to be repurified or discarded.Follow stringent anaerobic and light-protective storage conditions. Consider adding a suitable antioxidant to solutions if compatible with the intended application.
Appearance of a second, more polar new peak in the HPLC chromatogram. Further oxidation of the aldehyde to 4-hydroxy-2-methoxybenzoic acid.Similar to the aldehyde impurity, confirm its identity and assess if the purity is acceptable for the intended use.Strict adherence to inert atmosphere and light-protected storage is critical to prevent advanced oxidation.
Inconsistent analytical results or loss of biological activity. Significant degradation of the compound, leading to a lower concentration of the active molecule.Re-qualify the material using a validated analytical method to determine the actual concentration. Use only material that meets the required purity specifications.Implement a routine stability testing schedule for stored materials. Always use freshly prepared solutions for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) at 2-8°C. For short-term laboratory use, storage at room temperature in a desiccator, protected from light, is acceptable.

Q2: How should I prepare and store solutions of this compound?

A2: Solutions are more susceptible to oxidation than the solid material. It is highly recommended to prepare solutions fresh for each experiment. Use high-purity, de-gassed solvents. If a solution must be stored, it should be for a minimal amount of time in a tightly capped amber vial, with the headspace purged with an inert gas, and stored at 2-8°C.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation products are the result of oxidation. The benzyl alcohol moiety is first oxidized to 4-hydroxy-2-methoxybenzaldehyde, which can be further oxidized to 4-hydroxy-2-methoxybenzoic acid. Polymerization of oxidized phenolic species can also occur, leading to more complex colored impurities.

Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?

A4: The addition of antioxidants can be an effective strategy, but their compatibility with your specific application must be considered. Common antioxidants for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be carefully evaluated to avoid interference with downstream experiments.

Q5: What analytical method is suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. Such a method should be able to separate the parent compound from its potential degradation products and any other impurities.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at 2, 8, 24, and 48 hours.

  • Thermal Degradation: Transfer the solid compound to an amber vial and place it in an oven at 70°C. Withdraw samples at 1, 3, and 7 days. Prepare solutions for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound in a photostability chamber to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[2] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples after the exposure period.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see below).

  • A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

Stability-Indicating HPLC Method

The following is a suggested starting point for an HPLC method to separate this compound from its primary oxidative degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following table presents illustrative quantitative data on the degradation of a phenolic benzyl alcohol under various stress conditions. This data is based on studies of structurally similar compounds and should be used as a general guide. Actual degradation rates for this compound should be determined experimentally.

Stress Condition Time % Degradation (Illustrative) Primary Degradation Product(s) Observed
0.1 M HCl at 60°C 24 hours< 5%Minor amounts of unknown polar impurities
0.1 M NaOH at 60°C 8 hours15-20%4-Hydroxy-2-methoxybenzaldehyde and potential dimerization products
3% H₂O₂ at RT 48 hours25-30%4-Hydroxy-2-methoxybenzaldehyde and 4-Hydroxy-2-methoxybenzoic acid
Thermal (70°C, solid) 7 days< 2%Trace amounts of 4-Hydroxy-2-methoxybenzaldehyde
Photolytic (ICH Q1B) -10-15%4-Hydroxy-2-methoxybenzaldehyde and colored polymeric impurities

Visualizations

Oxidation Pathway of this compound

Oxidation_Pathway cluster_main Oxidation of this compound A This compound B 4-Hydroxy-2-methoxybenzaldehyde A->B Oxidation (e.g., O₂, light, H₂O₂) C 4-Hydroxy-2-methoxybenzoic acid B->C Further Oxidation

Caption: Proposed oxidation pathway of this compound.

Experimental Workflow for Stability Study

Stability_Workflow cluster_workflow Forced Degradation and Stability Analysis Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation (H₂O₂) prep->oxid therm Thermal Stress prep->therm photo Photolytic Stress prep->photo sampling Sample at Time Points and Neutralize (if applicable) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc HPLC Analysis (with PDA Detector) sampling->hplc data Data Analysis: - Peak Purity - % Degradation - Mass Balance hplc->data

Caption: Workflow for the forced degradation study.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of "4-Hydroxy-2-methoxybenzyl alcohol" and similar phenolic compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a type of peak asymmetry where the back half of the chromatographic peak is wider than the front half.[1] In an ideal HPLC separation, the peak should be symmetrical, resembling a Gaussian distribution.[2] For a quantitative analysis of this compound, peak tailing is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from nearby peaks.[2] A tailing factor greater than 1.2 is generally considered significant.[1]

Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?

A2: The primary causes of peak tailing for phenolic compounds like this compound are typically related to chemical interactions with the stationary phase and issues with the mobile phase. The most significant factors include:

  • Secondary Silanol Interactions: The hydroxyl group on your analyte can interact with residual silanol groups on the surface of silica-based HPLC columns.[2][3] These interactions create a secondary, undesirable retention mechanism that leads to peak tailing.[4][5]

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[6] Since this compound is a phenolic compound (weakly acidic), if the mobile phase pH is close to its pKa, both the ionized and non-ionized forms of the molecule will be present, resulting in a distorted peak.[7][8]

  • Column Overload: Injecting too much of your sample can saturate the stationary phase, causing peak distortion.[3]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak shape problems.[3][9]

  • Extra-Column Volume: Excessive dead volume in the HPLC system, such as from long tubing or poorly made connections, can contribute to peak broadening and tailing.[7][10]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH directly influences the ionization state of this compound. To achieve a sharp, symmetrical peak for this acidic compound, it is crucial to maintain a mobile phase pH that is at least 2 pH units below its pKa.[11] At a low pH, the phenolic hydroxyl group will be in its protonated (non-ionized) form, which minimizes secondary interactions with the stationary phase and promotes a single, well-defined retention time.[12][13] Conversely, if the pH is near the pKa, a mixture of ionized and non-ionized forms will exist, leading to peak broadening or tailing.[8]

Q4: Can my choice of HPLC column contribute to peak tailing for this analyte?

A4: Absolutely. The choice of column is critical. For polar analytes like this compound, a standard C18 column with a high density of residual silanol groups can lead to significant peak tailing.[14] To mitigate this, consider using:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[7][15]

  • Base-Deactivated Columns: Specifically treated to minimize interactions with basic and polar compounds.

  • Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which can help to shield the analyte from silanol interactions.[7]

  • Phenyl-Hexyl Columns: The aromatic nature of this stationary phase can provide alternative selectivity for aromatic compounds like yours.[1]

Q5: What are "extra-column effects" and how can I minimize them?

A5: Extra-column effects refer to any peak broadening or distortion that occurs outside of the analytical column itself.[5] This is often due to "dead volume" in the system, which is any space where the sample can diffuse and spread out.[10] For early eluting peaks, these effects can be more pronounced.[10] To minimize extra-column effects:

  • Use tubing with a narrow internal diameter (e.g., 0.005").[7]

  • Keep the tubing length between the injector, column, and detector as short as possible.

  • Ensure all fittings and connections are properly made to avoid any gaps.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of this compound.

Step 1: Initial Assessment
  • Observe the Chromatogram: Are all peaks tailing, or just the peak for this compound?

    • All peaks tailing: This often suggests a physical or system-wide issue, such as a column void, a clogged frit, or extra-column volume problems.[1]

    • Only the analyte peak is tailing: This points towards a chemical interaction issue specific to your compound.[16]

  • Use a Guard Column: If you are using a guard column, replace it. A contaminated guard column can cause peak tailing.[16][17]

Step 2: Chemical and Method-Based Troubleshooting

If only the analyte peak is tailing, follow these steps to optimize your method.

Table 1: Troubleshooting Chemical and Method-Related Peak Tailing

Parameter Potential Cause Recommended Action Expected Outcome
Mobile Phase pH pH is too close to the analyte's pKa, causing partial ionization.[8]Adjust the mobile phase pH to be at least 2 units below the pKa of the phenolic hydroxyl group. A pH of 2.5-3.0 is a good starting point.[5][18]A sharper, more symmetrical peak.
Buffer Concentration Inadequate buffering can lead to pH instability and secondary interactions.[18][19]Increase the buffer concentration to 20-50 mM.[5][19]Improved peak shape and retention time stability.
Sample Concentration Column overloading is occurring.[3]Dilute the sample and reinject.Reduced tailing and a more symmetrical peak.
Sample Solvent The sample is dissolved in a solvent stronger than the mobile phase.[9]Dissolve the sample in the initial mobile phase or a weaker solvent.Improved peak shape, especially for early eluting peaks.
Column Chemistry Strong secondary interactions with residual silanols.[14]Switch to a modern, high-purity, end-capped column or a column with a polar-embedded phase.[5][7]Significant reduction or elimination of peak tailing.
Step 3: System and Hardware Troubleshooting

If all peaks are tailing, investigate the following physical aspects of your HPLC system.

Table 2: Troubleshooting System and Hardware-Related Peak Tailing

Component Potential Cause Recommended Action Expected Outcome
Column A void has formed at the column inlet, or the column is contaminated/degraded.[9][17]1. Reverse flush the column (if the manufacturer allows). 2. If the problem persists, replace the column.Restoration of symmetrical peak shapes.
Tubing and Fittings Excessive dead volume from long or wide-bore tubing, or poorly made connections.[10]1. Use tubing with a smaller internal diameter. 2. Minimize tubing length. 3. Check and remake all fittings.Sharper peaks, especially those that elute early.
Guard Column The guard column is contaminated or clogged.[16][17]Replace the guard column.Improved peak shape for all compounds.
In-line Filter/Frit A blockage is causing flow disruption.[9]Replace the in-line filter or column frit.Symmetrical peaks and potentially lower backpressure.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (preferably end-capped)

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (pH ~2.1)

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound standard solution

Procedure:

  • Prepare a mobile phase with a low pH by adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous portion.

  • Equilibrate the column with your initial mobile phase composition (e.g., 80% A, 20% B) for at least 15-20 minutes.

  • Inject your standard solution of this compound.

  • Analyze the peak shape and tailing factor.

  • If tailing persists, consider using a buffer (e.g., phosphate or acetate) to ensure stable pH control, making sure the pH is well below the pKa of your analyte.

Protocol 2: Column and System Evaluation

Objective: To determine if the column or HPLC system is the source of peak tailing.

Materials:

  • Your current HPLC method and column

  • A new, high-quality end-capped C18 column of the same dimensions

  • A standard mixture of well-behaved, neutral compounds (e.g., a mix of parabens or polycyclic aromatic hydrocarbons)

Procedure:

  • Run your standard of this compound on your current column and record the chromatogram.

  • Replace your current column with the new, high-quality column.

  • Equilibrate the new column with the same mobile phase.

  • Inject the this compound standard again.

    • If peak shape improves significantly: Your old column was likely the source of the problem due to degradation or contamination.[1]

    • If peak shape does not improve: The issue is likely with the method (e.g., pH) or the HPLC system itself.

  • To check the system, inject the standard mixture of neutral compounds.

    • If these compounds also show tailing: This points to an extra-column volume issue in your system.[10]

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 system_issue System/Hardware Issue Likely q1->system_issue Yes chemical_issue Chemical Interaction Issue Likely q1->chemical_issue No check_guard Replace Guard Column system_issue->check_guard check_connections Inspect Tubing & Connections (Minimize Dead Volume) check_guard->check_connections Tailing Persists resolved Peak Shape Improved check_guard->resolved Resolved check_column_void Check for Column Void/ Contamination check_connections->check_column_void Tailing Persists check_connections->resolved Resolved replace_column Replace Column check_column_void->replace_column Tailing Persists check_column_void->resolved Resolved replace_column->resolved check_ph Optimize Mobile Phase pH (Set pH < pKa - 2) chemical_issue->check_ph check_buffer Increase Buffer Strength (20-50 mM) check_ph->check_buffer Tailing Persists check_ph->resolved Resolved check_sample Check Sample Prep (Dilute sample, check solvent) check_buffer->check_sample Tailing Persists check_buffer->resolved Resolved change_column Use Base-Deactivated/ End-capped Column check_sample->change_column Tailing Persists check_sample->resolved Resolved change_column->resolved

Caption: A workflow diagram for troubleshooting peak tailing in HPLC.

Caption: The interaction between an analyte and silanol groups causing peak tailing.

References

Technical Support Center: Synthesis of 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent and straightforward laboratory synthesis involves a two-step process. The first step is the formylation of 3-methoxyphenol to produce the intermediate, 4-hydroxy-2-methoxybenzaldehyde. The second step is the selective reduction of this aldehyde to the desired this compound, commonly using sodium borohydride (NaBH₄).

Q2: What are the potential side reactions during the synthesis of the precursor, 4-hydroxy-2-methoxybenzaldehyde?

A2: When synthesizing 4-hydroxy-2-methoxybenzaldehyde from 3-methoxyphenol using methods like the Reimer-Tiemann or Vilsmeier-Haack reactions, several side products can form. The primary challenges are typically related to regioselectivity, leading to the formation of isomeric aldehydes. Additionally, under the often harsh conditions of these reactions, polymerization or tar formation can occur, which can complicate purification and reduce the overall yield.[1]

Q3: What are the common side reactions observed during the reduction of 4-hydroxy-2-methoxybenzaldehyde to this compound?

A3: The most common side reaction during the reduction step is an incomplete reaction, resulting in the presence of unreacted 4-hydroxy-2-methoxybenzaldehyde in the final product.[2] While sodium borohydride is a mild reducing agent, improper reaction conditions such as insufficient reagent, low temperature, or short reaction time can lead to a mixture of the starting aldehyde and the product alcohol.[3]

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material (4-hydroxy-2-methoxybenzaldehyde) on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used for separation.[2]

Q5: What are the recommended methods for purifying the crude this compound?

A5: The two most effective and commonly used purification techniques at the laboratory scale are recrystallization and column chromatography.[2]

  • Recrystallization is suitable for removing small quantities of impurities. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Column chromatography is highly effective for separating the desired alcohol from unreacted aldehyde and other byproducts with different polarities.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reduction - Increase the amount of NaBH₄: Ensure a molar excess of the reducing agent is used (typically 1.2-1.5 equivalents).- Extend the reaction time: Monitor the reaction by TLC until the starting aldehyde is no longer visible.- Optimize reaction temperature: While often performed at room temperature or 0°C, gentle warming might be necessary for less reactive substrates, but be cautious of potential side reactions.[6]
Degradation of NaBH₄ - Use fresh, high-quality NaBH₄: Sodium borohydride can degrade upon exposure to moisture.- Ensure anhydrous conditions if necessary: While NaBH₄ reductions are often performed in protic solvents, minimizing water content can be beneficial.
Suboptimal pH - For certain reductions, the pH of the reaction mixture can be crucial. Ensure the conditions are suitable for the stability of both the reactant and the product.
Product Loss During Workup - Optimize extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery.[7]- Minimize transfers: Each transfer of the product solution can result in some loss.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Method Troubleshooting and Purification
Unreacted 4-hydroxy-2-methoxybenzaldehyde TLC, ¹H NMR (aldehyde proton signal around 9.5-10.5 ppm)- Drive the reaction to completion: See "Incomplete Reduction" in the low yield troubleshooting section.- Purification: Column chromatography is very effective for separating the more polar alcohol from the less polar aldehyde.[2]
Borate Esters Can be difficult to detect directly.- Acidic workup: Quenching the reaction with a dilute acid (e.g., 1N HCl) will hydrolyze the borate esters to the desired alcohol.[6]
Isomeric Alcohols (from impure starting aldehyde) TLC, HPLC, ¹H NMR- Purify the starting aldehyde: Ensure the 4-hydroxy-2-methoxybenzaldehyde is pure before the reduction step.- Purification: Careful column chromatography or fractional recrystallization may be required to separate the isomeric alcohols.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-hydroxy-2-methoxybenzaldehyde

Materials:

  • 4-hydroxy-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxy-2-methoxybenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of 1N HCl until the pH is acidic and gas evolution ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is a 30:70 (v/v) mixture of ethyl acetate and hexane. The desired product should have an Rf value of approximately 0.3-0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexane) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 4-hydroxy-2-methoxybenzaldehyde in Methanol Add_NaBH4 Add NaBH4 at 0°C Start->Add_NaBH4 React Stir at Room Temp (1-2 hours) Add_NaBH4->React Quench Quench with 1N HCl at 0°C React->Quench Evaporate Solvent Evaporation Quench->Evaporate Extract Ethyl Acetate Extraction Evaporate->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure 4-Hydroxy-2- methoxybenzyl alcohol Purify->Product Troubleshooting_Tree Problem Low Yield or Impure Product Check_TLC Analyze crude product by TLC Problem->Check_TLC Aldehyde_Present Unreacted Aldehyde Present? Check_TLC->Aldehyde_Present Multiple_Spots Multiple Spots Close to Product? Aldehyde_Present->Multiple_Spots No Increase_Reagent Increase NaBH4 stoichiometry and/or reaction time Aldehyde_Present->Increase_Reagent Yes Purify_Aldehyde Purify starting aldehyde before reduction Multiple_Spots->Purify_Aldehyde Yes Success Problem Solved Multiple_Spots->Success No Check_Reagent_Quality Use fresh NaBH4 Increase_Reagent->Check_Reagent_Quality Optimize_Conditions Optimize reaction temperature Check_Reagent_Quality->Optimize_Conditions Optimize_Conditions->Success Column_Chromatography Perform careful column chromatography Purify_Aldehyde->Column_Chromatography Recrystallize Attempt recrystallization with different solvents Column_Chromatography->Recrystallize Recrystallize->Success

References

Technical Support Center: Synthesis of 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Hydroxy-2-methoxybenzyl alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a two-step process. First, the precursor aldehyde, 4-Hydroxy-2-methoxybenzaldehyde, is synthesized. A known method for this is the Vilsmeier-Haack reaction, which introduces an aldehyde group (formylation) onto a protected m-methoxyphenol derivative.[1] The second step is the selective reduction of the aldehyde functional group to a primary alcohol, yielding the target compound, this compound. This reduction is analogous to the well-documented reduction of vanillin to vanillyl alcohol.[2][3][4]

Q2: My yield is consistently low during the final reduction step. What are the most likely causes?

Low yield during the reduction of the intermediate aldehyde can stem from several factors:

  • Suboptimal Temperature Control: The reduction of aromatic aldehydes with agents like sodium borohydride (NaBH₄) is often exothermic.[2][5] Failure to maintain a low temperature (e.g., using an ice bath) can lead to side reactions and decomposition of the reducing agent.[5][6]

  • Reagent Quality and Stoichiometry: The purity of the reducing agent is critical. Sodium borohydride can decompose if exposed to moisture in the air.[3] Ensure you are using a sufficient molar excess of the reducing agent, as the phenolic hydroxyl group on the starting material will also consume the hydride.[7]

  • Incorrect pH during Reaction and Workup: NaBH₄ is unstable in acidic or neutral aqueous solutions.[5][6] The reaction is typically run in a basic solution (e.g., with NaOH) or an alcoholic solvent.[2][5] During the workup, acidification with an acid like HCl is necessary to decompose excess NaBH₄ and protonate the resulting alkoxide to form the alcohol product.[3][4] However, adding the acid too quickly can cause excessive foaming and loss of product.[6]

  • Side Reactions: Competing side reactions can consume the starting material. Over-reduction is a possibility with stronger reducing agents, while oxidation of the aldehyde to a carboxylic acid can occur if reaction conditions are not controlled.[8]

Q3: I am observing multiple spots on my Thin-Layer Chromatography (TLC) plate after the reaction. What are the likely impurities?

Multiple spots on a TLC plate suggest an impure product mixture. Common impurities include:

  • Unreacted 4-Hydroxy-2-methoxybenzaldehyde: This is often the most common impurity and indicates an incomplete reaction.

  • Borate Esters: An intermediate formed during the borohydride reduction that may not have been fully hydrolyzed during the acidic workup.

  • Oxidation Product (4-Hydroxy-2-methoxybenzoic acid): If the starting aldehyde is exposed to oxidizing conditions, it can convert to the corresponding carboxylic acid.

Q4: What are the most effective methods for purifying the final this compound product?

The two primary methods for purifying the crude product are recrystallization and column chromatography.[9]

  • Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent is one that dissolves the compound when hot but not when cold.[9] Water or a mixed solvent system like ethyl acetate/hexane are good starting points for polar aromatic alcohols.[9]

  • Column Chromatography: For separating mixtures with components of different polarities, silica gel column chromatography is highly effective.[9] A mobile phase of ethyl acetate and hexane can be optimized using TLC analysis to achieve good separation.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.Monitor reaction progress with TLC. Ensure sufficient reaction time and an adequate excess of the reducing agent.[7]
Side reactions due to improper temperature control.Maintain the reaction temperature below 25°C, preferably in an ice bath, especially during the addition of the reducing agent.[5][6]
Loss of product during workup and isolation.During acidification, add acid slowly to control foaming.[6] When filtering, wash the collected solid with ice-cold water to minimize dissolution of the product.[2][5]
Product "Oiling Out" During Recrystallization The solution is cooling too rapidly.Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a proper crystal lattice.[9]
Impurities are present, inhibiting crystallization.Consider a pre-purification step, such as passing the crude material through a short silica plug, or switch to column chromatography for purification.[9]
Incorrect recrystallization solvent.Test different solvents or solvent mixtures to find one where the product has high solubility when hot and low solubility when cold.[9]
Poor Separation on Column Chromatography Inappropriate mobile phase polarity.Optimize the solvent system (e.g., ethyl acetate/hexane ratio) using TLC to achieve a target Rf value for the product of approximately 0.3-0.4.[9]
Column was packed improperly or overloaded.Ensure the silica gel is packed uniformly without air bubbles. Do not load an excessive amount of crude material relative to the amount of silica gel.
Product is Colored (Yellow/Brown) Oxidation of the phenolic hydroxyl group.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If the final product is colored, a small amount of activated carbon can be used during recrystallization to remove colored impurities.

Experimental Protocols

Protocol 1: Reduction of 4-Hydroxy-2-methoxybenzaldehyde with Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of similar hydroxy-substituted benzaldehydes, such as vanillin.[2][3][5]

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 4-Hydroxy-2-methoxybenzaldehyde in 4-5 mL of ethanol. Add a magnetic stir bar and stir at room temperature until all the solid has dissolved.[2][3]

  • Cooling: Place the flask in an ice-water bath to cool the solution.[2][3]

  • Prepare Reductant Solution: In a separate vial, dissolve 0.25 g of sodium borohydride (NaBH₄) in approximately 2.0 mL of 1M sodium hydroxide (NaOH).[3]

  • Addition of Reductant: Using a pipette or dropping funnel, add the NaBH₄ solution dropwise to the cooled, stirring aldehyde solution over a period of 10-15 minutes.[2][5] Maintain the temperature below 25°C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10-15 minutes to ensure the reaction goes to completion.[3][5]

  • Quenching: Return the flask to the ice bath. Slowly and carefully add 6M hydrochloric acid (HCl) dropwise to the reaction mixture. Hydrogen gas will evolve as the excess NaBH₄ is decomposed. Continue adding acid until the gas evolution ceases and the solution is acidic (test with pH paper, target pH ≤ 2).[3][10]

  • Precipitation: Continue to stir the mixture in the ice bath for another 10 minutes to maximize the precipitation of the product.[2][5]

  • Isolation: Collect the solid product by vacuum filtration. Wash the collected crystals with a small amount of ice-cold water to remove inorganic salts.[5][10]

  • Drying: Allow the product to dry completely. The yield and melting point can then be determined.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Aldehyde to Alcohol Synthesis

Reducing Agent Selectivity Typical Conditions Advantages Disadvantages
Sodium Borohydride (NaBH₄) Reduces aldehydes and ketones. Does not reduce esters or carboxylic acids.Ethanol or Methanol solvent, 0°C to room temperature.[5]Mild, safe to handle, tolerant of protic solvents.[2]Less reactive than other hydrides; phenolic -OH will consume one equivalent.[7]
Lithium Aluminum Hydride (LAH) Reduces most carbonyl compounds including esters and carboxylic acids.Anhydrous ether or THF solvent, requires inert atmosphere.Very powerful and effective reducing agent.Highly reactive with water and protic solvents (violent reaction). Requires strict anhydrous conditions.
Catalytic Hydrogenation (H₂/Catalyst) Reduces aldehydes, ketones, alkenes, etc. Selectivity can be controlled by catalyst choice.H₂ gas (balloon or pressure), Pd/C, PtO₂, or Ni catalyst.[11][12][13]"Green" method, high yields possible.[13]Requires specialized equipment (hydrogenator), catalyst can be expensive and pyrophoric.

Visualizations

G Start 3-Methoxyphenol (or derivative) Intermediate 4-Hydroxy-2-methoxybenzaldehyde Start->Intermediate Step 1: Formylation (e.g., Vilsmeier-Haack) Product This compound Intermediate->Product Step 2: Reduction (e.g., NaBH4)

Caption: Overall synthetic pathway for this compound.

G A Dissolve Aldehyde in Solvent (e.g., Ethanol) B Cool Reaction Mixture (Ice Bath) A->B C Add NaBH4 Solution Dropwise B->C D Stir at Room Temperature C->D E Quench with HCl in Ice Bath D->E F Collect Product via Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Crude Product G->H I Purify Product (Recrystallization or Chromatography) H->I J Characterize Final Product (Yield, MP, NMR) I->J

Caption: Experimental workflow for the reduction and purification step.

G rect_node rect_node Start Low Yield Observed? CheckTLC Unreacted Starting Material on TLC? Start->CheckTLC CheckTemp Was Temperature Kept < 25°C? CheckTLC->CheckTemp No Sol_Time Increase reaction time or add more reducing agent. CheckTLC->Sol_Time Yes CheckWorkup Excessive Foaming or Product Loss During Workup? CheckTemp->CheckWorkup Yes Sol_Temp Improve cooling; add reductant more slowly. CheckTemp->Sol_Temp No Sol_Workup Add quench acid slowly; ensure wash solvent is ice-cold. CheckWorkup->Sol_Workup Yes Sol_Reagent Check purity and age of reducing agent. CheckWorkup->Sol_Reagent No

References

"4-Hydroxy-2-methoxybenzyl alcohol" interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with 4-Hydroxy-2-methoxybenzyl alcohol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify, understand, and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biological assays?

A1: this compound is a phenolic compound known for its antioxidant properties.[1] Its structure, containing hydroxyl and methoxy functional groups on a benzene ring, makes it a potential candidate for interference in various biological assays.[1] Phenolic compounds, in general, are recognized as potential Pan-Assay Interference Compounds (PAINS), which can lead to false-positive or false-negative results through a variety of mechanisms.[2]

Q2: What are the common types of assay interference associated with phenolic compounds like this compound?

A2: While specific data for this compound is limited, phenolic compounds are known to interfere in assays through several mechanisms:

  • Antioxidant Activity and Redox Cycling: The antioxidant nature of phenolic compounds can interfere with assays that involve redox reactions, potentially leading to false signals.[2][3]

  • Fluorescence Interference: The compound may possess intrinsic fluorescence (autofluorescence) or quench the fluorescence of a reporter molecule in the assay.[4][5][6]

  • Luciferase Inhibition: Some small molecules can directly inhibit luciferase enzymes, a common reporter in cell-based assays, leading to either an increase or decrease in the luminescent signal.[7][8][9][10][11]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[2]

  • Non-specific Reactivity: The compound may react non-selectively with proteins or other assay components.[2]

Q3: How can I determine if this compound is interfering with my assay?

A3: A series of control experiments are crucial to identify potential interference. These include:

  • Compound-only controls: Run the assay with this compound in the absence of the biological target to check for autofluorescence or other background signal.

  • Orthogonal assays: Validate hits using a different assay technology that is less susceptible to the suspected mode of interference.[12]

  • Dose-response curve analysis: Non-specific activity often presents with a steep or unusual dose-response curve.

  • Counter-screens: Perform specific assays to test for common interference mechanisms, such as luciferase inhibition or redox activity.[11]

Troubleshooting Guides

Guide 1: Investigating Suspected Fluorescence Interference

If you observe an unexpected increase or decrease in signal in your fluorescence-based assay, this compound may be causing fluorescence interference.

Troubleshooting Steps:

  • Run a Compound-Only Control:

    • Prepare serial dilutions of this compound in your assay buffer.

    • Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.

    • A significant signal from the compound alone indicates autofluorescence.

  • Perform a Spectral Scan:

    • Determine the excitation and emission spectra of this compound.

    • Overlap of its spectra with those of your assay's fluorophore suggests a high potential for interference (either autofluorescence or quenching).

  • Assess Fluorescence Quenching:

    • Incubate your assay's fluorophore with varying concentrations of this compound.

    • A concentration-dependent decrease in the fluorophore's signal indicates quenching.[5][6]

Mitigation Strategies:

  • Shift Wavelengths: If possible, use a fluorophore that excites and emits at wavelengths where this compound does not absorb or emit.

  • Time-Resolved Fluorescence (TRF): Utilize TRF assays, as the signal is measured after a delay, which can reduce interference from short-lived background fluorescence.

  • Use a Different Assay Format: Switch to a non-fluorescence-based detection method, such as luminescence or absorbance.

Guide 2: Addressing Potential Redox-Based Interference

The antioxidant properties of this compound can interfere with assays that are sensitive to the redox state of the components.

Troubleshooting Steps:

  • Evaluate in a Redox-Sensitive Assay:

    • Use a known redox-sensitive assay, such as one employing a resazurin-based readout, to assess the compound's activity.

    • A positive result in such an assay in the absence of your target may indicate redox interference.

  • Include Reducing Agents in Controls:

    • Run your primary assay in the presence and absence of a reducing agent like Dithiothreitol (DTT).

    • A significant change in the compound's apparent activity with the addition of DTT can suggest redox interference.

Mitigation Strategies:

  • Assay Buffer Optimization: Include a low concentration of a mild reducing agent in your assay buffer to maintain a stable redox environment.

  • Use Redox-Insensitive Readouts: Whenever possible, choose assay technologies that are not based on redox chemistry.

Guide 3: Confirming Hits and Eliminating False Positives

It is essential to confirm that the observed activity of this compound is specific to the intended biological target.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Initial Hit Identified IsInterferenceSuspected Suspect Assay Interference? Start->IsInterferenceSuspected RunControls Run Control Experiments (Compound-only, etc.) IsInterferenceSuspected->RunControls Yes OrthogonalAssay Perform Orthogonal Assay IsInterferenceSuspected->OrthogonalAssay No InterferenceConfirmed Interference Confirmed? RunControls->InterferenceConfirmed Mitigate Apply Mitigation Strategy InterferenceConfirmed->Mitigate Yes InterferenceConfirmed->OrthogonalAssay No Mitigate->OrthogonalAssay HitConfirmed Hit Confirmed as Valid OrthogonalAssay->HitConfirmed Activity Maintained FalsePositive Hit Identified as False Positive OrthogonalAssay->FalsePositive Activity Lost

Caption: A logical workflow for troubleshooting potential assay interference.

Experimental Protocols

Protocol 1: Autofluorescence Determination

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Procedure:

  • Prepare a 2-fold serial dilution of this compound in assay buffer, starting from the highest concentration used in the primary assay.

  • Add a fixed volume of each dilution to the wells of the microplate.

  • Include wells with assay buffer only as a negative control.

  • Set the microplate reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

  • Subtract the average fluorescence of the negative control wells from the fluorescence of the compound-containing wells to determine the net fluorescence of the compound.

Protocol 2: Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits firefly luciferase.

Materials:

  • Recombinant firefly luciferase

  • Luciferase assay buffer

  • D-luciferin substrate

  • ATP

  • This compound

  • White, opaque microplates

  • Luminometer

Procedure:

  • Prepare a solution of recombinant firefly luciferase in luciferase assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the luciferase solution to the wells of the microplate.

  • Add the compound dilutions to the wells containing luciferase and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Prepare the D-luciferin/ATP working solution according to the manufacturer's instructions.

  • Add the D-luciferin/ATP solution to each well.

  • Immediately measure the luminescence using a luminometer.

  • A decrease in luminescence in the presence of the compound indicates inhibition.

Data Summary

Due to the limited publicly available data on the direct interference of this compound in specific biological assays, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform the control experiments outlined above to generate data specific to their assay systems. The table below provides a template for summarizing such findings.

Table 1: Potential Interference Profile of this compound

Assay TypeInterference MechanismObserved Effect (Example)Mitigation Strategy
Fluorescence IntensityAutofluorescenceConcentration-dependent increase in signalUse of red-shifted fluorophores
TR-FRETQuenchingDecrease in acceptor signalUse of a non-fluorescent assay
Luciferase ReporterEnzyme InhibitionConcentration-dependent decrease in luminescenceUse of an alternative reporter (e.g., β-galactosidase)
Redox-sensitive AssayAntioxidant ActivityFalse positive signalAddition of a mild reducing agent to buffer

Signaling Pathway and Workflow Diagrams

Signaling_Pathway cluster_assay Generic Kinase Assay Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Signal Signal (Fluorescence/Luminescence) PhosphoSubstrate->Signal Detection Detection Reagent (e.g., Antibody) Detection->Signal Compound 4-Hydroxy-2-methoxybenzyl alcohol Compound->Kinase Direct Inhibition? Compound->Detection Reagent Interference? Compound->Signal Signal Interference? (Quenching/Autofluorescence)

Caption: Potential points of interference in a generic kinase assay.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 4-Hydroxy-2-methoxybenzyl Alcohol and Vanillyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of two structurally related phenolic compounds: 4-Hydroxy-2-methoxybenzyl alcohol and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). The information presented herein is based on available experimental data to facilitate an informed assessment of their potential applications in research and development.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and vanillyl alcohol have been evaluated using various in vitro assays. The following table summarizes the available quantitative data. It is important to note that direct comparisons of values from different studies can be challenging due to variations in experimental conditions.

Antioxidant AssayThis compoundVanillyl AlcoholReference Compound
DPPH Radical Scavenging Activity (IC50) 63 µg/mL0.14 ± 0.01 mM (~21.6 µg/mL)*283.76 µg/mLDependent on study
ABTS Radical Scavenging Activity >75% inhibition at 3.72 µg/mLData not readily availableDependent on study
FRAP (Ferric Reducing Antioxidant Power) Data not readily availableData not readily availableDependent on study

*Calculated from mM to µg/mL for comparative purposes. The significant variance in reported IC50 values for vanillyl alcohol highlights the need for direct comparative studies under identical experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to aid in the interpretation of the presented data and for the design of future comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Reagent Preparation: A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that yields an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: A small volume of the test compound solution (at various concentrations) is mixed with a larger volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Radical Generation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: An aliquot of the test compound solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has an intense blue color with an absorption maximum at 593 nm.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction Mixture: A small volume of the antioxidant solution is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as FeSO₄ or Trolox, and is typically expressed as TEAC.

Antioxidant Mechanisms

Phenolic compounds like this compound and vanillyl alcohol exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: These molecules can directly donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy. The position of the methoxy group relative to the hydroxyl group can influence this stability through resonance and inductive effects. Generally, ortho and para-hydroxyl groups enhance radical scavenging activity more effectively than meta-hydroxyl groups.[1]

  • Modulation of Intracellular Signaling Pathways: Phenolic antioxidants can also upregulate the body's endogenous antioxidant defense systems. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway .[2][3][4][5][6] Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and detoxification genes, leading to their increased expression. This enhances the cell's capacity to neutralize reactive oxygen species.

Visualizations

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_radical Prepare Radical Solution (e.g., DPPH, ABTS) mix Mix Radical and Antioxidant Solutions prep_radical->mix prep_antioxidant Prepare Antioxidant Solutions (Test Compounds & Standard) prep_antioxidant->mix incubate Incubate in the Dark (Specific Time & Temperature) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate G Free Radical Scavenging by Phenolic Antioxidants phenolic_antioxidant Phenolic Antioxidant (Ar-OH) free_radical Free Radical (R•) phenoxyl_radical Stable Phenoxyl Radical (Ar-O•) phenolic_antioxidant->phenoxyl_radical Donates H• neutralized_radical Neutralized Molecule (RH) free_radical->neutralized_radical Accepts H•

References

A Comparative Analysis of the Anti-Inflammatory Effects of Gallic Acid and 4-Hydroxy-3-methoxybenzyl Alcohol (Vanillyl Alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a myriad of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, the identification and characterization of potent anti-inflammatory agents remain a critical area of research. This guide provides a detailed, data-driven comparison of the anti-inflammatory properties of two naturally occurring phenolic compounds: gallic acid and 4-hydroxy-3-methoxybenzyl alcohol, commonly known as vanillyl alcohol. While the originally intended comparison was with 4-hydroxy-2-methoxybenzyl alcohol, a comprehensive literature review revealed a scarcity of anti-inflammatory data for this specific isomer. Therefore, this guide focuses on the well-researched isomer, vanillyl alcohol, to provide a robust and evidence-based comparison with gallic acid.

Both gallic acid, a major component of tannins found in various plants, and vanillyl alcohol, a derivative of vanillin, have demonstrated promising anti-inflammatory potential. This document summarizes key experimental findings on their effects on critical inflammatory mediators and signaling pathways, presents detailed experimental protocols for reproducibility, and visualizes the underlying molecular mechanisms.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of gallic acid and vanillyl alcohol on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for inflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineLPS ConcentrationTest Compound Concentration% Inhibition of NO ProductionIC₅₀Reference
Gallic Acid RAW 264.71 µg/mL200 µg/mLSignificant reduction161.0 µg/mL[1]
Vanillyl Alcohol RAW 264.7Not SpecifiedNot SpecifiedData Not AvailableData Not Available

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCell LineLPS ConcentrationTest Compound ConcentrationTarget Cytokine% Inhibition / Fold ChangeReference
Gallic Acid RAW 264.7Not SpecifiedNot SpecifiedTNF-αSignificant reduction[3][4]
Gallic Acid RAW 264.7Not SpecifiedNot SpecifiedIL-6Significant reduction[3][4]
Gallic Acid RAW 264.7Not SpecifiedNot SpecifiedIL-1βSignificant reduction[4]
Vanillyl Alcohol THP-10.1 µg/mL25 µMTNF-αDownregulation[5]
Vanillyl Alcohol THP-10.1 µg/mL25 µMIL-1βDownregulation[5]

Table 3: Inhibition of Pro-Inflammatory Enzyme Expression

CompoundCell LineLPS ConcentrationTest Compound ConcentrationTarget ProteinMethodResultReference
Gallic Acid Caco-210 µg/mL5 µg/mLiNOSqRT-PCRDownregulation[5]
Gallic Acid RAW 264.7Not SpecifiedNot SpecifiediNOSWestern BlotDownregulation[6]
Gallic Acid RAW 264.7Not SpecifiedNot SpecifiedCOX-2Western BlotDownregulation[6]
Vanillyl Alcohol Not SpecifiedNot SpecifiedNot SpecifiediNOSNot SpecifiedDownregulation[2]
Vanillyl Alcohol Not SpecifiedNot SpecifiedNot SpecifiedCOX-2Not SpecifiedDownregulation[2]

Signaling Pathway Modulation

Both gallic acid and vanillyl alcohol exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional upregulation of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, iNOS, and COX-2.

  • Gallic Acid: Studies have shown that gallic acid can inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages.[3][4]

  • Vanillyl Alcohol: Vanillyl alcohol has also been reported to downregulate the NF-κB pathway, contributing to its anti-inflammatory effects.[5]

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces Gallic_Acid Gallic Acid Gallic_Acid->IKK Inhibits Vanillyl_Alcohol Vanillyl Alcohol Vanillyl_Alcohol->IKK Inhibits

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, is another crucial set of signaling cascades involved in inflammation. Activation of these kinases by stimuli like LPS leads to the activation of transcription factors that, along with NF-κB, drive the expression of inflammatory genes.

  • Gallic Acid: Gallic acid has been shown to suppress the phosphorylation of p38, JNK, and ERK in LPS-stimulated cells, indicating its inhibitory effect on the MAPK pathway.[5]

  • Vanillyl Alcohol: The involvement of vanillyl alcohol in modulating MAPK signaling has also been reported, contributing to its anti-inflammatory profile.

MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Gallic_Acid Gallic Acid Gallic_Acid->MAPKK Inhibits Vanillyl_Alcohol Vanillyl Alcohol Vanillyl_Alcohol->MAPKK Inhibits

MAPK Signaling Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro assessment of anti-inflammatory compounds.

Experimental Workflow Cell_Culture 1. Macrophage Cell Culture (e.g., RAW 264.7) Pre_treatment 2. Pre-treatment with Test Compound Cell_Culture->Pre_treatment LPS_Stimulation 3. LPS Stimulation Pre_treatment->LPS_Stimulation Incubation 4. Incubation LPS_Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis 6. Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Western_Blot Western Blot for Proteins (iNOS, COX-2, p-p65, p-MAPK) Cell_Lysis->Western_Blot

References

A Comparative Analysis of 4-Hydroxy-2-methoxybenzyl Alcohol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, biological activities, and therapeutic potential of 4-hydroxy-2-methoxybenzyl alcohol and its key isomers: vanillyl alcohol, isovanillyl alcohol, and 2-hydroxy-4-methoxybenzyl alcohol.

This guide provides a comprehensive comparative analysis of this compound and its structural isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By examining their synthesis, antioxidant, anti-inflammatory, and neuroprotective properties, this document aims to facilitate a deeper understanding of their structure-activity relationships and potential therapeutic applications.

Physicochemical Properties

The seemingly minor positional differences of the hydroxyl and methoxy groups on the benzyl alcohol scaffold significantly influence the physicochemical and biological properties of these isomers. A summary of their key properties is presented below.

PropertyThis compoundVanillyl Alcohol (4-Hydroxy-3-methoxybenzyl alcohol)Isovanillyl Alcohol (3-Hydroxy-4-methoxybenzyl alcohol)2-Hydroxy-4-methoxybenzyl alcohol
Molecular Formula C₈H₁₀O₃C₈H₁₀O₃C₈H₁₀O₃C₈H₁₀O₃
Molecular Weight 154.16 g/mol 154.16 g/mol [1]154.17 g/mol 154.16 g/mol
Appearance -White to off-white crystalline powder[1]White to Almost white powder to crystal-
Melting Point -113 °C[1]--
Boiling Point -293 °C[1]--
CAS Number 119138-29-3498-00-0[1]4383-06-659648-29-2

Comparative Biological Activities

The isomeric arrangement of functional groups profoundly impacts the biological efficacy of these compounds. This section details their comparative antioxidant, anti-inflammatory, and neuroprotective activities based on available experimental data.

Antioxidant Activity

The antioxidant capacity of these phenolic compounds is a key area of investigation. The ability to scavenge free radicals is crucial in mitigating oxidative stress, a hallmark of numerous pathological conditions.

IsomerAssayIC50 / ActivityReference
4-Hydroxybenzyl alcohol DPPH Radical Scavenging63 µg/mL
ABTS Radical Scavenging>75% inhibition at 3.72 µg/mL[2]
Vanillyl Alcohol Crocin Bleaching AssayBest inhibitory effect (~46%) vs. vanillyl hexanoate and BHT[3]
General Comparison Radical Scavenging2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol are more effective radical scavengers than 3-hydroxybenzyl alcohol.[4]

Note: Direct comparative IC50 values for all four methoxy-substituted isomers under identical experimental conditions are limited in the current literature. The presented data is collated from various studies and should be interpreted with consideration of the different methodologies employed.

Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases. The anti-inflammatory potential of these isomers, particularly their ability to modulate key inflammatory mediators, is of significant therapeutic interest. Vanillyl alcohol and 4-hydroxybenzyl alcohol have demonstrated notable anti-inflammatory effects.[5][6]

IsomerExperimental ModelKey FindingsReference
Vanillyl Alcohol Acetic acid-induced permeability and carrageenan-induced air pouch models in miceDemonstrated anti-inflammatory activity.[5]
4-Hydroxybenzyl alcohol Lipopolysaccharide (LPS)-activated RAW264.7 macrophagesSuppressed nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression.[6][6]
This compound -Explored for potential anti-inflammatory properties.[7][7]
Neuroprotective Activity

Neurodegenerative diseases and ischemic brain injury represent significant unmet medical needs. Several of these isomers have shown promise in protecting neurons from damage.

IsomerExperimental ModelKey FindingsReference
Vanillyl Alcohol Toxin-induced dopaminergic MN9D cellsSuppressed oxidative stress and anti-apoptotic activity.[1][1]
4-Hydroxybenzyl alcohol Transient focal cerebral ischemia in ratsAmeliorated ischemic injury, partly via attenuating the apoptosis pathway.[8][8]
Increased the expression of Bcl-2 and inhibited the activation of caspase-3.[8][8]
Upregulates antioxidant protein expression via the PI3K/Akt pathway.[9][9]
4-Methoxybenzyl alcohol Oxygen-glucose deprivation/reperfusion-induced injury in brain microvascular endothelial cellsProtected against injury via activation of the PI3K/AKT signaling pathway.[10][10]

Signaling Pathways and Mechanisms of Action

The biological activities of these isomers are underpinned by their interactions with specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Neuroprotective Signaling Pathway of 4-Hydroxybenzyl Alcohol

4-Hydroxybenzyl alcohol exerts its neuroprotective effects through the modulation of pro-survival and antioxidant pathways. A key mechanism involves the activation of the PI3K/Akt pathway, which subsequently leads to the activation of the transcription factor Nrf2, a master regulator of the antioxidant response.[4][11]

G Neuroprotective Signaling of 4-Hydroxybenzyl Alcohol HBA 4-Hydroxybenzyl Alcohol PI3K_Akt PI3K/Akt Pathway HBA->PI3K_Akt Nrf2_activation Nrf2 Activation (Nuclear Translocation) PI3K_Akt->Nrf2_activation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE Antioxidant_Genes Expression of Antioxidant Genes (e.g., NQO1) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: PI3K/Akt/Nrf2 signaling pathway activated by 4-HBA.

Anti-inflammatory Signaling of 4-Hydroxybenzyl Alcohol

In the context of inflammation, 4-hydroxybenzyl alcohol has been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) in macrophages activated by lipopolysaccharide (LPS).

G Anti-inflammatory Action of 4-Hydroxybenzyl Alcohol LPS LPS Macrophage Macrophage LPS->Macrophage iNOS_expression iNOS Expression Macrophage->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Inflammation Inflammation NO_production->Inflammation HBA 4-Hydroxybenzyl Alcohol HBA->iNOS_expression

Caption: Inhibition of iNOS expression by 4-HBA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of Vanillyl Alcohol

Vanillyl alcohol can be synthesized from vanillin via reduction with sodium borohydride.[12]

Materials:

  • Vanillin

  • Sodium borohydride (NaBH₄)

  • 1M Sodium hydroxide (NaOH)

  • Ethanol

  • 6M Hydrochloric acid (HCl)

  • Round bottom flask

  • Stir bar and stir plate

  • Ice bath

  • Glass pipet

  • pH paper

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve a known amount of vanillin in ethanol in a round bottom flask with stirring.

  • Cool the solution in an ice bath.

  • In a separate vial, dissolve NaBH₄ in 1M NaOH.

  • Slowly add the NaBH₄ solution dropwise to the vanillin solution over a period of 10 minutes while maintaining a cool temperature.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 10 minutes.

  • Re-cool the mixture in the ice bath and slowly add 6M HCl dropwise until the evolution of H₂ gas ceases and the solution is acidic (check with pH paper).

  • Continue stirring in the ice bath for an additional 10 minutes to allow the product to precipitate.

  • Collect the vanillyl alcohol precipitate by vacuum filtration, washing with ice-cold water.

  • Air dry the product.

General Workflow for Antioxidant Assays

The antioxidant capacity of the isomers can be evaluated using various in vitro assays, such as the DPPH and ABTS radical scavenging assays.[2]

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_radical Prepare Radical Solution (e.g., DPPH or ABTS•+) mix Mix Isomer Solution with Radical Solution prep_radical->mix prep_samples Prepare Isomer Solutions (various concentrations) prep_samples->mix incubate Incubate in the Dark (specific time and temperature) mix->incubate measure Measure Absorbance (at specific wavelength) incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow for antioxidant activity assessment.

Conclusion

The comparative analysis of this compound and its isomers reveals a fascinating interplay between chemical structure and biological function. While all isomers exhibit potential as bioactive compounds, vanillyl alcohol and 4-hydroxybenzyl alcohol have been more extensively studied, demonstrating significant antioxidant, anti-inflammatory, and neuroprotective properties. The ortho- and para- positioning of the hydroxyl group appears to be favorable for radical scavenging activity. The neuroprotective mechanisms often involve the modulation of key signaling pathways like PI3K/Akt/Nrf2.

Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the relative potencies and therapeutic potential of all isomers, especially the less-studied this compound and isovanillyl alcohol. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers aiming to contribute to this promising area of drug discovery and development.

References

4-Hydroxy-2-methoxybenzyl Alcohol: A Comparative Efficacy Analysis Against Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, 4-Hydroxy-2-methoxybenzyl alcohol has garnered interest for its potential therapeutic and preservative properties.[1] This guide offers a comparative analysis of its antioxidant efficacy alongside well-established natural antioxidants such as Ascorbic Acid (Vitamin C), α-Tocopherol (a form of Vitamin E), and Resveratrol. The information is tailored for researchers, scientists, and drug development professionals, providing a synthesis of available experimental data to facilitate an informed evaluation.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is commonly evaluated through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant potency.

The following table summarizes the reported IC50 values for vanillyl alcohol, 4-hydroxybenzyl alcohol, and other prominent natural antioxidants. It is important to note that these values are collated from different studies and may vary depending on the specific experimental conditions. For a precise evaluation, direct comparative studies under identical conditions are recommended.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Vanillyl Alcohol--
4-Hydroxybenzyl Alcohol63[2]>75% inhibition at 3.72[2]
Ascorbic Acid6.355.18
α-Tocopherol--
Resveratrol15.542.86

Note: Specific IC50 values for Vanillyl Alcohol and α-Tocopherol were not consistently available in the reviewed literature in a comparable format.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are generalized protocols for the widely used DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to its neutralization and a color change from purple to yellow, which is measured spectrophotometrically.[3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (e.g., this compound, standards)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be kept in the dark to prevent degradation.[4]

  • Preparation of Test Samples: Stock solutions of the test compounds and standards are prepared, from which a series of dilutions are made.[4]

  • Reaction Mixture: A small volume of the antioxidant solution at various concentrations is mixed with a larger volume of the DPPH solution in a microplate well or cuvette.[4]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3][4]

  • Measurement: The absorbance of the solution is measured at approximately 517 nm.[3][4]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its absorbance.[5]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or water

  • Test compounds and standards

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: A 7 mM aqueous solution of ABTS is reacted with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.[2][6]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or water to an absorbance of approximately 0.70 at 734 nm.[4]

  • Preparation of Test Samples: A series of dilutions of the test compounds and standards are prepared.[2]

  • Reaction Mixture: A small aliquot of the antioxidant solution is added to a larger volume of the ABTS•+ working solution.[4]

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[4]

  • Measurement: The absorbance is measured at 734 nm.[4]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.[2]

  • IC50 Determination: The IC50 value is determined from the dose-response curve.[7]

Signaling Pathways and Mechanisms of Action

Phenolic compounds, including this compound, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate endogenous antioxidant defenses. One of the most critical pathways in the cellular response to oxidative stress is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of cytoprotective genes. These include enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Nrf2_Signaling_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenolic_Compound This compound (and other phenolic antioxidants) Phenolic_Compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus Nrf2_in_nucleus Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Enhanced Cellular Protection & Stress Resistance Antioxidant_Enzymes->Cellular_Protection leads to Cellular_Protection->ROS neutralizes Nrf2_in_nucleus->ARE binds to

Caption: Generalized Keap1-Nrf2 signaling pathway activated by phenolic compounds.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram outlines a typical workflow for assessing the in vitro antioxidant activity of a compound.

Experimental_Workflow Start Start Preparation Prepare Stock Solutions (Test Compound & Standards) Start->Preparation Serial_Dilution Perform Serial Dilutions Preparation->Serial_Dilution Reaction Mix Compound Dilutions with Assay Reagent Serial_Dilution->Reaction Assay_Preparation Prepare Assay Reagent (e.g., DPPH or ABTS•+ solution) Assay_Preparation->Reaction Incubation Incubate at Specific Temperature & Time Reaction->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 End End IC50->End

Caption: General experimental workflow for in vitro antioxidant assays.

References

A Comparative Guide to Purity Validation of Synthesized 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical methods for validating the purity of synthesized 4-Hydroxy-2-methoxybenzyl alcohol. Ensuring high purity is critical for its application as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and cosmetics.[1] This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist researchers in selecting the most appropriate techniques for their quality control needs.

Overview of Synthesis and Potential Impurities

This compound (C₈H₁₀O₃, Molar Mass: 154.16 g/mol ) is an aromatic alcohol containing both hydroxyl and methoxy functional groups.[1][2] A common laboratory-scale synthesis involves the reduction of a corresponding ester, such as methyl 4-methoxysalicylate.[3]

Understanding the synthesis route is crucial for anticipating potential impurities, which may include:

  • Unreacted Starting Materials: Residual methyl 4-methoxysalicylate.

  • Side-Products: By-products from incomplete reduction or side reactions.

  • Reagent Residues: Traces of the reducing agent or other reagents.

  • Solvent Residues: Residual solvents used during the reaction or purification, such as diethyl ether.

A typical synthesis workflow is illustrated below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start_material Methyl 4-methoxysalicylate reaction Reaction in Diethyl Ether start_material->reaction reagent Reducing Agent (e.g., Red-Al®) reagent->reaction crude_product Crude Product reaction->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product Pure 4-Hydroxy-2-methoxybenzyl alcohol purification->final_product

Caption: Synthesis workflow for this compound.

Comparison of Purity Validation Methods

A multi-faceted approach employing both chromatographic and spectroscopic techniques is recommended for robust purity validation. While methods like titration are cost-effective for some compounds, they lack the specificity needed for identifying individual impurities in a mixture containing a molecule like this compound.[4] The choice of method depends on the specific requirements of the analysis, such as the need for quantitative purity data versus qualitative impurity identification.

Table 1: Comparison of Key Analytical Techniques

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS) Melting Point Analysis
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field.Ionization of molecules and separation based on mass-to-charge ratio.Temperature at which a solid transitions to a liquid.
Primary Use Quantitative purity determination and impurity profiling.Analysis of volatile impurities (e.g., residual solvents).[5]Structural elucidation and confirmation. Quantitative (qNMR).Molecular weight determination and structural confirmation.Preliminary purity assessment.
Advantages High resolution, high sensitivity, suitable for non-volatile compounds.Excellent for volatile and thermally stable compounds, high sensitivity.[6]Provides detailed structural information, non-destructive, can quantify without a specific reference standard (qNMR).High sensitivity, provides molecular weight, can be coupled with GC/HPLC for identification.Simple, rapid, and inexpensive.
Limitations Requires a suitable chromophore for UV detection, can be expensive.Sample must be volatile and thermally stable, potential for sample degradation.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.May not distinguish between isomers, complex fragmentation patterns.Sensitive to impurities but not specific; a sharp melting point does not guarantee 100% purity.

Spectroscopic and Physical Data

Spectroscopic data provides the primary confirmation of the synthesized compound's identity and structure.

Table 2: Expected Spectroscopic and Physical Data for this compound

Data Type Expected Value / Observation
Appearance Off-white to beige crystalline powder.[7]
Molecular Formula C₈H₁₀O₃[2]
Molecular Weight 154.16 g/mol [2]
¹H NMR (CDCl₃, 400 MHz) Estimated δ (ppm): ~7.0-6.4 (3H, m, Ar-H), ~4.6 (2H, s, -CH₂OH), ~3.8 (3H, s, -OCH₃), ~5.0-6.0 (2H, br s, -OH x2). Note: Actual shifts can vary.
¹³C NMR (CDCl₃, 101 MHz) Estimated δ (ppm): ~158-145 (Ar-C-O), ~125-100 (Ar-C-H), ~65 (-CH₂OH), ~55 (-OCH₃). Note: Based on similar structures.[8]
Mass Spectrum (EI) Molecular Ion (M⁺) at m/z = 154. Key fragments may appear at 137, 125, 109.[9]
Melting Point 112-115 °C (for the isomeric 4-hydroxy-3-methoxybenzyl alcohol, used as a reference).[7] A sharp range indicates high purity.

Recommended Purity Validation Workflow

A logical sequence of analytical tests ensures a thorough and efficient purity validation process. The workflow should begin with simple, preliminary tests and proceed to more sophisticated, information-rich techniques.

Validation_Workflow cluster_validation Comprehensive Purity Validation Workflow product Synthesized Product prelim Preliminary Tests (Melting Point, TLC) product->prelim decision1 Pass? prelim->decision1 spectro Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS) decision1->spectro Yes repurify Repurify Sample decision1->repurify No decision2 Structure Confirmed? spectro->decision2 chroma Chromatographic Analysis (HPLC/GC for Purity Assay) decision2->chroma Yes decision2->repurify No final_purity Purity Confirmed (>98.5%) chroma->final_purity

References

A Comparative Guide: 4-Hydroxybenzyl Alcohol vs. Resveratrol in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of two prominent phenolic compounds, 4-Hydroxybenzyl alcohol and resveratrol. Both molecules are recognized for their antioxidant and potential therapeutic properties, yet they exhibit distinct mechanisms of action and efficacy in various cellular models. This document summarizes key experimental data, details the methodologies for cited experiments, and visualizes their core signaling pathways to aid in the informed selection and application of these compounds in research and development.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of 4-Hydroxybenzyl alcohol and resveratrol. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Antioxidant Activity

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging ActivityReference
4-Hydroxybenzyl Alcohol63>75% inhibition at 3.72 µg/mL[1]
Resveratrol15.54IC50: 2.86 µg/mL[1]

Lower IC50 values indicate higher antioxidant activity.

Table 2: Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition

CompoundCell LineAssay PrincipleResultsReference
4-Hydroxybenzyl AlcoholRAW 264.7Inhibition of LPS-induced NO productionDose-dependent inhibition of NO production[2]
ResveratrolRabbit Articular ChondrocytesInhibition of NO-induced apoptosisDramatically reduced NO-induced apoptosis[3]

Mechanisms of Action at a Glance

While both compounds exhibit protective effects, their underlying molecular mechanisms differ significantly.

  • 4-Hydroxybenzyl Alcohol primarily exerts its effects by bolstering the cell's endogenous antioxidant defense system. It is a potent activator of the Nrf2 signaling pathway .[4][5]

  • Resveratrol demonstrates a broader, multi-targeted approach. It is a well-established activator of SIRT1 , a key regulator of metabolism and longevity.[6][7][8] Additionally, it modulates several other pathways, including AMPK, and can have both pro- and anti-inflammatory effects depending on the cellular context.[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways modulated by each compound.

G cluster_0 4-Hydroxybenzyl Alcohol Signaling Pathway 4-HBA 4-HBA PI3K PI3K 4-HBA->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Dissociation ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Initiates Transcription

Caption: 4-Hydroxybenzyl Alcohol activates the PI3K/Akt pathway, leading to Nrf2 activation and antioxidant enzyme expression.

G cluster_1 Resveratrol Signaling Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates NF_kB NF-κB Resveratrol->NF_kB Inhibits MAPK MAPK (p38, ERK, JNK) Resveratrol->MAPK Modulates Downstream_Targets Downstream Targets (e.g., PGC-1α, FOXO) SIRT1->Downstream_Targets Deacetylates AMPK->SIRT1 Increases NAD+ Inflammatory_Genes Inflammatory Genes NF_kB->Inflammatory_Genes Promotes Transcription

Caption: Resveratrol activates SIRT1 and AMPK and modulates inflammatory pathways like NF-κB and MAPK.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (4-Hydroxybenzyl alcohol or resveratrol) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells. Then, add the DPPH working solution to each well to initiate the reaction. A blank well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Generation of ABTS Radical Cation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox) in the same solvent.

  • Reaction Mixture: In a 96-well plate, add a small volume of each sample concentration to the wells, followed by the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated within the cells. It provides a more biologically relevant measure of antioxidant activity by considering cellular uptake and metabolism.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and grow to confluence.

  • Cell Loading: Wash the cells with a buffer and then incubate with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of the test compounds for a specific period (e.g., 1 hour).

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells to induce oxidative stress.

  • Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) at regular intervals for a set duration (e.g., 1 hour) using a fluorescence plate reader. The oxidation of DCFH by ROS produces the highly fluorescent dichlorofluorescein (DCF).

  • Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and the expression of inducible nitric oxide synthase (iNOS).

  • Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant. The Griess reagent reacts with nitrite to form a purple azo dye.

  • Measurement: Measure the absorbance of the colored product at approximately 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Experimental Workflow Diagram

G cluster_2 General Experimental Workflow for Cellular Assays Cell_Culture 1. Cell Seeding & Adherence Compound_Treatment 2. Treatment with 4-HBA or Resveratrol Cell_Culture->Compound_Treatment Stimulation 3. Induction of Stress (e.g., LPS, AAPH) Compound_Treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Data_Acquisition 5. Measurement (e.g., Absorbance, Fluorescence) Incubation->Data_Acquisition Analysis 6. Data Analysis & IC50 Calculation Data_Acquisition->Analysis

Caption: A generalized workflow for evaluating the bioactivity of compounds in cellular models.

Conclusion

Both 4-Hydroxybenzyl alcohol and resveratrol demonstrate significant antioxidant and protective effects in cellular models. Resveratrol appears to be a more potent direct radical scavenger in in vitro chemical assays.[1] However, 4-Hydroxybenzyl alcohol's mechanism of upregulating the endogenous antioxidant network via the Nrf2 pathway suggests it may have profound and lasting protective effects within a biological system.[4]

The choice between these two compounds will ultimately depend on the specific research question and the desired therapeutic outcome. For applications requiring potent, direct antioxidant activity, resveratrol may be the preferred choice. For strategies focused on enhancing the cell's intrinsic defense mechanisms against oxidative stress, 4-Hydroxybenzyl alcohol presents a compelling alternative. Further direct comparative studies, particularly in the context of anti-inflammatory and cellular antioxidant activities, are warranted to fully elucidate their relative potencies and therapeutic potential.

References

A Head-to-Head Comparison of 4-Hydroxy-2-methoxybenzyl Alcohol and its 3-Hydroxy Isomer (Vanillyl Alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two isomeric phenolic compounds: 4-Hydroxy-2-methoxybenzyl alcohol and its well-studied 3-hydroxy isomer, 4-Hydroxy-3-methoxybenzyl alcohol, commonly known as vanillyl alcohol. This document aims to be an objective resource, presenting available experimental data on their physicochemical properties, synthesis, and biological activities to aid in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and vanillyl alcohol is presented in Table 1. Both isomers share the same molecular formula and weight but exhibit differences in their melting points, reflecting the influence of the substitution pattern on their crystal lattice energies.

PropertyThis compound4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl Alcohol)
Molecular Formula C₈H₁₀O₃C₈H₁₀O₃
Molecular Weight 154.16 g/mol 154.16 g/mol
Appearance -White to off-white crystalline powder
Melting Point -110-117 °C
Boiling Point --
Solubility -Soluble in hot water, ethanol, and ether; relatively insoluble in cold water
CAS Number 119138-29-3498-00-0

Synthesis and Preparation

Both isomers can be synthesized from commercially available starting materials. Vanillyl alcohol is commonly prepared by the reduction of vanillin, a widely available natural product derivative. The synthesis of this compound can also be achieved through established synthetic routes.

Synthesis of 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl Alcohol)

A standard laboratory procedure for the synthesis of vanillyl alcohol involves the reduction of vanillin using sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of Vanillin to Vanillyl Alcohol

  • Dissolution: Dissolve 1.0 g of vanillin in 4.0 mL of ethanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution in an ice-water bath.

  • Reducing Agent Preparation: In a separate vial, dissolve 0.25 g of sodium borohydride (NaBH₄) in 1.9 mL of 1 M sodium hydroxide (NaOH) solution.

  • Reduction: Slowly add the NaBH₄ solution dropwise to the cooled vanillin solution over a period of 10 minutes with continuous stirring.

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring at room temperature for 10 minutes.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add 6 M hydrochloric acid (HCl) dropwise until the evolution of hydrogen gas ceases and the solution becomes acidic (pH ≤ 2).

  • Precipitation: Continue stirring in the ice bath for an additional 10 minutes to allow the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with ice-cold water, and air dry.

Synthesis_Workflow cluster_vanillyl Vanillyl Alcohol Synthesis cluster_hydroxy2methoxy 4-Hydroxy-2-methoxybenzyl Alcohol Synthesis vanillin Vanillin reduction Reduction (NaBH4, Ethanol) vanillin->reduction 1 vanillyl_alcohol Vanillyl Alcohol reduction->vanillyl_alcohol 2 start_material Appropriate Starting Material synthesis_steps Multi-step Synthesis start_material->synthesis_steps A hydroxy2methoxy_alcohol 4-Hydroxy-2-methoxybenzyl Alcohol synthesis_steps->hydroxy2methoxy_alcohol B

Caption: General synthetic workflows for the preparation of vanillyl alcohol and this compound.

Biological Activities: A Comparative Overview

Both this compound and vanillyl alcohol are reported to possess a range of biological activities, with antioxidant, anti-inflammatory, and neuroprotective effects being the most prominent. However, direct comparative studies are limited, and much of the available data for this compound is qualitative.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant capacities of these isomers can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds (this compound and vanillyl alcohol) in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Table 2: Antioxidant Activity Data

CompoundAssayIC₅₀ ValueReference
This compound DPPHData not available-
4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl Alcohol) DPPH283.76 µg/mL

Note: The lack of a reported IC₅₀ value for this compound in a comparable DPPH assay highlights a gap in the current literature and underscores the need for direct comparative studies.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Neuroprotective Activity

Emerging research has highlighted the neuroprotective potential of these phenolic alcohols. Their mechanisms of action appear to involve the modulation of key signaling pathways related to apoptosis and cellular defense.

Vanillyl Alcohol: Studies have shown that vanillyl alcohol can protect neuronal cells from apoptosis by modulating the Bcl-2 family of proteins. It has been observed to decrease the pro-apoptotic Bax/Bcl-2 ratio and inhibit the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade.

4-Hydroxybenzyl Alcohol (as a proxy for this compound): Research on the closely related 4-hydroxybenzyl alcohol suggests a neuroprotective mechanism involving the activation of the Nrf2 and PI3K/Akt signaling pathways. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Signaling_Pathways cluster_vanillyl Vanillyl Alcohol Neuroprotection cluster_hydroxy2methoxy Putative 4-Hydroxy-2-methoxybenzyl Alcohol Neuroprotection (via 4-HBA) vanillyl Vanillyl Alcohol bcl2_bax Modulates Bcl-2/Bax Ratio vanillyl->bcl2_bax parp Inhibits PARP Cleavage bcl2_bax->parp apoptosis_v Inhibition of Apoptosis parp->apoptosis_v h2ma 4-Hydroxy-2-methoxybenzyl Alcohol pi3k_akt Activates PI3K/Akt Pathway h2ma->pi3k_akt nrf2 Activates Nrf2 pi3k_akt->nrf2 antioxidant_response Upregulates Antioxidant Genes nrf2->antioxidant_response neuroprotection_h2ma Neuroprotection antioxidant_response->neuroprotection_h2ma

Caption: Proposed neuroprotective signaling pathways for vanillyl alcohol and a putative pathway for this compound based on data from 4-hydroxybenzyl alcohol.

Conclusion and Future Directions

Both this compound and its 3-hydroxy isomer, vanillyl alcohol, are promising phenolic compounds with a range of biological activities. Vanillyl alcohol is a well-characterized compound with established antioxidant and anti-inflammatory properties, and its neuroprotective mechanisms are beginning to be elucidated. While this compound is also recognized for its potential antioxidant and anti-inflammatory effects, there is a clear need for more quantitative, comparative studies to directly assess its efficacy against its better-known isomer. Future research should focus on conducting head-to-head in vitro and in vivo studies to provide a clearer understanding of the structure-activity relationships and to fully unlock the therapeutic potential of these isomeric compounds.

A Comparative Guide to the Cross-Validation of Analytical Methods for "4-Hydroxy-2-methoxybenzyl alcohol"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of "4-Hydroxy-2-methoxybenzyl alcohol," also known as vanillyl alcohol, is paramount for ensuring product quality, consistency, and safety. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is a synthesis of available experimental data for vanillyl alcohol and structurally similar compounds to offer a comprehensive overview for method selection and implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. The following tables summarize the key performance parameters for each technique, providing a baseline for comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

Data based on a validation study for a structurally similar compound, 4-Hydroxy-3-methoxycinnamyl alcohol.

Validation ParameterPerformance Metric
Linearity (R²) > 0.999[1]
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) 0.01 mg/mL[1]
Accuracy (Recovery) 96.54 - 102.85%[1]
Precision (RSD) < 2%[1]
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Data based on a validation study for 4-methoxybenzyl alcohol.

Validation ParameterPerformance Metric
Linearity (R²) > 0.99
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery) Not Reported
Precision (RSD) Not Reported
Table 3: UV-Visible Spectrophotometry Performance Data
Validation ParameterPerformance Metric
Linearity (R²) 0.9995[2]
Limit of Detection (LOD) 0.86 µg/mL[2]
Limit of Quantification (LOQ) 2.5 µg/mL[2]
Accuracy (Recovery) Not Reported
Precision (RSD) < 2.0%[2]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for the analysis of "this compound" using HPLC, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound in various sample matrices.

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

3. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of this compound, particularly in complex mixtures.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Samples may require extraction and derivatization (e.g., silylation) to improve volatility and peak shape, although direct injection may be possible.

3. Analysis:

  • Inject the prepared standards to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Identify this compound by its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve based on the peak area of a characteristic ion.

UV-Visible Spectrophotometry Protocol

This method offers a simpler and faster approach for the quantification of this compound, particularly for routine quality control where high selectivity is not required.

1. Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution (typically around 280 nm for phenolic compounds).

  • Solvent: A suitable UV-transparent solvent such as ethanol or methanol.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Dilute the sample with the solvent to a concentration that falls within the linear range of the calibration curve.

3. Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of this compound in the sample using the calibration curve.

Visualizing Key Processes and Pathways

To further aid in the understanding of the analytical workflow and the biological context of this compound, the following diagrams are provided.

Neuroprotective Signaling Pathway of 4-Hydroxybenzyl Alcohol

4-Hydroxybenzyl alcohol, a related compound, has been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

G Neuroprotective Signaling of 4-Hydroxybenzyl Alcohol HBA 4-Hydroxybenzyl Alcohol PI3K PI3K HBA->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant Apoptosis Apoptosis Bcl2->Apoptosis CellSurvival Cell Survival Bcl2->CellSurvival Bax->Apoptosis

Caption: PI3K/Akt signaling pathway activated by 4-Hydroxybenzyl alcohol.

General Experimental Workflow for Analytical Method Validation

The process of validating an analytical method ensures its suitability for its intended purpose. The following diagram outlines a typical workflow.

G Analytical Method Validation Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Reporting robustness->documentation

Caption: A typical workflow for analytical method validation.

References

Benchmarking 4-Hydroxy-2-methoxybenzyl Alcohol Against Standard Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory potential of 4-Hydroxy-2-methoxybenzyl alcohol against established nonsteroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct experimental data on this compound, this guide utilizes data from its closely related structural analog, 4-hydroxybenzyl alcohol (HBA), to provide a preliminary benchmark. The anti-inflammatory activities are evaluated through key in vitro and in vivo assays, with detailed methodologies provided for reproducibility.

Executive Summary

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This guide focuses on this compound, a phenolic compound with potential anti-inflammatory properties. To contextualize its potential, we compare it with widely used NSAIDs: Ibuprofen, Diclofenac, Indomethacin (non-selective COX inhibitors), and Celecoxib (a selective COX-2 inhibitor). The comparison is based on their effects on nitric oxide (NO) production in macrophages and their efficacy in a standard model of acute inflammation.

Data Presentation

The following tables summarize the available quantitative data for 4-hydroxybenzyl alcohol (HBA) as a proxy for this compound and the selected standard anti-inflammatory drugs.

Table 1: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundTarget/MechanismIC50 (µM) for NO InhibitionSource(s)
4-hydroxybenzyl alcohol (HBA) Suppression of iNOS expressionData demonstrating inhibition, but specific IC50 not provided.[1][2]
Ibuprofen COX-1/COX-2 Inhibition~760[3]
Diclofenac COX-1/COX-2 Inhibition~47.12[1]
Indomethacin COX-1/COX-2 Inhibition~56.8[2]
Celecoxib COX-2 InhibitionData not readily available for NO inhibition

Note: The IC50 values for standard drugs can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

CompoundDosageInhibition of Edema (%)Source(s)
4-hydroxybenzyl alcohol (HBA) Not availableDemonstrated activity in a carrageenan-induced air pouch model.[1]
Ibuprofen Not specified36[4]
Ketoprofen (related NSAID) Not specified47[4]
Indomethacin 10 mg/kg~73 (at 3 hours)[5]

Note: Data for HBA in the paw edema model was not available, so activity in a similar model is mentioned. The inhibition percentages for standard drugs can vary based on the dose and time of measurement.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of comparative studies.

In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound and standard drugs)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Quantification: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

Animals:

  • Male Wistar or Sprague-Dawley rats (180-200g)

  • House animals under standard laboratory conditions with free access to food and water.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and standard drugs

  • Plethysmometer or digital calipers

  • Vehicle for compound administration (e.g., saline, 0.5% carboxymethyl cellulose)

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds or the vehicle (control) orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated as: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

Mandatory Visualization

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_active->DNA Binds to promoter ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->ProInflammatory_Genes Initiates

Caption: Simplified NF-κB signaling pathway in response to LPS.

Experimental Workflow: In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for their anti-inflammatory activity using the LPS-stimulated macrophage model.

Experimental_Workflow start Start seed_cells Seed RAW 264.7 Cells (96-well plate) start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation compound_treatment Treat with Test Compounds (various concentrations) overnight_incubation->compound_treatment lps_stimulation Stimulate with LPS (1 µg/mL) compound_treatment->lps_stimulation incubation_24h Incubate for 24 hours lps_stimulation->incubation_24h collect_supernatant Collect Supernatant incubation_24h->collect_supernatant griess_assay Perform Griess Assay (for Nitric Oxide) collect_supernatant->griess_assay elisa_assay Perform ELISA (for Cytokines like TNF-α, IL-6) collect_supernatant->elisa_assay measure_absorbance Measure Absorbance/ Fluorescence griess_assay->measure_absorbance elisa_assay->measure_absorbance data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory compound screening.

References

A Comparative Guide to the Bioactivity of 4-Hydroxy-2-methoxybenzyl Alcohol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of 4-Hydroxy-2-methoxybenzyl alcohol and related phenolic compounds. Due to a lack of comprehensive structure-activity relationship (SAR) studies on a broad series of this compound derivatives in publicly available literature, this document focuses on comparing the parent compound to its structural isomers and analogs. The aim is to offer insights into how the substitution pattern of hydroxyl and methoxy groups on the benzyl alcohol scaffold influences its biological effects. This guide also includes detailed experimental protocols for key assays to facilitate further research in this area.

Introduction to this compound

This compound is an aromatic compound recognized for its potential antioxidant and anti-inflammatory properties.[1] Its structure, featuring both a hydroxyl and a methoxy group on the benzene ring, makes it a valuable intermediate in the synthesis of more complex bioactive molecules.[1] While research on this specific compound is emerging, its structural similarity to other well-studied phenolic compounds suggests its potential as a scaffold for the development of new therapeutic agents.

Comparative Analysis of Biological Activities

To understand the potential structure-activity relationships, we can compare this compound with its parent compound, 4-hydroxybenzyl alcohol, and other methoxy-substituted isomers.

General Principles of SAR for Phenolic Alcohols:

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is crucial for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals. The position and number of hydroxyl groups significantly impact the radical scavenging capacity.

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can influence the antioxidant activity of the phenolic hydroxyl group. Its position relative to the hydroxyl group can either enhance or diminish this activity.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value in these assays indicates higher antioxidant activity.

While specific comparative data for a series of this compound derivatives is not available, studies on the related compound 4-hydroxybenzyl alcohol show it possesses significant antioxidant properties.[2][3] For instance, it has been shown to be a more effective radical scavenger than its 3-hydroxy counterpart.[3] The introduction of a methoxy group, as in this compound, is anticipated to modulate this activity, though quantitative comparisons are needed.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often assessed by their ability to inhibit inflammatory mediators in cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophages. Key markers include nitric oxide (NO), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like TNF-α and IL-6.

4-Hydroxybenzyl alcohol has demonstrated anti-inflammatory activity by suppressing the production of NO and iNOS in LPS-activated macrophages.[4][5] It is plausible that this compound derivatives would also exhibit anti-inflammatory properties, potentially modulated by the position and nature of further substitutions. For example, derivatives of 3,4,5-trimethoxybenzyl alcohol have shown enhanced anti-inflammatory effects when conjugated with NSAIDs.[6][7]

Anticancer Activity

The cytotoxic effects of novel compounds against cancer cell lines are a critical component of drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.

Studies on 4-hydroxybenzyl alcohol have indicated its potential as an anticancer agent, demonstrating an ability to reduce the viability of colon carcinoma cells and induce apoptosis.[8] Research on other related structures, such as N,N'-bis(2-hydroxybenzyl) ethylenediamine derivatives, has also shown cytotoxic activity against various human cancer cell lines.[9] This suggests that the hydroxybenzyl alcohol scaffold is a promising starting point for the development of novel anticancer agents.

Data Summary

As no direct comparative studies on a series of this compound derivatives were found, a quantitative data table cannot be provided. The following table summarizes the known activities of the parent compound and a related analog to provide a baseline for future comparative studies.

CompoundBiological ActivityKey Findings
4-Hydroxybenzyl alcohol Antioxidant, Anti-inflammatory, AnticancerPossesses radical scavenging activity; Suppresses NO and iNOS production in macrophages[4][5]; Reduces viability of colon cancer cells[8].
3,5-Dihydroxy-4-methoxybenzyl alcohol Antioxidant, Anti-inflammatory, AnticancerPotent antioxidant; Affects proliferation and stimulates death of macrophages and lung cancer cells[10].

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Include a control well containing only the DPPH solution and a blank well with the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To evaluate the inhibitory effect of the test compounds on NO production in activated macrophage cells.

Methodology:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group without LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Assess cell viability using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Anticancer Activity Assessment: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., A549, MDA-MB-231, PC3) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathway: Anti-inflammatory Action of Phenolic Compounds

G Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates iNOS iNOS NFkB_pathway->iNOS Upregulates NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation Promotes Phenolic_Compound 4-Hydroxy-2-methoxybenzyl Alcohol Derivative Phenolic_Compound->NFkB_pathway Inhibits G General Workflow for In Vitro Bioactivity Screening cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 4-Hydroxy-2-methoxybenzyl Alcohol Derivatives Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Synthesis->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Synthesis->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Anticancer->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

Comparative cytotoxicity of "4-Hydroxy-2-methoxybenzyl alcohol" on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Currently, the primary role of 4-Hydroxy-2-methoxybenzyl alcohol in the cited research is as a foundational molecule or a resin-bound precursor in the synthesis of more complex chemical entities, such as 1,2,3-triazole derivatives. Its application in this context is noted in several studies focused on the development of novel compounds with potential therapeutic activities, including anticancer and antimicrobial properties. However, these studies do not provide cytotoxic data for the initial reactant, this compound itself.

Due to the absence of specific experimental data on the cytotoxicity of this compound, it is not possible to provide a comparative analysis of its effects on different cell lines, detail experimental protocols for its cytotoxic evaluation, or present diagrams of its potential signaling pathways.

Further research, including in vitro cytotoxicity assays such as MTT, XTT, or LDH release assays on a panel of cancerous and non-cancerous cell lines, is required to elucidate the cytotoxic profile of this compound. Such studies would be essential to determine its potential as a therapeutic agent and to understand its mechanism of action at the cellular level.

Future Directions

To address the current knowledge gap, the following experimental workflow is proposed for future investigations into the cytotoxicity of this compound:

G cluster_workflow Proposed Experimental Workflow A Cell Line Selection (e.g., HeLa, A549, MCF-7, HepG2, and a non-cancerous line like HEK293) B Dose-Response Study (MTT/XTT Assay) A->B C Determination of IC50 Values B->C D Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Western Blot Analysis (Key Apoptotic and Proliferation Markers) D->F

Caption: A proposed workflow for the systematic evaluation of the cytotoxicity of this compound.

This structured approach would yield the necessary quantitative data and mechanistic insights to build a comprehensive understanding of the compound's biological effects. Researchers in drug discovery and cell biology are encouraged to undertake such studies to explore the potential of this compound.

A Comparative Guide to the In Vivo and In Vitro Efficacy of 4-Hydroxy-2-methoxybenzyl Alcohol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimentally determined in vivo and in vitro efficacy of 4-Hydroxy-2-methoxybenzyl alcohol (also known as isovanillyl alcohol) and its closely related isomers, 4-hydroxybenzyl alcohol (4-HBA) and 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol). This document is intended to serve as a resource for researchers and professionals in drug development by summarizing available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Note on Data Availability: Direct comparative studies on the efficacy of this compound against its isomers under identical experimental conditions are limited in the currently available scientific literature. Much of the existing research focuses on the more common isomers, 4-hydroxybenzyl alcohol and vanillyl alcohol. The data presented below is a compilation from various sources and should be interpreted with consideration of the different experimental setups.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory efficacy of this compound and its key alternatives.

Table 1: In Vitro Antioxidant Activity

CompoundAssayTest SystemIC50 / Activity
This compound DPPH Radical ScavengingIn vitroData not available
4-Hydroxybenzyl alcohol (4-HBA)DPPH Radical Scavenging100 µg/mL~68% inhibition[1]
4-Hydroxybenzyl alcohol (4-HBA)Inhibition of Protein Carbonyl Formation50 µg/mL77% inhibition[1]
Vanillyl alcoholDPPH Radical ScavengingIn vitroSignificant radical scavenging activity reported[2]
Butylated Hydroxytoluene (BHT)DPPH Radical ScavengingIn vitro-

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency. DPPH: 2,2-diphenyl-1-picrylhydrazyl.

Table 2: In Vivo Anti-Inflammatory Activity

CompoundModelAnimal ModelDosingEffect
This compound Carrageenan-induced paw edemaRat/MouseData not availableData not available
4-Hydroxybenzyl alcohol (4-HBA)Carrageenan-induced air pouchRatNot specifiedDemonstrated anti-inflammatory activity[3]
4-Hydroxybenzyl alcohol (4-HBA)Acetic acid-induced permeabilityMouseNot specifiedDemonstrated anti-inflammatory activity[3]
Vanillyl alcoholCarrageenan-induced air pouchMouseNot specifiedDemonstrated anti-inflammatory activity[4]
Vanillyl alcoholAcetic acid-induced permeabilityMouseNot specifiedDemonstrated anti-inflammatory activity[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagents and Materials:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compound (this compound or alternatives) dissolved in a suitable solvent

    • Positive controls (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls.

    • Add a specific volume of the DPPH solution to each well of the microplate.

    • Add an equal volume of the test compound or control to the respective wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

In Vivo Anti-Inflammatory Activity Assay

1. Carrageenan-Induced Paw Edema Model

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

  • Animals:

    • Wistar or Sprague-Dawley rats (typically 180-200 g)

  • Materials:

    • Carrageenan (1% w/v in sterile saline)

    • Test compound

    • Reference drug (e.g., Indomethacin, 10 mg/kg)

    • Plethysmometer or calipers to measure paw volume/thickness

  • Procedure:

    • Acclimatize animals for at least one week under standard laboratory conditions.

    • Divide animals into groups: vehicle control, reference drug, and test compound groups (at various doses).

    • Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

    • Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

    • Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the average increase in paw volume in the treated group and Vc is the average increase in paw volume in the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effects is crucial for drug development. While the specific signaling pathways for this compound are not well-elucidated, the pathway for its isomer, 4-hydroxybenzyl alcohol, has been investigated.

PI3K/Akt/Nrf2 Signaling Pathway (4-Hydroxybenzyl Alcohol)

Studies have shown that 4-hydroxybenzyl alcohol (4-HBA) exerts its neuroprotective and antioxidant effects by activating the PI3K/Akt signaling pathway. This leads to the downstream activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a critical role in the cellular defense against oxidative stress by upregulating the expression of various antioxidant enzymes.

PI3K_Akt_Nrf2_Pathway cluster_nucleus Nucleus 4-HBA 4-HBA PI3K PI3K 4-HBA->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element Antioxidant Enzymes Upregulation of Antioxidant Enzymes ARE->Antioxidant Enzymes Nucleus Nrf2_n->ARE binds

Caption: PI3K/Akt/Nrf2 signaling pathway activated by 4-HBA.

Experimental Workflow: In Vitro Antioxidant Assay

The following diagram illustrates a general workflow for assessing the in vitro antioxidant activity of a compound like this compound.

experimental_workflow start Start reagent_prep Prepare Reagents (DPPH, Test Compound, Controls) start->reagent_prep serial_dilution Perform Serial Dilutions of Test Compound and Controls reagent_prep->serial_dilution plate_loading Load Microplate: DPPH + Sample/Control serial_dilution->plate_loading incubation Incubate at Room Temperature (in the dark) plate_loading->incubation measurement Measure Absorbance (e.g., at 517 nm) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

Caption: General workflow for an in vitro antioxidant assay.

Conclusion

The available evidence suggests that the isomers of this compound, particularly 4-hydroxybenzyl alcohol and vanillyl alcohol, possess notable antioxidant and anti-inflammatory properties. 4-Hydroxybenzyl alcohol appears to exert its effects, at least in part, through the activation of the PI3K/Akt/Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

However, there is a clear need for further research to specifically elucidate the in vivo and in vitro efficacy of this compound. Direct comparative studies with its isomers and other standard antioxidant and anti-inflammatory agents would be invaluable for determining its relative potency and potential therapeutic applications. Future investigations should also aim to identify the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. This will be critical for its potential development as a novel therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxy-2-methoxybenzyl Alcohol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Always handle 4-Hydroxy-2-methoxybenzyl alcohol in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

In the event of accidental exposure, immediate action is necessary:

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and seek medical help.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical assistance.

Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the foundational steps for compliant disposal.

  • Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, filter paper, gloves), must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions. This compound should be kept separate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a systematic manner, from collection to final removal from the laboratory.

  • Containerization:

    • Select a designated waste container that is chemically compatible with aromatic alcohols. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Never fill a waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".

    • Specify the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the first waste was added to the container.

    • List any other components present in the waste mixture.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Ensure the storage area is away from sources of ignition and incompatible chemicals.

  • Final Disposal:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.[1]

    • The recommended methods for final disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Quantitative Disposal and Safety Information

The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound, based on information for structurally related compounds.

ParameterGuidelineSource
Primary Disposal Route Licensed chemical destruction plant or controlled incineration.[1]
Environmental Precautions Do not allow the product to enter drains or watercourses.
Container Fill Level Do not exceed 90% of the container's volume.General Lab Practice
Spill Containment Use inert absorbent material (e.g., sand, vermiculite).General SDS
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container collect Collect Waste in Designated Container container->collect seal Securely Seal Container collect->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Hydroxy-2-methoxybenzyl alcohol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation and serious eye irritation.[1][2][3][4] Some safety data sheets also indicate that it may cause respiratory irritation and could be harmful if swallowed.[1] Therefore, adherence to proper safety measures, including the use of appropriate Personal Protective Equipment (PPE), is mandatory.

The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Specifications and Standards
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals or a lab coat should be worn.Gloves must be inspected prior to use and disposed of properly after handling. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhaling vapors or mists, use a NIOSH (US) or CEN (EU) approved respirator.For situations where air-purifying respirators are appropriate, use type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. In case of high exposure risk, a full-face supplied-air respirator may be necessary.[1]

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound. The following step-by-step protocol outlines the procedures from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated. A chemical fume hood is recommended.

  • Locate the nearest emergency eyewash station and safety shower before starting any work.

  • Inspect all PPE for integrity before use.

  • Have spill control materials readily available.

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Keep containers tightly closed when not in use.

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][5]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. Use personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical by offering surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Materials: Dispose of contaminated gloves, clothing, and absorbent materials as hazardous waste in accordance with applicable local, state, and federal regulations.[1]

  • Containers: Do not reuse empty containers. Dispose of them as unused products.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Prepare for Handling assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe_selection Select & Inspect PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe_selection prepare_workspace Prepare Workspace (Fume Hood, Eyewash) ppe_selection->prepare_workspace handling Handle Chemical Safely (Avoid Contact & Inhalation) prepare_workspace->handling spill_exposure Spill or Exposure Event? handling->spill_exposure decontamination Decontaminate & First Aid spill_exposure->decontamination Yes (Exposure) spill_cleanup Spill Cleanup (Use Absorbent) spill_exposure->spill_cleanup Yes (Spill) disposal Dispose of Waste spill_exposure->disposal No decontamination->handling spill_cleanup->disposal dispose_chemical Dispose of Chemical (Licensed Company) disposal->dispose_chemical dispose_ppe Dispose of Contaminated PPE disposal->dispose_ppe end End of Process dispose_chemical->end dispose_ppe->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.